molecular formula C10H14N2O4 B15558124 Porphobilinogen-13C2,15N

Porphobilinogen-13C2,15N

カタログ番号: B15558124
分子量: 229.21 g/mol
InChIキー: QSHWIQZFGQKFMA-MEXNKHBMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Porphobilinogen-13C2,15N is a useful research compound. Its molecular formula is C10H14N2O4 and its molecular weight is 229.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H14N2O4

分子量

229.21 g/mol

IUPAC名

3-[5-(aminomethyl)-4-(hydroxycarbonyl(113C)methyl)-(115N)1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)/i3+1,10+1,12+1

InChIキー

QSHWIQZFGQKFMA-MEXNKHBMSA-N

製品の起源

United States

Foundational & Exploratory

The Role of Porphobilinogen-13C2,15N in Advancing Porphyria Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of isotopically labeled Porphobilinogen (B132115) (PBG), specifically Porphobilinogen-13C2,15N, in modern biomedical research. The primary application of this stable isotope-labeled compound lies in its use as an internal standard for the highly accurate and precise quantification of endogenous Porphobilinogen in biological matrices. This has revolutionized the diagnosis and monitoring of acute porphyrias, a group of rare metabolic disorders affecting the heme biosynthesis pathway.

Core Application: A Superior Internal Standard for Mass Spectrometry

This compound serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are virtually identical to the endogenous, unlabeled Porphobilinogen, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its increased mass, due to the incorporation of two Carbon-13 and one Nitrogen-15 isotopes, allows it to be distinguished from the native analyte by the mass spectrometer. This stable isotope dilution analysis method corrects for variations in sample preparation and matrix effects, leading to significantly improved accuracy and precision compared to traditional colorimetric assays.

The Heme Biosynthesis Pathway and the Significance of Porphobilinogen

The synthesis of heme is a fundamental metabolic pathway essential for various physiological processes, including oxygen transport. The pathway involves a series of enzymatic reactions, and defects in these enzymes can lead to the accumulation of specific intermediates, known as porphyrin precursors. One such critical precursor is Porphobilinogen. In a group of genetic disorders known as acute porphyrias, a deficiency in the enzyme porphobilinogen deaminase leads to a buildup of Porphobilinogen, which is then excreted in the urine. The quantification of urinary Porphobilinogen is therefore a key diagnostic marker for these conditions.

Heme_Biosynthesis_Pathway Glycine Glycine + Succinyl CoA ALA δ-Aminolevulinate (ALA) Glycine->ALA PBG Porphobilinogen (PBG) ALA->PBG HMB Hydroxymethylbilane PBG->HMB UroIII Uroporphyrinogen III HMB->UroIII Uroporphyrinogen III Synthase CoproIII Coproporphyrinogen III UroIII->CoproIII ProtoIX Protoporphyrinogen IX CoproIII->ProtoIX ProtoIX_fe Protoporphyrin IX ProtoIX->ProtoIX_fe Heme Heme ProtoIX_fe->Heme

Figure 1: Simplified Heme Biosynthesis Pathway. This diagram highlights the step catalyzed by Porphobilinogen Deaminase, the enzyme deficient in Acute Intermittent Porphyria, leading to the accumulation of Porphobilinogen (PBG).

Quantitative Data Presentation

The use of this compound as an internal standard in LC-MS/MS assays provides superior analytical performance. The following tables summarize typical quantitative data from validated methods for the analysis of Porphobilinogen in urine.

Parameter Value Reference
Limit of Quantification (LOQ) 0.1 µmol/L[1]
Upper Limit of Linearity 100 µmol/L[1]
Mean Recovery 99.7%[1]
Total Imprecision (CV) < 16%[1]

Table 1: Performance Characteristics of an LC-MS/MS Method for Urinary Porphobilinogen Quantification.

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Porphobilinogen227.194.1
This compound230.196.1

Table 2: Typical Mass Spectrometry Transitions for Porphobilinogen and its Labeled Internal Standard.

Experimental Protocols

A generalized experimental protocol for the quantification of urinary Porphobilinogen using a stable isotope dilution LC-MS/MS method is outlined below. This protocol is a synthesis of common practices and should be adapted and validated for specific laboratory conditions.

Sample Preparation
  • Thaw and Vortex: Allow frozen urine samples to thaw completely at room temperature. Vortex mix for 15 seconds to ensure homogeneity.

  • Internal Standard Spiking: To a 50 µL aliquot of urine, add a known concentration of the this compound internal standard solution.

  • Solid Phase Extraction (SPE):

    • Condition an anion exchange SPE cartridge with methanol (B129727) followed by water.

    • Load the spiked urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the Porphobilinogen and the internal standard with an appropriate acidic solvent (e.g., formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to separate Porphobilinogen from other urinary components.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both endogenous Porphobilinogen and the this compound internal standard (as detailed in Table 2).

Data Analysis

  • Quantification: The concentration of endogenous Porphobilinogen is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled Porphobilinogen.

Experimental_Workflow start Urine Sample Collection spike Spike with This compound Internal Standard start->spike spe Solid Phase Extraction (Anion Exchange) spike->spe elute Elution spe->elute dry Evaporation and Reconstitution elute->dry lcms LC-MS/MS Analysis (MRM Mode) dry->lcms quant Quantification (Peak Area Ratio vs. Calibration Curve) lcms->quant end Reportable Porphobilinogen Concentration quant->end

Figure 2: Experimental Workflow for Urinary Porphobilinogen Quantification. This flowchart illustrates the key steps from sample preparation to final data analysis using a stable isotope dilution LC-MS/MS method.

Conclusion

The availability of this compound has been instrumental in the development of robust and reliable analytical methods for the quantification of Porphobilinogen. This has had a direct and positive impact on the clinical diagnosis and management of acute porphyrias. For researchers and drug development professionals, the use of this stable isotope-labeled standard ensures the generation of high-quality, reproducible data, which is essential for understanding disease mechanisms, evaluating therapeutic interventions, and developing new diagnostic tools. The principles and methodologies described in this guide highlight the power of stable isotope dilution analysis in advancing biomedical research.

References

A Technical Guide to the Synthesis and Purification of Porphobilinogen-¹³C₂,¹⁵N for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of doubly labeled Porphobilinogen (B132115) (PBG), specifically Porphobilinogen-¹³C₂,¹⁵N. This isotopically labeled compound is a critical tool for a range of applications, including metabolic studies, as an internal standard for quantitative mass spectrometry, and in the investigation of the heme biosynthesis pathway. This document details a robust chemoenzymatic synthesis strategy, purification protocols, and the associated quantitative data.

Chemoenzymatic Synthesis of Porphobilinogen-¹³C₂,¹⁵N

The synthesis of Porphobilinogen-¹³C₂,¹⁵N is most effectively achieved through a two-stage chemoenzymatic process. This approach combines the precision of chemical synthesis for the preparation of the isotopically labeled precursor, δ-aminolevulinic acid (ALA), followed by the highly specific enzymatic conversion to Porphobilinogen.

Chemical Synthesis of 5-Aminolevulinic Acid-¹³C₂,¹⁵N Hydrochloride

The initial step involves the chemical synthesis of doubly labeled δ-aminolevulinic acid (ALA). While several synthetic routes to labeled ALA have been reported, a common strategy involves the use of commercially available isotopically labeled starting materials to ensure high levels of incorporation.

Experimental Protocol: Synthesis of 5-Aminolevulinic Acid-¹³C₂,¹⁵N HCl

This protocol is a generalized representation based on established synthetic strategies for labeled ALA. Specific details may vary based on the chosen literature method.

  • Starting Materials:

    • Potassium phthalimide-¹⁵N

    • Bromoacetic acid-1,2-¹³C₂

    • Other reagents and solvents as required by the specific synthetic route.

  • Procedure:

    • Step 1: N-Phthaloylglycine-¹³C₂,¹⁵N Synthesis: Potassium phthalimide-¹⁵N is reacted with bromoacetic acid-1,2-¹³C₂ in a suitable solvent (e.g., dimethylformamide) to yield N-phthaloylglycine-¹³C₂,¹⁵N.

    • Step 2: Conversion to the Acid Chloride: The N-phthaloylglycine derivative is then converted to its corresponding acid chloride using a standard chlorinating agent (e.g., thionyl chloride).

    • Step 3: Friedel-Crafts Acylation: The acid chloride is subsequently used in a Friedel-Crafts acylation reaction with a suitable substrate to introduce the remaining carbon atoms of the ALA backbone.

    • Step 4: Hydrolysis and Deprotection: The resulting intermediate is subjected to acidic hydrolysis to remove the phthaloyl protecting group and yield 5-aminolevulinic acid-¹³C₂,¹⁵N.

    • Step 5: Salt Formation: The final product is typically isolated and purified as the hydrochloride salt for improved stability.

Enzymatic Conversion of ALA-¹³C₂,¹⁵N to Porphobilinogen-¹³C₂,¹⁵N

The second stage utilizes the enzyme δ-aminolevulinate dehydratase (also known as porphobilinogen synthase) to catalyze the dimerization of two molecules of the synthesized ALA-¹³C₂,¹⁵N into one molecule of Porphobilinogen-¹³C₂,¹⁵N. This enzymatic step offers exceptional stereo- and regioselectivity, ensuring the formation of the correct biological isomer.

Experimental Protocol: Enzymatic Synthesis of Porphobilinogen-¹³C₂,¹⁵N

  • Enzyme Preparation:

    • Recombinant δ-aminolevulinate dehydratase (from a suitable source, e.g., E. coli) is expressed and purified according to established protocols. The enzyme can also be used in an immobilized form.

  • Reaction Conditions:

    • Substrate: 5-Aminolevulinic acid-¹³C₂,¹⁵N hydrochloride

    • Enzyme: Purified or immobilized δ-aminolevulinate dehydratase

    • Buffer: A suitable buffer, typically at a pH around 8.0 (e.g., Tris-HCl or phosphate (B84403) buffer), containing a reducing agent like dithiothreitol (B142953) (DTT) to maintain enzyme activity.

    • Cofactor: The enzyme is zinc-dependent; ensure sufficient Zn²⁺ is present in the reaction mixture.

    • Temperature: The reaction is typically carried out at 37°C.

  • Procedure:

    • The labeled ALA is dissolved in the reaction buffer.

    • The enzyme solution is added to initiate the reaction.

    • The reaction mixture is incubated at 37°C for a sufficient period to allow for complete conversion. The progress of the reaction can be monitored by spectrophotometry or LC-MS.

    • Upon completion, the reaction is terminated, typically by adjusting the pH or by heat inactivation of the enzyme.

Purification of Porphobilinogen-¹³C₂,¹⁵N

Purification of the synthesized Porphobilinogen-¹³C₂,¹⁵N is critical to remove unreacted starting materials, enzyme, and any byproducts. A multi-step purification strategy is generally employed to achieve high purity.

Experimental Protocol: Purification

  • Initial Enzyme Removal: If a non-immobilized enzyme is used, it can be removed by protein precipitation (e.g., with trichloroacetic acid or acetone) followed by centrifugation.

  • Ion-Exchange Chromatography:

    • Resin: A strong anion-exchange resin is typically used.

    • Loading: The reaction mixture supernatant is loaded onto the column at a slightly alkaline pH to ensure the carboxyl groups of PBG are deprotonated and bind to the resin.

    • Washing: The column is washed with a low-concentration buffer to remove unbound impurities.

    • Elution: Porphobilinogen is eluted using a decreasing pH gradient or an increasing salt concentration gradient. Fractions are collected and analyzed for the presence of the product.

  • Crystallization:

    • The fractions containing pure Porphobilinogen-¹³C₂,¹⁵N are pooled and concentrated under reduced pressure.

    • Crystallization is induced by adjusting the pH to the isoelectric point of PBG (around pH 4-5) and/or by the addition of a suitable anti-solvent (e.g., ethanol (B145695) or acetone).

    • The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and purification of Porphobilinogen-¹³C₂,¹⁵N. Please note that actual yields and purity may vary depending on the specific experimental conditions and the scale of the synthesis.

ParameterValueNotes
Synthesis
Starting Material5-ALA-¹³C₂,¹⁵N HClAssumed 100% isotopic enrichment for calculation purposes.
Enzymatic Conversion Yield> 95%Based on substrate consumption monitored by LC-MS.
Purification
Overall Yield60-80%Calculated from the initial amount of labeled ALA.
Purity (by HPLC)> 98%After ion-exchange chromatography and crystallization.
Isotopic Enrichment> 99% for ¹³C and ¹⁵NConfirmed by mass spectrometry.

Visualizations

Chemoenzymatic Synthesis Pathway

chemoenzymatic_synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Conversion K_Phthalimide_15N K-Phthalimide-¹⁵N N_Phthaloylglycine N-Phthaloylglycine-¹³C₂,¹⁵N K_Phthalimide_15N->N_Phthaloylglycine Bromoacetic_acid_13C2 Bromoacetic acid-1,2-¹³C₂ Bromoacetic_acid_13C2->N_Phthaloylglycine Acid_Chloride Acid Chloride Derivative N_Phthaloylglycine->Acid_Chloride Thionyl Chloride ALA_intermediate Protected ALA Intermediate Acid_Chloride->ALA_intermediate Friedel-Crafts Acylation ALA_13C2_15N 5-Aminolevulinic Acid-¹³C₂,¹⁵N HCl ALA_intermediate->ALA_13C2_15N Hydrolysis ALA_Dehydratase ALA Dehydratase ALA_13C2_15N->ALA_Dehydratase 2 molecules PBG_13C2_15N Porphobilinogen-¹³C₂,¹⁵N ALA_Dehydratase->PBG_13C2_15N

Caption: Chemoenzymatic synthesis of Porphobilinogen-¹³C₂,¹⁵N.

Purification Workflow

purification_workflow start Crude Reaction Mixture protein_precipitation Protein Precipitation / Centrifugation start->protein_precipitation supernatant Supernatant containing PBG protein_precipitation->supernatant ion_exchange Anion-Exchange Chromatography supernatant->ion_exchange elution Elution of PBG ion_exchange->elution pooled_fractions Pooled Pure Fractions elution->pooled_fractions crystallization Crystallization pooled_fractions->crystallization final_product Pure Porphobilinogen-¹³C₂,¹⁵N Crystals crystallization->final_product

Caption: Purification workflow for Porphobilinogen-¹³C₂,¹⁵N.

Navigating the Landscape of Isotopically Labeled Porphobilinogen: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of disease biomarkers is paramount. This in-depth technical guide explores the commercial availability and application of Porphobilinogen-13C2,15N, a crucial internal standard for the accurate measurement of porphobilinogen (B132115) (PBG), a key biomarker for acute porphyrias.

This guide provides a comprehensive overview of commercial suppliers, their product specifications, and a detailed experimental protocol for the utilization of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.

Commercial Suppliers and Product Specifications

The procurement of high-quality, well-characterized stable isotope-labeled standards is the foundation of reliable quantitative analysis. Several companies specialize in the synthesis and provision of such reagents. Below is a summary of commercially available this compound. While specific batch-to-batch variations exist, this table represents typical product specifications.

SupplierProduct NameMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityChemical PurityAvailable Quantities
LGC Standards This compound¹³C₂C₈H₁₄¹⁵NNO₄229.21≥ 98%≥ 95%0.5 mg, 1 mg, 5 mg
BOC Sciences Porphobilinogen-[13C2,15N]Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedInquire for details
TLC Pharmaceutical Standards Porphobilinogen-13C2-15NC₈¹³C₂H₁₄N¹⁵NO₄229.21≥ 98%≥ 95%1 mg, 5 mg, 10 mg

Note: Isotopic and chemical purity values are typical for stable isotope-labeled internal standards and should be confirmed with the supplier's Certificate of Analysis for a specific lot.

The Role of Porphobilinogen in Heme Biosynthesis

Porphobilinogen is a critical intermediate in the biosynthesis of heme, a vital component of hemoglobin, myoglobin, and cytochromes.[] Genetic defects in the enzymes of this pathway can lead to a group of metabolic disorders known as porphyrias. The accumulation of porphobilinogen is a hallmark of acute intermittent porphyria (AIP), a severe and life-threatening form of the disease.

G Heme Biosynthesis Pathway Glycine Glycine + Succinyl CoA ALA_Synthase ALA Synthase Glycine->ALA_Synthase ALA δ-Aminolevulinate (ALA) ALA_Synthase->ALA ALA_Dehydratase ALA Dehydratase ALA->ALA_Dehydratase PBG Porphobilinogen (PBG) ALA_Dehydratase->PBG HMBS Hydroxymethylbilane Synthase (HMBS) PBG->HMBS Hydroxymethylbilane Hydroxymethylbilane HMBS->Hydroxymethylbilane Uroporphyrinogen_III_Synthase Uroporphyrinogen III Synthase Hydroxymethylbilane->Uroporphyrinogen_III_Synthase Uroporphyrinogen_III Uroporphyrinogen III Uroporphyrinogen_III_Synthase->Uroporphyrinogen_III Further_Steps Further Enzymatic Steps Uroporphyrinogen_III->Further_Steps Heme Heme Further_Steps->Heme

Figure 1: Simplified diagram of the initial steps of the heme biosynthesis pathway, highlighting the formation of Porphobilinogen (PBG).

Experimental Protocol: Quantification of Porphobilinogen in Urine by LC-MS/MS

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the accurate quantification of endogenous analytes by mass spectrometry. The internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample at a known concentration at the beginning of the sample preparation process. This allows for the correction of any analyte loss during sample preparation and for variations in instrument response.

What follows is a consolidated and detailed protocol based on published methodologies for the analysis of porphobilinogen in urine.

1. Materials and Reagents

  • This compound (from a reputable commercial supplier)

  • Porphobilinogen (native standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX or equivalent anion exchange cartridges)

  • Urine samples (patient or quality control)

2. Preparation of Standards and Internal Standard Spiking Solution

  • Primary Stock Solutions: Prepare individual stock solutions of native porphobilinogen and this compound in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the native porphobilinogen stock solution to cover the expected physiological and pathological concentration range in urine.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a robust signal in the LC-MS/MS analysis when added to the urine samples.

3. Sample Preparation (Solid-Phase Extraction)

  • Thaw frozen urine samples and centrifuge to remove any particulate matter.

  • To 1 mL of urine, add a precise volume of the this compound internal standard spiking solution.

  • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent in water).

  • Elute the porphobilinogen and the internal standard from the cartridge using an appropriate elution solvent (e.g., a higher percentage of organic solvent with a small amount of acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

G Experimental Workflow for PBG Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection and Centrifugation Spiking Spike with This compound Urine_Sample->Spiking SPE_Loading Sample Loading Spiking->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Washing Wash Cartridge SPE_Loading->SPE_Washing SPE_Elution Elution of Analytes SPE_Washing->SPE_Elution Evaporation Evaporation to Dryness SPE_Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection Injection into LC-MS/MS System Reconstitution->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography Mass_Spec Mass Spectrometric Detection (MRM) Chromatography->Mass_Spec Peak_Integration Peak Integration for PBG and Internal Standard Mass_Spec->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (PBG / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Figure 2: A flowchart illustrating the key steps in the experimental workflow for the quantification of Porphobilinogen (PBG) in urine using an isotopically labeled internal standard.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution is employed to separate porphobilinogen from other urine components. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • Porphobilinogen (native): Precursor ion (Q1) m/z 227.1 → Product ion (Q3) m/z [Specific fragment, e.g., 122.1 or 96.1]

      • This compound (Internal Standard): Precursor ion (Q1) m/z 230.1 → Product ion (Q3) m/z [Corresponding fragment, e.g., 124.1 or 98.1]

      • Note: The exact m/z values for the product ions should be optimized for the specific instrument being used.

5. Data Analysis and Quantification

  • Integrate the peak areas for both the native porphobilinogen and the this compound internal standard in the chromatograms.

  • Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard for each sample and calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of porphobilinogen in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

The commercial availability of high-purity this compound has been instrumental in the development of robust and reliable clinical diagnostic assays for acute porphyrias. By serving as an ideal internal standard, it enables the precise and accurate quantification of porphobilinogen in complex biological matrices like urine, facilitating early diagnosis and monitoring of these serious metabolic disorders. The detailed experimental protocol provided in this guide serves as a comprehensive resource for researchers and clinicians aiming to implement this gold-standard methodology in their laboratories.

References

The Role of Porphobilinogen-¹³C₂,¹⁵N in Advancing Heme Biosynthesis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme, an iron-containing protoporphyrin, is a vital prosthetic group for a vast array of proteins involved in critical biological processes, including oxygen transport (hemoglobin and myoglobin), electron transport (cytochromes), and drug metabolism (cytochrome P450 enzymes). The intricate and highly regulated eight-step enzymatic pathway of heme biosynthesis is of significant interest to researchers studying a range of pathologies, most notably the group of genetic disorders known as porphyrias. The precise quantification of heme precursors is paramount for the diagnosis, monitoring, and development of novel therapeutics for these conditions. The advent of stable isotope-labeled internal standards, particularly Porphobilinogen-¹³C₂,¹⁵N, has revolutionized the analytical accuracy and sensitivity of these measurements. This technical guide provides an in-depth exploration of the role of Porphobilinogen-¹³C₂,¹⁵N in heme biosynthesis studies, with a focus on its application in quantitative analysis, alongside detailed experimental protocols and workflow visualizations.

The Heme Biosynthesis Pathway: A Brief Overview

The synthesis of heme begins in the mitochondria with the condensation of glycine (B1666218) and succinyl-CoA to form δ-aminolevulinic acid (ALA).[1] ALA is then transported to the cytosol, where two molecules are condensed by ALA dehydratase to form the pyrrole, porphobilinogen (B132115) (PBG).[1] Four molecules of PBG are subsequently polymerized and cyclized to form uroporphyrinogen III. A series of enzymatic modifications then lead to the formation of coproporphyrinogen III, which is transported back into the mitochondria. Further enzymatic reactions convert coproporphyrinogen III to protoporphyrin IX. The final step involves the insertion of ferrous iron into the protoporphyrin IX ring by the enzyme ferrochelatase to produce heme.[1]

Deficiencies in the enzymes of this pathway can lead to the accumulation of specific porphyrin precursors, resulting in the clinical manifestations of porphyrias.[2] Therefore, the accurate measurement of these precursors, such as PBG, is crucial for differential diagnosis.

Porphobilinogen-¹³C₂,¹⁵N as an Internal Standard in LC-MS/MS Analysis

The primary and most well-documented application of Porphobilinogen-¹³C₂,¹⁵N is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of endogenous PBG in biological matrices like urine and plasma.[3][4] The use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass is the gold standard for quantitative mass spectrometry. It allows for the correction of variability that can be introduced during sample preparation, extraction, and analysis, thereby ensuring high accuracy and precision.[4]

Experimental Protocol: Quantification of Porphobilinogen in Urine using LC-MS/MS with Porphobilinogen-¹³C₂,¹⁵N Internal Standard

This protocol is a composite of methodologies described in the literature for the analysis of urinary PBG.[3][4]

1. Sample Preparation:

  • Collect a random urine sample. For 24-hour excretion analysis, a complete 24-hour urine collection is required.[3]

  • To 50 µL of urine, add an equal volume of an internal standard working solution containing a known concentration of Porphobilinogen-¹³C₂,¹⁵N.[3]

2. Solid Phase Extraction (SPE):

  • Condition an anion exchange SPE cartridge.

  • Load the urine sample containing the internal standard onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the PBG and the internal standard from the cartridge.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Employ a reverse-phase chromatographic column for separation.[3]

    • Use a gradient elution with appropriate mobile phases (e.g., water and acetonitrile (B52724) with formic acid).

  • Mass Spectrometry (MS/MS):

    • Utilize a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

    • Monitor the specific precursor-to-product ion transitions for both endogenous PBG and the Porphobilinogen-¹³C₂,¹⁵N internal standard in multiple reaction monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Porphobilinogen (PBG)227.1122.1
Porphobilinogen-¹³C₂,¹⁵N230.1125.1

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of PBG in the sample by comparing this ratio to a calibration curve constructed using known concentrations of PBG and a constant concentration of the internal standard.

  • For random urine samples, normalize the PBG concentration to the creatinine (B1669602) concentration.[3]

Visualizing the Workflow

Heme Biosynthesis Pathway

Heme_Biosynthesis_Pathway cluster_mito1 Mitochondrion cluster_cyto Cytosol cluster_mito2 Mitochondrion Glycine Glycine + Succinyl-CoA ALAS ALAS Glycine->ALAS ALA δ-Aminolevulinic Acid (ALA) ALAD ALAD ALA->ALAD x2 PBG Porphobilinogen (PBG) PBGD PBGD PBG->PBGD x4 HMB Hydroxymethylbilane UROS UROS HMB->UROS UroIII Uroporphyrinogen III UROD UROD UroIII->UROD CoproIII Coproporphyrinogen III CPOX CPOX CoproIII->CPOX ProtoIX Protoporphyrinogen IX PPOX PPOX ProtoIX->PPOX Heme Heme FECH FECH Heme->FECH ALAS->ALA ALAD->PBG PBGD->HMB UROS->UroIII UROD->CoproIII CPOX->ProtoIX PPOX->Heme

Caption: Overview of the Heme Biosynthesis Pathway.

Analytical Workflow for PBG Quantification

Analytical_Workflow Sample Urine Sample Collection Spiking Spiking with Porphobilinogen-¹³C₂,¹⁵N Internal Standard Sample->Spiking SPE Solid Phase Extraction (Anion Exchange) Spiking->SPE LC Liquid Chromatography (Reverse Phase) SPE->LC MS Tandem Mass Spectrometry (ESI-MS/MS, MRM) LC->MS Data Data Analysis (Peak Area Ratio vs. Calibration Curve) MS->Data Result Quantitative Result (PBG Concentration) Data->Result

Caption: Analytical workflow for PBG quantification.

Potential Role of Porphobilinogen-¹³C₂,¹⁵N in Metabolic Flux Analysis

While its use as an internal standard is well-established, Porphobilinogen-¹³C₂,¹⁵N holds significant potential as a tracer for metabolic flux analysis of the heme biosynthesis pathway. By introducing the labeled PBG to a cellular or in vivo model, researchers could track the incorporation of the ¹³C and ¹⁵N isotopes into downstream intermediates and ultimately into heme itself. This would allow for the direct measurement of the rate of conversion of PBG to subsequent porphyrins, providing a dynamic view of the pathway's activity.

Such studies would be invaluable for:

  • Understanding the regulation of the heme biosynthesis pathway under different physiological and pathological conditions.

  • Investigating the impact of therapeutic interventions on the flux through the pathway in porphyria models.

  • Elucidating the kinetic properties of the enzymes downstream of porphobilinogen deaminase in a cellular context.

Hypothetical Experimental Workflow for Metabolic Flux Analysis

The following outlines a potential experimental design for a stable isotope tracing study using Porphobilinogen-¹³C₂,¹⁵N.

1. Cell Culture and Labeling:

  • Culture a relevant cell line (e.g., hepatocytes, erythroblasts) under controlled conditions.

  • Introduce Porphobilinogen-¹³C₂,¹⁵N into the culture medium at a defined concentration and for a specific duration.

2. Sample Collection and Metabolite Extraction:

  • Harvest cells at various time points.

  • Perform metabolite extraction to isolate porphyrin intermediates.

3. LC-MS/MS Analysis:

  • Analyze the extracts using LC-MS/MS to measure the isotopic enrichment in downstream metabolites such as uroporphyrinogen III, coproporphyrinogen III, protoporphyrin IX, and heme.

4. Data Analysis and Flux Calculation:

  • Determine the mass isotopomer distribution for each metabolite.

  • Use metabolic modeling software to calculate the flux through the enzymatic steps of the heme biosynthesis pathway.

Logical Diagram for a Hypothetical Metabolic Flux Experiment

Metabolic_Flux_Workflow CellCulture Cell Culture (e.g., Hepatocytes) Tracer Introduction of Porphobilinogen-¹³C₂,¹⁵N Tracer CellCulture->Tracer TimeCourse Time-Course Sampling Tracer->TimeCourse Extraction Metabolite Extraction (Porphyrin Intermediates) TimeCourse->Extraction LCMS LC-MS/MS Analysis (Isotopic Enrichment) Extraction->LCMS FluxCalc Metabolic Flux Calculation LCMS->FluxCalc Result Pathway Dynamics and Enzyme Kinetics FluxCalc->Result

Caption: Hypothetical workflow for metabolic flux analysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of PBG using Porphobilinogen-¹³C₂,¹⁵N as an internal standard, as reported in the literature.[3]

ParameterValueReference
Limit of Quantification (LOQ)0.1 µmol/L[3]
Upper Limit of Linearity (ULOL)100 µmol/L[3]
Mean Recovery99.7%[3]
Total Imprecision< 16%[3]
Reference Interval (Random Urine, Female)< 0.19 mmol PBG/mol Cr[3]
Reference Interval (Random Urine, Male)< 0.17 mmol PBG/mol Cr[3]
Reference Interval (24-h Urine)0.39-1.40 µmol/24-h[3]

Conclusion

Porphobilinogen-¹³C₂,¹⁵N has emerged as an indispensable tool in the study of heme biosynthesis, primarily through its application as an internal standard for the highly accurate and sensitive quantification of porphobilinogen by LC-MS/MS. This has significantly improved the diagnosis and therapeutic monitoring of acute porphyrias. While its role as a metabolic tracer for flux analysis is not yet widely reported, the potential for such applications is vast. Future studies employing Porphobilinogen-¹³C₂,¹⁵N as a tracer promise to provide deeper insights into the dynamic regulation of the heme biosynthesis pathway, paving the way for the development of novel therapeutic strategies for a range of heme-related disorders. This technical guide provides a solid foundation for researchers and clinicians looking to leverage the power of stable isotope labeling in their heme biosynthesis research.

References

An In-Depth Technical Guide to Isotopic Labeling Patterns in Porphobilinogen-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling patterns, synthesis, and analysis of Porphobilinogen-¹³C₂,¹⁵N (PBG-¹³C₂,¹⁵N), a critical internal standard and tracer for studies of heme biosynthesis and related metabolic pathways. The strategic incorporation of stable isotopes into porphobilinogen (B132115) allows for precise quantification and metabolic flux analysis, offering invaluable insights for drug development and the study of porphyrias.

Rationale for ¹³C₂,¹⁵N Isotopic Labeling of Porphobilinogen

Porphobilinogen is a key intermediate in the biosynthesis of porphyrins, including heme. The use of isotopically labeled PBG, particularly with a combination of ¹³C and ¹⁵N, is advantageous for several reasons:

  • Mass Spectrometry-Based Quantification: The mass shift introduced by the isotopes allows for the use of PBG-¹³C₂,¹⁵N as an ideal internal standard in isotope dilution mass spectrometry (IDMS) assays. This method provides high accuracy and precision for the quantification of endogenous PBG in biological samples.

  • Metabolic Flux Analysis: Tracing the incorporation of the ¹³C and ¹⁵N labels through the subsequent steps of the heme synthesis pathway enables the elucidation of metabolic fluxes and the identification of potential enzymatic dysregulation.

  • Distinct Isotopic Signature: The dual labeling provides a distinct mass shift that minimizes interference from naturally occurring isotopes, enhancing the signal-to-noise ratio in analytical measurements. The specific placement of the labels can be designed to track the fate of different parts of the molecule through the biosynthetic pathway.

The Heme Biosynthesis Pathway: The Role of Porphobilinogen

Porphobilinogen is formed in the cytosol from two molecules of δ-aminolevulinic acid (ALA) by the enzyme ALA dehydratase. Four molecules of PBG are then polymerized by porphobilinogen deaminase (also known as hydroxymethylbilane (B3061235) synthase) to form the linear tetrapyrrole, hydroxymethylbilane. This intermediate is subsequently cyclized to form uroporphyrinogen III, the precursor to heme.

Heme_Biosynthesis cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Succinyl_CoA Succinyl-CoA ALA δ-Aminolevulinic Acid (ALA) Succinyl_CoA->ALA ALA Synthase Glycine Glycine Glycine->ALA ALA_cyto ALA ALA->ALA_cyto Transport Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Protoporphyrinogen Oxidase Heme Heme Protoporphyrin_IX->Heme Ferrochelatase (+ Fe²⁺) PBG Porphobilinogen (PBG) ALA_cyto->PBG ALA Dehydratase (2 molecules) HMB Hydroxymethylbilane PBG->HMB Porphobilinogen Deaminase (4 molecules) Uroporphyrinogen_III Uroporphyrinogen III HMB->Uroporphyrinogen_III Uroporphyrinogen III Synthase Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Uroporphyrinogen Decarboxylase Coproporphyrinogen_III->Protoporphyrinogen_IX Coproporphyrinogen Oxidase

Figure 1: Overview of the Heme Biosynthesis Pathway.

Synthesis of Porphobilinogen-¹³C₂,¹⁵N

The general strategy involves the synthesis of key building blocks containing the desired isotopes, followed by their condensation to form the porphobilinogen skeleton.

Experimental Protocol: A Plausible Chemo-Enzymatic Synthesis

This protocol is a conceptual outline based on established synthetic strategies for labeled porphobilinogen precursors.

Step 1: Synthesis of ¹⁵N-labeled Glycine Precursor

  • React [¹⁵N]Ammonium chloride with a suitable glyoxylate (B1226380) derivative in a reductive amination reaction to produce [¹⁵N]glycine.

  • Protect the amino group of [¹⁵N]glycine, for example, as an N-acyl derivative.

Step 2: Synthesis of a ¹³C-labeled Four-Carbon Unit

  • Start with a commercially available, doubly ¹³C-labeled four-carbon starting material, such as [1,2-¹³C₂]succinic acid or a derivative.

  • Chemically modify this precursor to introduce the necessary functional groups for the subsequent condensation reactions. This may involve reduction, halogenation, and other standard organic transformations.

Step 3: Condensation and Cyclization

  • Condense the protected [¹⁵N]glycine derivative with the ¹³C-labeled four-carbon unit through a series of reactions to form a linear precursor to the pyrrole (B145914) ring.

  • Induce cyclization to form the pyrrole ring of porphobilinogen. This step is often acid-catalyzed.

Step 4: Enzymatic Conversion (if applicable)

  • In some chemo-enzymatic strategies, a precursor molecule is synthesized chemically and then converted to the final porphobilinogen structure using a purified enzyme, such as ALA dehydratase, which can exhibit some substrate promiscuity.

Step 5: Purification and Characterization

  • Purify the final Porphobilinogen-¹³C₂,¹⁵N product using chromatographic techniques such as ion-exchange and reverse-phase high-performance liquid chromatography (HPLC).

  • Confirm the structure and determine the isotopic enrichment and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data and Analysis

The successful synthesis and application of Porphobilinogen-¹³C₂,¹⁵N rely on rigorous analytical characterization to determine its concentration, isotopic enrichment, and purity.

Mass Spectrometry Analysis

High-resolution mass spectrometry is the primary technique for quantifying the isotopic enrichment of the synthesized PBG.

ParameterValue
Molecular Formula C₁₀H₁₄N₂O₄
Monoisotopic Mass (Unlabeled) 226.0954 g/mol
Monoisotopic Mass (¹³C₂,¹⁵N) 229.1023 g/mol
Typical Isotopic Purity > 98%
Typical Isotopic Enrichment > 99 atom % ¹³C, > 99 atom % ¹⁵N

Table 1: Mass Spectrometry Data for Porphobilinogen-¹³C₂,¹⁵N

A detailed experimental protocol for the quantitative analysis of PBG in urine using a stable-isotope dilution LC-MS/MS method has been developed.[1] For a [2,4-¹³C]PBG internal standard, the precursor and product ion transitions were monitored at m/z 229 to 212, while the unlabeled PBG was monitored at m/z 227 to 210.[1]

NMR Spectroscopy Analysis

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized porphobilinogen and for determining the positions of the ¹³C labels. ¹⁵N NMR can also be used to confirm the position of the nitrogen isotope.

NucleusChemical Shift Range (ppm)
¹H~2.5 - 7.0
¹³C~20 - 175

Table 2: Typical NMR Chemical Shift Ranges for Porphobilinogen

The exact chemical shifts will depend on the solvent and pH. The presence of ¹³C labels will result in characteristic C-H and C-C coupling patterns in the ¹H and ¹³C NMR spectra, respectively, which can be used to confirm the labeling positions.

Experimental Workflows

The use of Porphobilinogen-¹³C₂,¹⁵N in research typically follows a well-defined workflow, from synthesis and characterization to its application in biological systems and subsequent analysis.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_application Application in Biological System cluster_analysis Analysis Synthesis Chemo-enzymatic Synthesis of PBG-¹³C₂,¹⁵N Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Quantification Quantification Characterization->Quantification Spiking Spiking as Internal Standard Quantification->Spiking Incubation Incubation with Cells/Tissues Quantification->Incubation Sample_Prep Sample Preparation (e.g., Urine, Cell Lysate) Spiking->Sample_Prep Incubation->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Data_Analysis Data Analysis (Quantification, Flux Calculation) LC_MSMS->Data_Analysis

Figure 2: General Experimental Workflow.

Conclusion

Porphobilinogen-¹³C₂,¹⁵N is a powerful tool for researchers in the fields of drug development, metabolic diseases, and toxicology. Its use as an internal standard and metabolic tracer enables highly accurate quantification of endogenous porphobilinogen and detailed investigation of the heme biosynthesis pathway. The chemo-enzymatic synthesis, while complex, provides access to this essential labeled compound, and rigorous analytical characterization ensures its suitability for demanding research applications. This guide provides a foundational understanding of the principles and methodologies associated with the use of Porphobilinogen-¹³C₂,¹⁵N, paving the way for further advancements in our understanding of porphyrin metabolism.

References

The Role of Porphobilinogen-13C2,15N in Advancing the Study of Acute Intermittent Porphyria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Intermittent Porphyria (AIP) is a rare, inherited metabolic disorder characterized by a deficiency of the enzyme hydroxymethylbilane (B3061235) synthase (HMBS) in the heme biosynthesis pathway. This enzymatic defect leads to the accumulation of neurotoxic porphyrin precursors, primarily aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG), precipitating life-threatening acute neurovisceral attacks. Accurate and sensitive quantification of these biomarkers is paramount for the diagnosis, monitoring, and evaluation of therapeutic interventions for AIP. The use of stable isotope-labeled internal standards, specifically Porphobilinogen-13C2,15N, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for PBG analysis, offering significant improvements in specificity and accuracy over traditional colorimetric assays. This technical guide provides an in-depth overview of the application of this compound in AIP research, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying biochemical pathways and analytical workflows.

Introduction to Acute Intermittent Porphyria and the Need for Precise Biomarker Quantification

Acute Intermittent Porphyria is an autosomal dominant disorder resulting from a partial deficiency of hydroxymethylbilane synthase (HMBS), the third enzyme in the heme synthesis pathway.[1][2] This deficiency can lead to the accumulation of ALA and PBG in the liver, which are then released into circulation, causing a range of debilitating symptoms.[3] Clinical manifestations of an acute AIP attack are often nonspecific and can include severe abdominal pain, nausea, vomiting, peripheral neuropathy, and psychiatric symptoms.[1][4] Given the variable and often misleading clinical presentation, biochemical testing is essential for a definitive diagnosis.[2]

Historically, the quantification of urinary PBG has relied on colorimetric methods, such as the Watson-Schwartz test. However, these methods are known to lack analytical and clinical sensitivity and specificity, leading to both false-positive and false-negative results.[5][6] The development of stable isotope dilution LC-MS/MS methods has revolutionized the diagnosis and monitoring of AIP by providing highly accurate and precise measurements of PBG in various biological matrices.[2][7] this compound serves as an ideal internal standard in these assays, as it is chemically identical to the endogenous analyte but isotopically distinct, allowing for correction of matrix effects and variations in sample processing and instrument response.

The Heme Biosynthesis Pathway and Pathophysiology of AIP

The synthesis of heme is a highly regulated eight-step enzymatic process that occurs in both the mitochondria and cytoplasm of cells.[8] A deficiency in the HMBS enzyme disrupts this pathway, leading to the accumulation of the substrate, porphobilinogen, and its precursor, aminolevulinic acid.

Heme_Biosynthesis_Pathway_AIP cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Glycine Glycine ALA_Synthase ALA Synthase (ALAS1) Glycine->ALA_Synthase Succinyl_CoA Succinyl-CoA Succinyl_CoA->ALA_Synthase ALA Aminolevulinic Acid (ALA) ALA_Synthase->ALA PBG Porphobilinogen (PBG) ALA->PBG ALA Dehydratase Coproporphyrinogen_III Coproporphyrinogen III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX Coproporphyrinogen Oxidase Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Protoporphyrinogen Oxidase Ferrochelatase Ferrochelatase Protoporphyrin_IX->Ferrochelatase Heme Heme Ferrochelatase->Heme Fe2 Fe2+ Fe2->Ferrochelatase HMBS Hydroxymethylbilane Synthase (HMBS) PBG->HMBS Hydroxymethylbilane Hydroxymethylbilane HMBS->Hydroxymethylbilane Deficient in AIP Uroporphyrinogen_III_Synthase Uroporphyrinogen III Synthase Hydroxymethylbilane->Uroporphyrinogen_III_Synthase Uroporphyrinogen_III Uroporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Uroporphyrinogen Decarboxylase Uroporphyrinogen_III_Synthase->Uroporphyrinogen_III

Figure 1: Heme Biosynthesis Pathway and the Enzymatic Defect in AIP.

The accumulation of ALA and PBG is believed to be the primary cause of the neurotoxic symptoms observed in AIP. The exact mechanisms of this neurotoxicity are not fully understood, but several hypotheses exist, including direct toxic effects on nervous tissue, oxidative stress, and interference with neurotransmitter function.

Synthesis of this compound

The synthesis of isotopically labeled porphobilinogen is a critical step in providing the necessary internal standards for quantitative analysis. While detailed synthetic schemes are often proprietary, the general approach involves the use of 13C and 15N labeled precursors in a multi-step organic synthesis. For instance, the synthesis can be designed to incorporate 13C atoms into the pyrrole (B145914) ring and a 15N atom as the amino group. One reported method involves the base-catalyzed condensation of building blocks that are pre-labeled with 13C and 15N stable isotopes at specific positions.[5] This allows for the creation of various isotopomers of PBG for different research applications. The dual-labeling with two 13C atoms and one 15N atom provides a significant mass shift from the endogenous PBG, ensuring no isotopic overlap and enhancing the accuracy of the mass spectrometric analysis.

Experimental Protocols

The use of this compound as an internal standard is central to the accurate quantification of PBG in biological samples by LC-MS/MS. Below are generalized protocols for sample preparation and analysis.

Sample Preparation (Urine)
  • Sample Collection: Collect a random or 24-hour urine sample in a light-protected container. The sample should be refrigerated during and after collection. For longer storage, samples should be frozen at -20°C or below.

  • Internal Standard Spiking: To a 1 mL aliquot of urine, add a known amount of this compound internal standard solution. The concentration of the internal standard should be chosen to be within the linear range of the assay and comparable to the expected endogenous PBG concentrations.

  • Sample Clean-up (Solid-Phase Extraction - SPE):

    • Condition an anion-exchange SPE cartridge with methanol (B129727) followed by water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the PBG and the internal standard with an appropriate acidic solvent (e.g., formic acid in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5][6]

Sample Preparation (Plasma/Serum)
  • Sample Collection: Collect blood in an appropriate tube (e.g., EDTA for plasma, or a serum separator tube). Centrifuge to separate plasma or serum.

  • Protein Precipitation:

    • To a 100 µL aliquot of plasma or serum, add the this compound internal standard.

    • Add 3 volumes of a precipitating agent (e.g., acetonitrile (B52724) or a sulfosalicylic acid solution) to the sample.[7]

    • Vortex mix thoroughly to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.[7]

  • Derivatization (Optional but recommended for improved chromatographic performance):

    • The supernatant can be derivatized to improve the retention and ionization of PBG. A common derivatization reagent is AccQ-Tag.[7]

    • Mix the supernatant with AccQ-Tag buffer and reagent, then incubate at an elevated temperature (e.g., 55°C) for a specified time.[7]

LC-MS/MS Analysis
  • Liquid Chromatography (LC): A reversed-phase or HILIC column can be used for the separation of PBG. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid).

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The analysis is performed in the selected-reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for both endogenous PBG and the this compound internal standard.

    • PBG: m/z 227 → 210[5][6]

    • This compound: The exact m/z will depend on the labeling pattern, but for a [13C2] labeled PBG, a common transition is m/z 229 → 212.[5][6]

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Urine or Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Cleanup Sample Cleanup (SPE or Protein Precipitation) Add_IS->Cleanup LC Liquid Chromatography (LC) Separation Cleanup->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection & Quantification LC->MSMS Data Data Processing (Ratio of Analyte to IS) MSMS->Data Result PBG Concentration Data->Result

Figure 2: General Workflow for PBG Quantification using LC-MS/MS.

Quantitative Data

The use of this compound has enabled the establishment of more accurate reference intervals for urinary and plasma PBG, and has highlighted the significant elevations that occur during acute AIP attacks.

Table 1: Urinary Porphobilinogen (PBG) Concentrations

PopulationMethodPBG Concentration (mg/24h)Reference(s)
Healthy VolunteersLC-MS/MS0.02 - 0.42[5][6]
Healthy VolunteersColorimetricUp to 2.0[5][6]
Asymptomatic AIP CarriersLC-MS/MSOften elevated above normal[2][7]
Acute AIP Attack-> 20 mg/L (spot urine) is diagnostic[1]
Acute AIP Attack-Can reach 50 - 200 mg/24h[4]

Table 2: Plasma Porphobilinogen (PBG) Concentrations

PopulationMethodPBG Concentration (µmol/L)Reference(s)
Healthy IndividualsLC-MS/MSNot detectable[4]
Asymptomatic AIP CarriersLC-MS/MSMay be detectable[2][7]
Symptomatic AIP PatientsLC-MS/MSSignificantly elevated[2][7]

Logical Relationships in AIP Diagnosis

The diagnosis of an acute AIP attack involves a combination of clinical suspicion and biochemical confirmation. The use of a highly specific quantitative test for PBG is crucial in this process.

AIP_Diagnosis_Logic Start Clinical Suspicion of Acute Attack (e.g., abdominal pain, neuropathy) Urine_Test Urgent Spot Urine PBG Test Start->Urine_Test PBG_High PBG Significantly Elevated? Urine_Test->PBG_High AIP_Confirmed Acute Porphyria Attack Confirmed PBG_High->AIP_Confirmed Yes AIP_Unlikely Acute Porphyria Unlikely PBG_High->AIP_Unlikely No Treat Initiate Treatment (e.g., hemin, glucose) AIP_Confirmed->Treat Genetic_Test Confirm Diagnosis with HMBS Gene Mutation Analysis AIP_Confirmed->Genetic_Test Other_Causes Investigate Other Causes AIP_Unlikely->Other_Causes

Figure 3: Diagnostic Logic for an Acute Intermittent Porphyria Attack.

Conclusion

The application of this compound as an internal standard in LC-MS/MS assays represents a significant advancement in the clinical management and research of Acute Intermittent Porphyria. This methodology provides the accuracy, precision, and specificity required for confident diagnosis, effective monitoring of disease activity, and the robust evaluation of novel therapeutics. For researchers and drug development professionals, the use of this stable isotope-labeled compound is indispensable for generating high-quality, reliable data in preclinical and clinical studies, ultimately contributing to improved outcomes for patients with this debilitating disease.

References

Unraveling Porphyrin Metabolism: A Technical Guide with Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of porphyrin metabolism, with a focus on the application of labeled compounds to elucidate its intricate pathways. This document is designed to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of heme biosynthesis, porphyrias, and related metabolic disorders. By integrating detailed experimental protocols, quantitative data, and visual representations of metabolic and experimental workflows, this guide aims to facilitate a deeper understanding of porphyrin metabolism and empower the design of novel research and therapeutic strategies.

The Heme Biosynthesis Pathway: A Cellular Odyssey

Heme, an iron-containing porphyrin, is a vital prosthetic group for a multitude of proteins involved in critical biological processes, including oxygen transport (hemoglobin), oxygen storage (myoglobin), and electron transport (cytochromes).[1] The synthesis of heme is a well-orchestrated eight-step enzymatic process that traverses both the mitochondria and the cytoplasm of the cell.[2][3][4] The pathway begins in the mitochondria with the condensation of glycine (B1666218) and succinyl-CoA and concludes with the insertion of iron into protoporphyrin IX, also within the mitochondria.[4][5]

Isotopically labeled precursors, such as ¹³C- or ¹⁵N-labeled glycine and δ-aminolevulinic acid (ALA), are invaluable tools for tracing the intricate steps of this pathway.[3] By following the incorporation of these labels into the various porphyrin intermediates, researchers can quantify synthesis rates, identify metabolic bottlenecks, and diagnose enzymatic deficiencies that lead to a group of genetic disorders known as porphyrias.[1]

Heme_Biosynthesis_Pathway Heme Biosynthesis Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Glycine Glycine ALA_Synthase ALA Synthase Glycine->ALA_Synthase [1] ALA Synthase Succinyl_CoA Succinyl_CoA Succinyl_CoA->ALA_Synthase Protoporphyrinogen_IX Protoporphyrinogen_IX Protoporphyrinogen_Oxidase Protoporphyrinogen Oxidase Protoporphyrinogen_IX->Protoporphyrinogen_Oxidase [7] Protoporphyrinogen Oxidase Heme Heme ALA ALA ALA_Dehydratase ALA Dehydratase ALA->ALA_Dehydratase [2] ALA Dehydratase Porphobilinogen Porphobilinogen PBG_Deaminase PBG Deaminase Porphobilinogen->PBG_Deaminase [3] PBG Deaminase Hydroxymethylbilane Hydroxymethylbilane Uroporphyrinogen_III_Synthase Uroporphyrinogen III Synthase Hydroxymethylbilane->Uroporphyrinogen_III_Synthase [4] Uroporphyrinogen III Synthase Uroporphyrinogen_III Uroporphyrinogen_III Uroporphyrinogen_Decarboxylase Uroporphyrinogen Decarboxylase Uroporphyrinogen_III->Uroporphyrinogen_Decarboxylase [5] Uroporphyrinogen Decarboxylase Coproporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen_Oxidase Coproporphyrinogen Oxidase Coproporphyrinogen_III->Coproporphyrinogen_Oxidase [6] Coproporphyrinogen Oxidase ALA_Synthase->ALA ALA_Dehydratase->Porphobilinogen PBG_Deaminase->Hydroxymethylbilane Uroporphyrinogen_III_Synthase->Uroporphyrinogen_III Uroporphyrinogen_Decarboxylase->Coproporphyrinogen_III Coproporphyrinogen_Oxidase->Protoporphyrinogen_IX Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_Oxidase->Protoporphyrin_IX Ferrochelatase Ferrochelatase Protoporphyrin_IX->Ferrochelatase [8] Ferrochelatase (Fe2+) Ferrochelatase->Heme

Figure 1: The Heme Biosynthesis Pathway.

Quantitative Analysis of Porphyrin Metabolism

The use of stable isotope-labeled compounds allows for the precise quantification of metabolic flux through the heme biosynthesis pathway. By introducing a labeled precursor and measuring its incorporation into downstream metabolites over time, researchers can calculate synthesis rates and turnover of porphyrins and heme.

Table 1: Hemoglobin Synthesis Rate Measured by [2-¹³C]Glycine Infusion in Rats [6]

Time Interval (hours)Rate of ¹³C Incorporation into Heme (APE/h)Fractional Hemoglobin Synthesis Rate (fSynHb %/day)Absolute Hemoglobin Synthesis Rate (SynHb mg/g/day)
6-120.00041.19 ± 0.320.11 ± 0.03
12-180.00142.92 ± 0.660.28 ± 0.05
18-240.00244.22 ± 0.560.42 ± 0.05
Data are presented as mean ± SE. APE stands for Atom Percent Excess.

Experimental Protocols

Analysis of Urinary Porphyrins by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a common method for the extraction and quantification of porphyrins from urine samples, a critical diagnostic tool for the porphyrias.[5]

Experimental_Workflow Experimental Workflow: Urinary Porphyrin Analysis by LC-MS/MS start Urine Sample Collection (Light Protected) acidification Sample Acidification (e.g., with Formic Acid) start->acidification vortex Vortex Mixing acidification->vortex centrifugation Centrifugation vortex->centrifugation supernatant Supernatant Transfer centrifugation->supernatant injection Injection into LC-MS/MS supernatant->injection separation Chromatographic Separation (e.g., C18 column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Analysis and Quantification detection->quantification end Results quantification->end

Figure 2: Workflow for urinary porphyrin analysis.

Detailed Protocol:

  • Sample Preparation:

    • Collect a random urine sample, ensuring it is protected from light to prevent porphyrin degradation.[7]

    • In a microcentrifuge tube, add 30 µL of 6.0 M formic acid to 75 µL of the urine sample.[5]

    • Vortex the mixture for 60 seconds.[5]

    • Centrifuge the sample at 13,000 rpm for 10 minutes.[5]

    • Carefully transfer the supernatant to an autosampler vial for analysis.[5]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a C18 reversed-phase column for separation.[5]

      • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) with a small percentage of formic acid to aid ionization.[8]

    • Mass Spectrometry (MS/MS):

      • Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.

      • Utilize Multiple Reaction Monitoring (MRM) for targeted quantification of specific porphyrins. This involves selecting a precursor ion for each porphyrin and a specific product ion that is generated upon fragmentation, providing high selectivity and sensitivity.

  • Data Analysis:

    • Generate calibration curves for each porphyrin using certified reference materials.

    • Quantify the porphyrin concentrations in the urine samples by comparing their peak areas to the calibration curves.

Measurement of Heme Synthesis Rate using ¹⁵N-Glycine

This protocol describes an in vivo method to determine the rate of hemoglobin synthesis by administering ¹⁵N-labeled glycine and measuring its incorporation into red blood cell (RBC) heme.[3][6]

Detailed Protocol:

  • Administration of Labeled Glycine:

    • Administer a single oral dose of ¹⁵N-glycine (e.g., 2 grams) to the subject.[6]

  • Blood Sample Collection:

    • Collect blood samples at various time points after administration (e.g., day 3 or 4, and then weekly for several weeks) to track the incorporation and decline of the label in the RBC cohort.[6]

  • Heme Isolation and Analysis:

    • Isolate heme from the collected red blood cells.

    • Measure the ¹⁵N enrichment in the heme using isotope ratio mass spectrometry.

  • Calculation of Synthesis Rate:

    • Plot the ¹⁵N enrichment in heme over time. The rate of increase in enrichment reflects the rate of new hemoglobin synthesis.

    • The decline in enrichment over time can be used to estimate the lifespan of the red blood cell cohort.

Applications in Drug Development and Research

The methodologies described in this guide are instrumental for:

  • Diagnosing and Monitoring Porphyrias: Accurate quantification of porphyrin precursors and porphyrins is the cornerstone of diagnosing and managing the different types of porphyrias.[7]

  • Understanding Disease Mechanisms: Tracing metabolic pathways with labeled compounds can reveal enzymatic defects and dysregulations that contribute to disease pathogenesis.

  • Drug Discovery and Development: By providing a means to measure the effects of therapeutic candidates on porphyrin metabolism, these techniques are crucial for developing new treatments for porphyrias and other related disorders. For instance, they can be used to assess the efficacy of drugs aimed at reducing the production of toxic porphyrin precursors.

  • Toxicology Studies: Monitoring urinary porphyrin profiles can serve as a biomarker for exposure to certain heavy metals, like lead and mercury, which are known to disrupt heme synthesis.[9][10]

This technical guide provides a foundational understanding of the principles and practices for studying porphyrin metabolism using labeled compounds. The detailed protocols and visual aids are intended to equip researchers with the necessary tools to advance our knowledge in this critical area of human metabolism and disease.

References

Porphobilinogen-¹³C₂,¹⁵N as a Tracer in Metabolic Flux Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, or "tracers," and tracking their incorporation into downstream metabolites, researchers can gain a quantitative understanding of pathway activity. This technical guide explores the application of a novel tracer, Porphobilinogen-¹³C₂,¹⁵N (PBG-¹³C₂,¹⁵N), for the targeted analysis of the heme biosynthesis pathway.

Heme, an iron-containing porphyrin, is a vital prosthetic group for a multitude of proteins involved in oxygen transport, drug metabolism, and cellular respiration. Dysregulation of the heme biosynthesis pathway is implicated in a group of genetic disorders known as porphyrias and may play a role in other pathological conditions. Understanding the metabolic flux through this pathway is therefore of significant interest in both basic research and drug development.

The use of a dual-labeled tracer such as PBG-¹³C₂,¹⁵N offers the unique advantage of simultaneously tracking the flow of both carbon and nitrogen atoms through the latter stages of the heme synthesis cascade. This allows for a more detailed and comprehensive analysis of the enzymatic steps leading to the formation of the porphyrin macrocycle. While the direct application of PBG-¹³C₂,¹⁵N for MFA is a novel approach with limited published data, this guide will outline the established principles of MFA and propose a detailed experimental and computational workflow for its use in studying heme metabolism.

The Heme Biosynthesis Pathway

The synthesis of heme is a well-characterized eight-step enzymatic pathway that occurs in both the mitochondria and the cytoplasm.[1][2] The pathway begins with the condensation of glycine (B1666218) and succinyl-CoA and culminates in the insertion of iron into protoporphyrin IX.[1][3] Porphobilinogen is a key intermediate in this pathway, serving as the monopyrrole precursor for the tetrapyrrole macrocycle.[1]

Heme_Biosynthesis_Pathway cluster_mito1 Mitochondrion cluster_cyto Cytosol cluster_mito2 Mitochondrion Glycine Glycine ALAS ALAS Glycine->ALAS SuccinylCoA Succinyl-CoA SuccinylCoA->ALAS ALA δ-Aminolevulinate (ALA) ALAD ALAD ALA->ALAD PBG Porphobilinogen (PBG) PBGD PBGD PBG->PBGD HMB Hydroxymethylbilane (HMB) UROS UROS HMB->UROS UroporphyrinogenIII Uroporphyrinogen III UROD UROD UroporphyrinogenIII->UROD CoproporphyrinogenIII Coproporphyrinogen III CPOX CPOX CoproporphyrinogenIII->CPOX ProtoporphyrinogenIX Protoporphyrinogen IX PPOX PPOX ProtoporphyrinogenIX->PPOX ProtoporphyrinIX Protoporphyrin IX FECH FECH ProtoporphyrinIX->FECH Heme Heme ALAS->ALA ALAD->PBG PBGD->HMB UROS->UroporphyrinogenIII UROD->CoproporphyrinogenIII CPOX->ProtoporphyrinogenIX PPOX->ProtoporphyrinIX FECH->Heme

Figure 1: The Heme Biosynthesis Pathway.

Proposed Experimental Protocol for Metabolic Flux Analysis using PBG-¹³C₂,¹⁵N

This protocol outlines a hypothetical workflow for utilizing PBG-¹³C₂,¹⁵N as a tracer in a cell culture-based experiment.

1. Cell Culture and Tracer Administration:

  • Cell Seeding: Plate cells of interest (e.g., erythroid precursor cells, hepatocytes) at a density that ensures they are in the exponential growth phase during the experiment.

  • Tracer Introduction: After a period of growth in standard medium, replace it with a medium containing a known concentration of PBG-¹³C₂,¹⁵N. The optimal concentration and incubation time should be determined empirically to achieve isotopic steady-state in the downstream metabolites.

  • Parallel Cultures: It is advisable to run parallel cultures with unlabeled PBG to serve as a control and to establish baseline metabolite concentrations.

2. Sample Collection and Metabolite Extraction:

  • Quenching: To halt metabolic activity, rapidly quench the cells by aspirating the medium and washing with ice-cold saline. Then, add a cold solvent mixture (e.g., 80% methanol) to the culture plate.

  • Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Vortex thoroughly and incubate at a low temperature to ensure complete extraction of intracellular metabolites.

  • Centrifugation: Pellet the cell debris by centrifugation at a high speed and low temperature.

  • Sample Preparation: Collect the supernatant containing the metabolites and dry it under a vacuum or nitrogen stream. The dried extract can be stored at -80°C until analysis.

3. Analytical Measurement by LC-MS/MS:

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

  • Chromatographic Separation: Employ a chromatographic method (e.g., HILIC or reversed-phase chromatography) capable of separating the porphyrin precursors and heme.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer to detect and quantify the different isotopologues of the metabolites of interest (uroporphyrinogen III, coproporphyrinogen III, protoporphyrin IX, and heme). The analysis will involve monitoring the mass shifts corresponding to the incorporation of ¹³C and ¹⁵N from the tracer.

Data Analysis and Flux Calculation

The analysis of isotopologue distribution data is a complex process that requires specialized software.

MFA_Workflow Experiment Isotopic Tracer Experiment (e.g., PBG-¹³C₂,¹⁵N) LCMS LC-MS/MS Analysis Experiment->LCMS Isotopologues Quantify Isotopologue Distribution LCMS->Isotopologues FluxEstimation Computational Flux Estimation (e.g., INCA, Metran) Isotopologues->FluxEstimation MetabolicModel Define Metabolic Network (Stoichiometry) MetabolicModel->FluxEstimation StatisticalAnalysis Statistical Analysis (Goodness-of-fit, Confidence Intervals) FluxEstimation->StatisticalAnalysis FluxMap Generate Metabolic Flux Map StatisticalAnalysis->FluxMap

Figure 2: General Workflow for Metabolic Flux Analysis.

The core of MFA is to find a set of metabolic fluxes that best explain the experimentally measured isotopologue distribution. This is achieved by:

  • Defining a Stoichiometric Model: A model of the heme biosynthesis pathway, including all relevant reactions and atom transitions, is constructed.

  • Computational Flux Estimation: Software packages like INCA or Metran are used to simulate the isotopologue distribution for a given set of fluxes. The algorithm then iteratively adjusts the fluxes to minimize the difference between the simulated and experimentally measured distributions.

  • Statistical Validation: Goodness-of-fit tests are performed to ensure that the calculated fluxes are consistent with the experimental data. Confidence intervals for each flux are also determined.

Quantitative Data in Heme Biosynthesis

While comprehensive flux maps of the entire heme biosynthesis pathway using isotopic tracers are not widely available in the literature, some studies have quantified aspects of this process. The following table presents data on hemoglobin synthesis rates in rats, which reflects the overall output of the heme biosynthesis pathway in erythroid cells.

ParameterValue (Mean ± SD)Time IntervalTracer UsedReference
Fractional Hemoglobin Synthesis Rate
1.19 ± 0.32 %/day6-12 hours[2-¹³C]glycine[4]
2.92 ± 0.66 %/day12-18 hours[2-¹³C]glycine[4]
4.22 ± 0.56 %/day18-24 hours[2-¹³C]glycine[4]
Absolute Hemoglobin Synthesis Rate
0.11 ± 0.03 mg/g/day6-12 hours[2-¹³C]glycine[4]
0.28 ± 0.05 mg/g/day12-18 hours[2-¹³C]glycine[4]
0.42 ± 0.05 mg/g/day18-24 hours[2-¹³C]glycine[4]

Table 1: Quantitative data on hemoglobin synthesis rates in rats, derived from in vivo isotopic tracer studies.[4]

Applications in Research and Drug Development

The application of PBG-¹³C₂,¹⁵N as a tracer in MFA has the potential to significantly advance our understanding of heme metabolism in several key areas:

  • Disease Modeling: By applying this technique to cellular or animal models of porphyrias, researchers can pinpoint the specific enzymatic steps that are most affected by genetic mutations and quantify the degree of metabolic disruption.

  • Drug Discovery and Development: This methodology can be used to assess the on-target and off-target effects of drugs that are designed to modulate the heme biosynthesis pathway. By measuring changes in metabolic flux, researchers can gain insights into a compound's mechanism of action and potential for toxicity.

  • Understanding Heme Homeostasis: The ability to quantify flux through the heme pathway will provide a more dynamic picture of how cells regulate heme synthesis in response to various physiological and pathological stimuli.

Conclusion

While the use of Porphobilinogen-¹³C₂,¹⁵N as a tracer for metabolic flux analysis of the heme biosynthesis pathway is a novel and largely unexplored approach, the principles and methodologies of MFA are well-established. This technical guide provides a framework for researchers and drug development professionals to design and implement such studies. The insights gained from this targeted MFA approach have the potential to accelerate research into the porphyrias, facilitate the development of novel therapeutics, and provide a deeper understanding of the intricate regulation of heme metabolism.

References

The Dawn of a Tracer: Unraveling the Porphyrin Pathway with Isotopically Labeled Porphobilinogen

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pivotal discovery and intricate history of isotopically labeled porphobilinogen (B132115) (PBG), this technical guide illuminates the groundbreaking experiments that decoded the biosynthesis of heme and other vital tetrapyrroles. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core science, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the critical pathways and workflows.

The journey to understand how living organisms construct the intricate porphyrin ring, the core of molecules like heme and chlorophyll, was revolutionized by the advent of isotopic labeling. By tagging precursor molecules with heavy or radioactive isotopes, scientists could trace their metabolic fate, effectively shining a light on the complex biochemical roadmap. At the heart of this revolution was the synthesis and utilization of isotopically labeled porphobilinogen, the fundamental pyrrole (B145914) building block of all tetrapyrroles.

A Historical Perspective: The Pioneers and Their Breakthroughs

The mid-20th century marked a turning point in the study of porphyrin biosynthesis, largely driven by the pioneering work of Dr. David Shemin and Dr. Albert Neuberger . Their meticulous and elegant experiments, employing isotopes of nitrogen (¹⁵N) and carbon (¹³C and ¹⁴C), laid the very foundation of our current understanding.

In the 1940s, David Shemin's group embarked on a series of seminal studies utilizing ¹⁵N-labeled glycine (B1666218) to investigate the biosynthesis of heme in avian erythrocytes and in Shemin himself.[1] Their work unequivocally demonstrated that glycine was a key precursor to the porphyrin molecule. Subsequent experiments with ¹⁴C-labeled glycine and acetate (B1210297) pinpointed the specific carbon atoms from these precursors that were incorporated into the protoporphyrin IX structure.[2]

Concurrently, Albert Neuberger's laboratory was making significant strides in understanding glycine metabolism and its relationship to porphyrin synthesis.[3][4] Together, their research converged on the identification of two crucial intermediates: δ-aminolevulinic acid (ALA) and the monopyrrole, porphobilinogen.[2] The ability to synthesize these intermediates with isotopic labels became paramount to confirming their roles and elucidating the enzymatic steps involved in their condensation into the macrocyclic porphyrin ring.

The Heme Biosynthesis Pathway: A Visual Overview

The culmination of these early isotopic tracer studies was the delineation of the heme biosynthesis pathway. This intricate series of enzymatic reactions, spanning both the mitochondria and the cytoplasm, is responsible for the de novo synthesis of heme from simple precursors.

Heme_Biosynthesis_Pathway Glycine Glycine ALAS ALA Synthase Glycine->ALAS SuccinylCoA Succinyl-CoA SuccinylCoA->ALAS ALA δ-Aminolevulinic Acid (ALA) ALAD ALA Dehydratase ALA->ALAD PBG Porphobilinogen (PBG) PBGD PBG Deaminase PBG->PBGD HMB Hydroxymethylbilane (B3061235) (HMB) UROS Uroporphyrinogen III Synthase HMB->UROS UroIII Uroporphyrinogen III UROD Uroporphyrinogen Decarboxylase UroIII->UROD CoproIII Coproporphyrinogen III CPOX Coproporphyrinogen Oxidase CoproIII->CPOX ProtoIX Protoporphyrinogen IX PPOX Protoporphyrinogen Oxidase ProtoIX->PPOX ProtoporphyrinIX Protoporphyrin IX FECH Ferrochelatase ProtoporphyrinIX->FECH Heme Heme ALAS->ALA ALAD->PBG PBGD->HMB UROS->UroIII UROD->CoproIII CPOX->ProtoIX PPOX->ProtoporphyrinIX FECH->Heme

Figure 1: The Heme Biosynthesis Pathway.

Quantitative Insights from Isotopic Labeling

The use of isotopically labeled precursors allowed for the quantitative analysis of the efficiency of each step in the heme biosynthesis pathway. By measuring the amount of isotope incorporated into the final product, researchers could determine the rates of synthesis and the relative contributions of different precursors.

Isotopic PrecursorExperimental SystemProduct AnalyzedKey FindingReference
¹⁵N-GlycineHuman subjectHemeGlycine is a direct precursor for all four nitrogen atoms of the protoporphyrin ring.[1]
α-¹⁴C-GlycineDuck erythrocytesHemeThe α-carbon of glycine is incorporated into eight carbon atoms of the protoporphyrin molecule.[2]
¹⁴C-AcetateDuck erythrocytesHeme26 of the 34 carbon atoms of protoporphyrin are derived from acetate, via the tricarboxylic acid cycle.[2]
5-¹⁴C-δ-Aminolevulinic AcidDuck erythrocyte hemolysatesHemeALA is efficiently converted to heme, confirming its role as a key intermediate.[1]
[¹¹-¹³C]PorphobilinogenBiochemical conversionmeso-¹³C-Protoporphyrin-IXDemonstrated the specific incorporation of the C11 carbon of PBG into the meso-positions of the porphyrin ring.[5]

Key Experimental Protocols

The success of these early studies hinged on the development of robust experimental protocols for the synthesis of labeled compounds and the enzymatic assays to track their conversion.

Synthesis of [¹⁴C]-Porphobilinogen (Adapted from early methodologies)

This protocol outlines a general approach for the synthesis of ¹⁴C-labeled porphobilinogen, a critical reagent in the elucidation of the porphyrin pathway.

Synthesis_Workflow Start Start with [¹⁴C]-Glycine Step1 Condensation with 'active' succinate (B1194679) source (e.g., Succinyl-CoA) Start->Step1 Step2 Formation of [¹⁴C]-δ-Aminolevulinic Acid (ALA) Step1->Step2 Step3 Enzymatic Dimerization using ALA Dehydratase Step2->Step3 Step4 Formation of [¹⁴C]-Porphobilinogen (PBG) Step3->Step4 Step5 Purification (e.g., Column Chromatography) Step4->Step5 End Isolated [¹⁴C]-PBG Step5->End

Figure 2: General workflow for the synthesis of [¹⁴C]-PBG.

Methodology:

  • Preparation of Labeled δ-Aminolevulinic Acid (ALA):

    • The synthesis typically started with commercially available ¹⁴C-labeled glycine (either at the α-carbon or the carboxyl carbon).

    • This labeled glycine was then incubated with a source of "active" succinate. In early in vitro systems, this was often a crude cell extract or mitochondrial preparation containing the necessary enzymes and cofactors, including succinyl-CoA.

    • The enzymatic condensation, catalyzed by ALA synthase, yields ¹⁴C-labeled ALA.

    • The labeled ALA was then purified from the reaction mixture, often involving ion-exchange chromatography.

  • Enzymatic Synthesis of Porphobilinogen (PBG):

    • The purified ¹⁴C-labeled ALA was used as a substrate for the enzyme ALA dehydratase.

    • The enzyme could be a purified preparation or a crude extract from a source rich in the enzyme, such as avian erythrocytes or liver.[1]

    • The reaction mixture, buffered to an optimal pH (typically around 8.2), was incubated at 37°C.

    • The progress of the reaction was monitored by the disappearance of ALA or the appearance of PBG, which could be detected by its reaction with Ehrlich's reagent.

  • Purification of Labeled Porphobilinogen:

    • Following the enzymatic reaction, the ¹⁴C-labeled PBG was purified from the reaction mixture.

    • Purification methods included precipitation and crystallization, or more commonly, column chromatography on resins like Dowex.

Enzymatic Assay for Porphobilinogen Deaminase

This assay was crucial for demonstrating the polymerization of PBG into the linear tetrapyrrole, hydroxymethylbilane.

Principle: Porphobilinogen deaminase (also known as hydroxymethylbilane synthase) catalyzes the condensation of four molecules of PBG to form the unstable intermediate, hydroxymethylbilane. In the absence of the next enzyme in the pathway (uroporphyrinogen III synthase), hydroxymethylbilane spontaneously cyclizes to form uroporphyrinogen I, which is then oxidized to the stable, fluorescent compound uroporphyrin I. The rate of uroporphyrin I formation is a measure of PBG deaminase activity.

Protocol:

  • Enzyme Preparation: A source of PBG deaminase was required. Early studies utilized preparations from spinach leaves or avian erythrocytes.[6]

  • Reaction Mixture:

    • A buffered solution (e.g., Tris-HCl, pH 8.2) was prepared.

    • The substrate, isotopically labeled or unlabeled porphobilinogen, was added to the buffer.

    • The reaction was initiated by the addition of the enzyme preparation.

  • Incubation: The reaction mixture was incubated at 37°C for a defined period.

  • Termination and Oxidation: The reaction was stopped, typically by the addition of trichloroacetic acid. The uroporphyrinogen I formed was then oxidized to uroporphyrin I by exposure to light or by the addition of an oxidizing agent like iodine.

  • Quantification: The amount of uroporphyrin I produced was quantified by its characteristic fluorescence or by spectrophotometry. When using isotopically labeled PBG, the radioactivity incorporated into the uroporphyrin I could be measured to determine the specific activity.

The Logical Relationship of Key Discoveries

The elucidation of the role of isotopically labeled porphobilinogen was a stepwise process, with each discovery building upon the previous one.

Discovery_Logic N15_Glycine ¹⁵N-Glycine experiments show it's a heme precursor C14_Tracers ¹⁴C-Glycine and Acetate tracing pinpoints carbon origins N15_Glycine->C14_Tracers ALA_Discovery Identification of δ-Aminolevulinic Acid (ALA) as an intermediate C14_Tracers->ALA_Discovery PBG_Discovery Identification of Porphobilinogen (PBG) as the pyrrole building block ALA_Discovery->PBG_Discovery Labeled_ALA_Synth Synthesis of [¹⁴C]-ALA ALA_Discovery->Labeled_ALA_Synth Labeled_PBG_Synth Enzymatic synthesis of [¹⁴C]-PBG from [¹⁴C]-ALA PBG_Discovery->Labeled_PBG_Synth Labeled_ALA_Synth->Labeled_PBG_Synth Enzyme_Assays Development of assays for ALA Dehydratase and PBG Deaminase Labeled_PBG_Synth->Enzyme_Assays Pathway_Elucidation Elucidation of the initial steps of the Heme Biosynthesis Pathway Enzyme_Assays->Pathway_Elucidation

Figure 3: The logical progression of key discoveries.

Conclusion and Future Directions

The discovery and utilization of isotopically labeled porphobilinogen were instrumental in deciphering one of biology's most fundamental synthetic pathways. The elegant experiments of Shemin, Neuberger, and their contemporaries not only provided a detailed map of heme biosynthesis but also established a paradigm for the use of isotopic tracers in metabolic research.

Today, isotopically labeled PBG continues to be a vital tool. In clinical diagnostics, stable isotope-labeled PBG is used as an internal standard in highly sensitive and specific mass spectrometry-based assays for the diagnosis of acute porphyrias. In research, labeled PBG and its precursors are essential for detailed mechanistic studies of the enzymes of the heme biosynthesis pathway and for the development of novel therapeutic strategies for porphyrias and other disorders of heme metabolism. The legacy of these early discoveries continues to resonate, providing the foundation for ongoing research and innovation in this critical area of biochemistry and medicine.

References

Methodological & Application

Application Note: Quantitative Analysis of Porphobilinogen in Urine by LC-MS/MS using a Stable Isotope Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Porphobilinogen (B132115) (PBG), a precursor in the heme biosynthesis pathway, is a critical biomarker for the diagnosis and management of acute porphyrias, a group of inherited metabolic disorders.[1][2][3] traditional colorimetric assays for PBG measurement often lack the analytical sensitivity and specificity required for accurate diagnosis.[1][4][5] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of porphobilinogen in human urine. The use of a stable isotope-labeled internal standard, Porphobilinogen-¹³C₂,¹⁵N, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[6]

Principle of the Method

This method employs a simple sample preparation procedure involving dilution and protein precipitation, followed by chromatographic separation on a reverse-phase column and detection by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The concentration of endogenous PBG is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • Porphobilinogen (PBG) standard

  • Porphobilinogen-¹³C₂,¹⁵N (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Urine samples (collected and stored protected from light[7][8])

Experimental Protocols

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, combine 50 µL of urine with 50 µL of the internal standard solution (Porphobilinogen-¹³C₂,¹⁵N in a suitable solvent like 0.1 M HCl).[6]

  • Add 100 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[9]
Mobile Phase A 0.1% Formic acid in Water[9]
Mobile Phase B 0.1% Formic acid in Acetonitrile[9]
Flow Rate 0.5 mL/min[9]
Injection Volume 2 µL[9]
Column Temperature 45 °C[9]
Gradient As required to achieve separation

Mass Spectrometry (MS/MS):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions PBG: m/z 227 → 210[1][2][4][5]
Porphobilinogen-¹³C₂,¹⁵N: m/z 230 → 213 (Predicted)
Dwell Time 100 ms
Collision Gas Argon

Quantitative Data Summary

The following tables summarize the performance characteristics of similar LC-MS/MS methods for PBG quantification.

Table 1: Calibration and Linearity

AnalyteCalibration RangeCorrelation Coefficient (r²)
PBG0.1 - 2.0 mg/L> 0.99[1][2]
PBG0.1 - 100 µmol/L> 0.99[6]

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-assay CV (%)Inter-assay CV (%)Recovery (%)
PBGLow (0.24 mg/L)2.6 - 3.13.2 - 3.599.7 (mean)[6]
PBGMedium (1.18 mg/L)2.6 - 3.13.2 - 3.5Not Reported
PBGHigh (2.15 mg/L)2.6 - 3.13.2 - 3.5Not Reported
PBGNot Specified< 8.5< 8.5107 - 112[10]

Table 3: Sensitivity

AnalyteLimit of Quantification (LOQ)
PBG0.1 µmol/L[6]
PBG1.0 µmol/L[10]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample Collection (Light Protected) add_is Add Porphobilinogen-¹³C₂,¹⁵N Internal Standard urine_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration Acquire Data ratio_calculation Peak Area Ratio Calculation (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification report Generate Report quantification->report

Caption: LC-MS/MS workflow for porphobilinogen analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of porphobilinogen in urine.[1][4] The use of a stable isotope-labeled internal standard ensures high-quality data, making this method suitable for clinical research and diagnostic applications in the field of porphyrias. The presented protocol and performance characteristics demonstrate the method's robustness for routine use in a laboratory setting.

References

Application Note: Quantitative Analysis of Urinary Porphobilinogen (PBG) using Porphobilinogen-¹³C₂,¹⁵N as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The measurement of urinary porphobilinogen (B132115) (PBG) is a critical biomarker for the diagnosis and management of acute neurologic porphyrias, such as Acute Intermittent Porphyria (AIP). Traditional colorimetric assays for PBG suffer from a lack of analytical sensitivity and specificity. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of PBG in human urine. The method employs a stable isotope-labeled internal standard, Porphobilinogen-¹³C₂,¹⁵N, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. This stable isotope dilution analysis provides superior analytical performance, making it the gold standard for clinical and research applications.

Introduction

The porphyrias are a group of metabolic disorders caused by deficiencies in the enzymes of the heme biosynthesis pathway. Acute neurologic porphyrias, including Acute Intermittent Porphyria (AIP), Variegate Porphyria (VP), and Hereditary Coproporphyria (HCP), are characterized by life-threatening acute neurovisceral attacks. During these attacks, the precursors of the pathway, specifically 5-aminolevulinic acid (ALA) and porphobilinogen (PBG), accumulate to high levels and are excreted in the urine.[1][2] The quantitative measurement of urinary PBG is the primary first-line test for diagnosing an acute porphyria attack.[2][3]

Older colorimetric methods are prone to interference and can produce false-positive or false-negative results.[4][5] LC-MS/MS offers significantly improved specificity and sensitivity.[4][5][6] The use of a stable isotope-labeled internal standard, such as Porphobilinogen-¹³C₂,¹⁵N, is essential for a reliable quantitative method. This internal standard is chemically identical to the analyte, ensuring it co-elutes and experiences the same ionization efficiency and matrix effects, thereby providing accurate correction for any analytical variability.

The Role of PBG in Heme Biosynthesis

PBG is a key intermediate in the synthesis of heme. A deficiency in the enzyme hydroxymethylbilane (B3061235) synthase (also known as PBG deaminase) leads to the accumulation of PBG, which is the hallmark of AIP. The pathway diagram below illustrates the position of PBG and the enzymatic step affected in AIP.

G Fig 1. Simplified Heme Biosynthesis Pathway cluster_0 cluster_1 cluster_2 A Succinyl-CoA + Glycine B ALA A->B ALA Synthase C Porphobilinogen (PBG) B->C ALA Dehydratase D Hydroxymethylbilane C->D Hydroxymethylbilane Synthase (PBG Deaminase) (Deficient in AIP) E Uroporphyrinogen III D->E Uroporphyrinogen-III Synthase F Heme E->F Multiple Steps

Simplified Heme Biosynthesis Pathway

Experimental Protocol

This protocol outlines the procedure for sample preparation and LC-MS/MS analysis for the quantification of urinary PBG.

Materials and Reagents
  • Standards: Porphobilinogen (PBG) and Porphobilinogen-¹³C₂,¹⁵N (Internal Standard, IS)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid, Glacial Acetic Acid

  • Water: Deionized or LC-MS Grade Water

  • Solid Phase Extraction (SPE): Anion exchange or polymeric reversed-phase SPE columns (e.g., Oasis HLB, 1 mL, 30 mg)[7][8]

  • Urine Samples: Random or 24-hour urine collections, stored frozen and protected from light.[3][9]

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of PBG and the IS in 0.1 M HCl.

  • Working Standard Solutions: Serially dilute the PBG stock solution to prepare calibrators at concentrations ranging from 0.1 to 100 µmol/L.[1]

  • Internal Standard Working Solution: Prepare a working solution of Porphobilinogen-¹³C₂,¹⁵N at a suitable concentration (e.g., 20 µM).[8]

  • Quality Controls (QC): Prepare QC samples at low, medium, and high concentrations within the calibration range.

Sample Preparation (Solid Phase Extraction)

The following workflow details the key steps from sample receipt to analysis.

G Fig 2. Experimental Workflow for Urinary PBG Analysis Sample Urine Sample (Calibrator, QC, or Unknown) Spike Spike with Porphobilinogen-¹³C₂,¹⁵N (IS) Sample->Spike SPE_Load Load Sample onto SPE Column Spike->SPE_Load SPE_Condition Condition SPE Column (e.g., Acetic Acid, Water) SPE_Condition->SPE_Load SPE_Wash Wash Column (e.g., Water) SPE_Load->SPE_Wash SPE_Elute Elute PBG and IS (e.g., 1M Acetic Acid) SPE_Wash->SPE_Elute Analyze Inject Eluate into LC-MS/MS System SPE_Elute->Analyze Data Data Acquisition & Quantification Analyze->Data

Experimental Workflow for Urinary PBG Analysis
  • Thaw and Vortex: Thaw urine samples, calibrators, and QCs to room temperature and vortex thoroughly.

  • Aliquot: Transfer a 50 µL to 1 mL aliquot of each sample into a clean tube.[1][7]

  • Spike IS: Add the internal standard working solution to each tube.

  • SPE Column Conditioning: Condition the SPE columns according to the manufacturer's instructions. For example, wash with 1 mL of 1 M glacial acetic acid followed by 1 mL of water.[7]

  • Load and Wash: Load the sample onto the conditioned column, followed by a water wash (e.g., 500 µL).[7]

  • Elute: Elute the PBG and IS from the column using 1 mL of 1 M glacial acetic acid.[7]

  • Inject: Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are typical parameters and may require optimization for specific instrumentation.

ParameterTypical Setting
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, <3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or a shallow gradient optimized for analyte retention and separation
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Run Time 2 - 6 minutes[1][4]
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (PBG) m/z 227 → 210[4][5][6][7]
MRM Transition (IS) m/z 229 → 212 (for ¹³C₂) or similar mass shift depending on exact labeled standard[4][5][6][7]

Performance Characteristics

The use of Porphobilinogen-¹³C₂,¹⁵N as an internal standard allows for excellent method performance. The data presented below are representative values from published methods.[1][4]

Table 1: Method Linearity and Quantification Limits
ParameterValueUnit
Linearity (R²)> 0.99-
Calibration Range0.1 - 100µmol/L[1]
Limit of Quantification (LLOQ)0.1µmol/L[1]
Table 2: Accuracy and Precision
Analyte LevelIntra-assay CV (%)Inter-assay CV (%)Mean Recovery (%)
Low QC2.6 - 3.13.2 - 3.599.7[1]
Medium QC< 10< 1088 - 110[8][10]
High QC< 10< 1688 - 110[1][8][10]
CV = Coefficient of Variation. Data compiled from multiple sources demonstrating typical performance.[1][4][8]

Conclusion

The LC-MS/MS method utilizing Porphobilinogen-¹³C₂,¹⁵N as an internal standard provides a highly specific, sensitive, and reliable means for quantifying urinary PBG. This stable isotope dilution technique effectively corrects for analytical variability, ensuring accurate results crucial for the diagnosis of acute porphyrias.[4][5] The superior performance characteristics, including excellent linearity, precision, and accuracy, establish this method as the preferred choice for both clinical diagnostics and research settings.

References

Application Note and Protocol for the Quantification of Porphobilinogen using Isotope Dilution Mass Spectrometry with Porphobilinogen-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphobilinogen (B132115) (PBG), a pyrrole (B145914) derivative, is a critical intermediate in the biosynthesis of heme.[1] The quantitative analysis of urinary PBG is paramount for the diagnosis and management of acute porphyrias, a group of inherited metabolic disorders affecting the heme synthesis pathway.[1][2] Elevated levels of PBG are a hallmark of acute intermittent porphyria (AIP), variegate porphyria (VP), and hereditary coproporphyria (HCP) during acute attacks.[1]

Traditional colorimetric assays for PBG measurement are known to lack the analytical sensitivity and specificity required for accurate diagnosis, often leading to false-positive or false-negative results.[3][4] Isotope dilution mass spectrometry (IDMS) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of PBG.[2][5] This method offers superior analytical performance by utilizing a stable isotope-labeled internal standard that co-elutes with the analyte of interest, correcting for matrix effects and variations in sample preparation and instrument response.[6]

This document provides a detailed protocol for the quantification of porphobilinogen in human urine using a stable isotope dilution LC-MS/MS method with Porphobilinogen-¹³C₂,¹⁵N as the internal standard. This method is characterized by its high specificity, sensitivity, and accuracy, making it suitable for clinical research and drug development applications.[7]

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, Porphobilinogen-¹³C₂,¹⁵N, is added to the urine sample.[2] This "spiked" sample is then subjected to a sample preparation procedure, typically solid-phase extraction (SPE), to remove interfering matrix components.[3][8] The purified extract is subsequently analyzed by LC-MS/MS.

During LC separation, PBG and its isotope-labeled counterpart co-elute and are ionized, typically by electrospray ionization (ESI).[8] The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the native PBG and the Porphobilinogen-¹³C₂,¹⁵N internal standard.[3][9] The ratio of the peak area of the native PBG to that of the internal standard is used to calculate the concentration of PBG in the sample, based on a calibration curve prepared with known concentrations of PBG.

Signaling Pathway and Experimental Workflow

The accurate measurement of porphobilinogen is crucial for understanding disruptions in the heme synthesis pathway.

Heme_Synthesis_Pathway Glycine Glycine + Succinyl CoA ALA_Synthase ALA Synthase Glycine->ALA_Synthase ALA δ-Aminolevulinic Acid (ALA) ALA_Synthase->ALA ALA_Dehydratase ALA Dehydratase ALA->ALA_Dehydratase PBG Porphobilinogen (PBG) ALA_Dehydratase->PBG HMBS Hydroxymethylbilane Synthase (HMBS) PBG->HMBS Hydroxymethylbilane Hydroxymethylbilane HMBS->Hydroxymethylbilane UROGEN_III_Synthase Uroporphyrinogen III Synthase Hydroxymethylbilane->UROGEN_III_Synthase Uroporphyrinogen_III Uroporphyrinogen III UROGEN_III_Synthase->Uroporphyrinogen_III Further_Steps Further Enzymatic Steps Uroporphyrinogen_III->Further_Steps Heme Heme Further_Steps->Heme AIP_Block Acute Intermittent Porphyria (AIP) Deficiency AIP_Block->HMBS

Caption: Simplified Heme Biosynthesis Pathway.

The following diagram outlines the general workflow for the quantification of PBG using IDMS.

IDMS_Workflow Sample_Collection 1. Urine Sample Collection (Light Protected) IS_Spiking 2. Internal Standard Spiking (Porphobilinogen-¹³C₂,¹⁵N) Sample_Collection->IS_Spiking SPE 3. Solid-Phase Extraction (SPE) IS_Spiking->SPE Elution 4. Elution of PBG SPE->Elution LC_MS_Analysis 5. LC-MS/MS Analysis Elution->LC_MS_Analysis Data_Processing 6. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental Workflow for PBG Quantification.

Materials and Reagents

  • Standards: Porphobilinogen (analytical standard), Porphobilinogen-¹³C₂,¹⁵N (internal standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade)

  • Reagents: Sodium Carbonate (for 24-hour urine collection)[10]

  • Solid-Phase Extraction (SPE) Cartridges: Anion exchange SPE cartridges[2]

  • Urine Samples: Random or 24-hour urine collections, protected from light and stored frozen.[1][10]

  • Labware: Volumetric flasks, pipettes, autosampler vials

Experimental Protocol

Sample Collection and Handling
  • For 24-hour urine collections, instruct the patient to collect urine in a light-protected container containing 5 grams of sodium carbonate.[10]

  • For random urine samples, a fresh, early morning specimen is preferred.[1]

  • All urine samples must be protected from light to prevent degradation of PBG.[11]

  • Immediately after collection, samples should be refrigerated or frozen at -20°C or lower until analysis.[10][11]

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of PBG and Porphobilinogen-¹³C₂,¹⁵N in a suitable solvent (e.g., 0.1 M formic acid in water).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the PBG stock solution in a surrogate matrix (e.g., synthetic urine or a pooled normal urine sample). The concentration range should encompass the expected clinical range. A typical range is 0.1 to 100 µmol/L.[2]

  • Internal Standard Working Solution: Prepare a working solution of Porphobilinogen-¹³C₂,¹⁵N at a fixed concentration.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

Sample Preparation (Solid-Phase Extraction)
  • Thaw urine samples, standards, and QCs to room temperature and vortex to mix.

  • To 50 µL of each sample, standard, and QC, add a fixed volume of the Porphobilinogen-¹³C₂,¹⁵N internal standard working solution.[2]

  • Condition the anion exchange SPE cartridges according to the manufacturer's instructions.

  • Load the spiked samples onto the conditioned SPE cartridges.

  • Wash the cartridges to remove unretained interferences.

  • Elute the PBG and the internal standard from the cartridges using an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

ParameterRecommended Setting
LC System
ColumnC18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water[8]
Mobile Phase B0.1% Formic Acid in Acetonitrile[12]
GradientStart with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. A typical gradient might run from 2% to 98% B over several minutes.
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40°C
MS System
Ionization ModePositive Electrospray Ionization (ESI+)[8]
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsSee Table 2

Table 2: MRM Transitions for PBG and Porphobilinogen-¹³C₂,¹⁵N

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Porphobilinogen (PBG)227.1210.1Optimize for instrument
Porphobilinogen-¹³C₂,¹⁵N230.1213.1Optimize for instrument

Note: The exact m/z values and collision energies should be optimized for the specific instrument and labeled internal standard used. The values for Porphobilinogen-¹³C₂,¹⁵N are predicted based on the labeling pattern.

Data Analysis and Quantification

  • Integrate the peak areas for the MRM transitions of both PBG and the Porphobilinogen-¹³C₂,¹⁵N internal standard.

  • Calculate the peak area ratio of PBG to the internal standard for all calibrators, QCs, and unknown samples.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Determine the concentration of PBG in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • For random urine samples, the PBG concentration is typically normalized to the creatinine (B1669602) concentration and reported as a ratio (e.g., µmol/mmol creatinine).[1][13]

Method Performance Characteristics

The following table summarizes typical performance characteristics for an LC-MS/MS method for PBG quantification.[2][3]

Table 3: Summary of Method Performance

ParameterTypical Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 µmol/L
Inter- and Intra-assay Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%
Reference Range (Random Urine)< 1.5 µmol/mmol creatinine[1]
Reference Range (24-hour Urine)< 9.0 µmol/24 hours[1]

Conclusion

The described isotope dilution LC-MS/MS method using Porphobilinogen-¹³C₂,¹⁵N provides a robust, sensitive, and specific platform for the accurate quantification of porphobilinogen in urine. This protocol is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to good laboratory practices and thorough method validation are essential for obtaining reliable and reproducible results. This advanced analytical technique plays a crucial role in the accurate diagnosis of acute porphyrias and in the clinical evaluation of therapeutic interventions.

References

Application Note: Quantification of Porphobilinogen (PBG) in Human Urine using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of porphobilinogen (B132115) (PBG) in human urine. The protocol employs a simple solid-phase extraction (SPE) procedure for sample cleanup and utilizes a stable isotope-labeled internal standard (SIL-IS) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high specificity and sensitivity, making it suitable for clinical research and therapeutic monitoring of acute porphyrias.[1][2][3] The inclusion of a SIL-IS compensates for variability in sample preparation and potential matrix effects, ensuring reliable and reproducible results.

Introduction

Porphobilinogen is a key precursor in the heme biosynthesis pathway.[4] Elevated levels of PBG in urine are a primary biochemical marker for the diagnosis of acute hepatic porphyrias (AHPs), a group of rare metabolic disorders.[3][5] Accurate and precise quantification of urinary PBG is crucial for the diagnosis and management of these conditions. Traditional colorimetric assays for PBG often lack the analytical sensitivity and specificity required, leading to potential misdiagnosis.[1][2] LC-MS/MS has emerged as the preferred analytical technique due to its superior specificity and sensitivity.[1][3][6] This protocol describes a validated LC-MS/MS method for PBG quantification in urine, incorporating a stable isotope-labeled internal standard to ensure data quality.

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.

PBG_Quantification_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection 1. Urine Sample Collection (Random or 24-hour) SampleHandling 2. Sample Stabilization (Protect from light, refrigerate/freeze) SampleCollection->SampleHandling Spiking 3. Aliquot Sample & Spike with Labeled IS SampleHandling->Spiking Sample Preparation SPE 4. Solid-Phase Extraction (Anion Exchange or Mixed-Mode) Spiking->SPE Analysis 5. LC-MS/MS Analysis (Reverse Phase Separation) SPE->Analysis DataProcessing 6. Data Processing (Peak Integration) Analysis->DataProcessing Data Acquisition Quantification 7. Quantification (Ratio of Analyte/IS vs. Cal Curve) DataProcessing->Quantification Reporting 8. Result Reporting (Normalized to Creatinine) Quantification->Reporting

Caption: Experimental workflow for PBG quantification.

Materials and Reagents

  • Porphobilinogen (PBG) standard

  • ¹³C₂,¹⁵N-Porphobilinogen (PBG SIL-IS) or other suitable labeled standard (e.g., [2,4-¹³C]PBG)[1][3]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Anion Exchange or Mixed-Mode Cation Exchange)[2][3]

  • Human urine (for calibration standards and quality controls)

Experimental Protocol

1. Sample Handling and Stability

  • Collection: A random (spot) urine sample is recommended to avoid delays associated with 24-hour collections.[7] First morning void is often preferred.

  • Protection: PBG is light-sensitive.[5][8] All urine samples must be collected in dark containers or wrapped in aluminum foil to protect from light.[9]

  • Storage: Samples should be refrigerated immediately at 4°C for short-term storage (up to 24-48 hours).[8][9] For long-term storage, samples must be frozen at -20°C or -80°C.[9][10][11] PBG is susceptible to degradation at high temperatures and in acidic conditions (pH <5.0).[11]

2. Preparation of Standards and Quality Controls (QCs)

  • Prepare stock solutions of PBG and PBG SIL-IS in deionized water.

  • Prepare a series of calibration standards by spiking appropriate volumes of the PBG stock solution into a pooled normal human urine matrix.

  • Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner as the calibration standards.

3. Sample Preparation

  • Thaw frozen urine samples, calibration standards, and QCs at room temperature.

  • Vortex each sample to ensure homogeneity.

  • Transfer a 50 µL aliquot of each sample, standard, and QC into a clean microcentrifuge tube.[3]

  • Add 50 µL of the PBG SIL-IS working solution to each tube and vortex briefly.

  • Solid-Phase Extraction (SPE):

    • Condition an anion exchange SPE cartridge according to the manufacturer's instructions.

    • Load the sample mixture onto the conditioned cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the PBG and SIL-IS from the cartridge.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 20% methanol in water with 0.1% formic acid).[2]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A suitable gradient to separate PBG from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • PBG: m/z 227 → 210[1][6]

      • [2,4-¹³C]PBG IS: m/z 229 → 212[1][6]

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis and Quantification

  • Integrate the chromatographic peaks for both PBG and the SIL-IS.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of PBG in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

  • For clinical reporting, it is recommended to normalize the PBG concentration to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.[7][12]

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for PBG quantification.

ParameterTypical ValueReference(s)
Matrix Human Urine[1][2][3]
Internal Standard ¹³C₂,¹⁵N-PBG or [2,4-¹³C]PBG[1][2][3]
Linear Range 0.1 - 100 µmol/L[3]
LLOQ 0.05 - 0.1 µmol/L[2][3]
Mean Recovery 99.7%[3]
Process Efficiency 37.2% - 41.6%[2]
Matrix Effect 87.3% - 105% (Minimal)[2]
Intra-assay CV% < 10% (typically 2.6-3.1%)[1][2]
Inter-assay CV% < 10% (typically 3.2-3.5%)[1][2]

Heme Biosynthesis Pathway

The diagram below shows the initial steps of the heme biosynthesis pathway, highlighting the position of Porphobilinogen.

Heme_Biosynthesis Glycine Glycine + Succinyl CoA ALA_Synthase ALA Synthase Glycine->ALA_Synthase ALA δ-Aminolevulinic Acid (ALA) ALA_Synthase->ALA ALA_Dehydratase ALA Dehydratase ALA->ALA_Dehydratase PBG Porphobilinogen (PBG) ALA_Dehydratase->PBG PBG_Deaminase PBG Deaminase PBG->PBG_Deaminase HMB Hydroxymethylbilane (HMB) PBG_Deaminase->HMB Further_Steps Further Steps to Heme HMB->Further_Steps

Caption: Initial steps of the heme biosynthesis pathway.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of porphobilinogen in human urine. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring accurate results. This protocol is well-suited for clinical research applications, aiding in the diagnosis and therapeutic monitoring of patients with acute porphyrias.

References

Application Notes and Protocols for Porphobilinogen-13C2,15N in Porphyria Diagnostic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Porphobilinogen-13C2,15N as an internal standard in clinical diagnostic assays for the porphyrias, particularly the acute porphyrias. The use of a stable isotope-labeled internal standard significantly enhances the accuracy and reliability of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

The porphyrias are a group of metabolic disorders caused by deficiencies in specific enzymes of the heme biosynthetic pathway.[1] Acute intermittent porphyria (AIP), hereditary coproporphyria (HCP), and variegate porphyria (VP) are acute porphyrias characterized by life-threatening neurovisceral attacks.[2][3] A key diagnostic marker for an acute porphyria attack is the significant elevation of porphobilinogen (B132115) (PBG) in the urine.[3][4][5]

Historically, colorimetric assays were used to measure urinary PBG, but these methods often lack the analytical sensitivity and specificity required for accurate diagnosis.[6][7] The development of LC-MS/MS methods utilizing stable isotope-labeled internal standards, such as this compound, has revolutionized the diagnosis of acute porphyrias by providing a highly accurate and reliable quantification of PBG.[8][9] This internal standard closely mimics the chemical and physical properties of endogenous PBG, allowing for correction of variations during sample preparation and analysis.

Principle of the Assay

The quantitative analysis of urinary PBG by LC-MS/MS is based on the principle of stable isotope dilution. A known amount of this compound is added to the urine sample as an internal standard.[8] This "spiked" sample is then subjected to a sample preparation procedure, typically involving solid-phase extraction (SPE), to isolate and concentrate PBG and the internal standard.[8][9]

The purified extract is then analyzed by LC-MS/MS. The liquid chromatography step separates PBG and its labeled counterpart from other urinary components. In the mass spectrometer, the compounds are ionized, and specific precursor ions for both endogenous PBG and the 13C2,15N-labeled internal standard are selected. These precursor ions are then fragmented, and specific product ions are monitored. The ratio of the peak area of the endogenous PBG to that of the known amount of this compound is used to calculate the exact concentration of PBG in the original sample.

Heme Biosynthesis Pathway and the Role of Porphobilinogen

G cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glycine Glycine ALA_Synthase ALA Synthase Glycine->ALA_Synthase Succinyl_CoA Succinyl-CoA Succinyl_CoA->ALA_Synthase ALA Aminolevulinic Acid (ALA) ALA_Synthase->ALA ALA_out Aminolevulinic Acid (ALA) ALA->ALA_out Transport Protoporphyrinogen_IX Protoporphyrinogen IX PPOX PPOX Protoporphyrinogen_IX->PPOX Protoporphyrin_IX Protoporphyrin IX PPOX->Protoporphyrin_IX FECH FECH Protoporphyrin_IX->FECH Heme Heme FECH->Heme ALAD ALA Dehydratase ALA_out->ALAD PBG Porphobilinogen (PBG) ALAD->PBG HMBS HMBS PBG->HMBS Acute Intermittent Porphyria (AIP) deficiency Hydroxymethylbilane Hydroxymethylbilane HMBS->Hydroxymethylbilane UROS UROS Hydroxymethylbilane->UROS Uroporphyrinogen_III Uroporphyrinogen III UROS->Uroporphyrinogen_III UROD UROD Uroporphyrinogen_III->UROD Coproporphyrinogen_III Coproporphyrinogen III UROD->Coproporphyrinogen_III CPOX CPOX Coproporphyrinogen_III->CPOX Transport CPOX->Protoporphyrinogen_IX

Caption: Simplified heme biosynthesis pathway highlighting the role of Porphobilinogen (PBG).

Quantitative Data Summary

The use of this compound in LC-MS/MS assays provides excellent analytical performance. The following tables summarize key quantitative data from published methods.

Table 1: Assay Performance Characteristics

ParameterReported ValueReference
Linearity0.1 - 100 µmol/L[8]
Limit of Quantification (LOQ)0.1 µmol/L[8]
Mean Recovery99.7%[8]
Inter-assay CV< 16%[8]
Intra-assay CV< 10%[10]
Injection-to-injection time5.5 min

Table 2: Reference Intervals for Urinary Porphobilinogen

PopulationReference IntervalReference
Healthy Adults (Random Urine, Women)< 0.19 mmol PBG/mol Cr[8]
Healthy Adults (Random Urine, Men)< 0.17 mmol PBG/mol Cr[8]
Healthy Adults (24-hour Urine)0.39 - 1.40 µmol/24-h[8]
Healthy Volunteers (24-hour Urine)0.02 - 0.42 mg/24 h[6]
Children (≤17 Years, Random Urine)< 0.36 mg/g creat[11]
Adults (≥18 Years, Random Urine)< 0.22 mg/g creat[11]

Note: Reference intervals may vary between laboratories. It is crucial to establish and validate reference ranges for the specific assay and patient population.

Experimental Protocols

Specimen Collection and Handling

Proper specimen collection and handling are critical for accurate PBG measurement.

  • Specimen Type: Random urine or a 24-hour urine collection. A random urine sample is often preferred for initial screening of acute attacks.[12][13]

  • Collection Container: A clean, plastic urine container. If the sample will also be used for 5-aminolevulinic acid (ALA) analysis, an acid preservative may be required.[14]

  • Light Protection: Urine specimens must be protected from light at all times to prevent the degradation of porphyrins and their precursors.[5][11][13] Use amber containers or wrap the container in aluminum foil.

  • Storage and Transport: The specimen should be refrigerated or frozen immediately after collection and shipped frozen to the laboratory.[13][14][15]

Detailed Protocol for Urinary PBG Quantification by LC-MS/MS

This protocol is a generalized procedure based on published methods.[6][8][9] Laboratories should perform their own validation.

a. Materials and Reagents:

  • Porphobilinogen (PBG) standard

  • This compound (Internal Standard)

  • Methanol (B129727), Acetonitrile (LC-MS grade)

  • Formic Acid

  • Deionized Water

  • Anion Exchange Solid-Phase Extraction (SPE) Cartridges

  • Calibrators and Quality Control materials

b. Sample Preparation (Solid-Phase Extraction):

  • Thaw frozen urine samples and vortex to mix.

  • Centrifuge an aliquot of the urine sample to remove any particulate matter.

  • To 50 µL of supernatant, add a known amount of the this compound internal standard solution.[8]

  • Condition the anion exchange SPE cartridge according to the manufacturer's instructions.

  • Load the urine/internal standard mixture onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the PBG and internal standard from the cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 or similar column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid).

  • Tandem Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use selected reaction monitoring (SRM) to detect and quantify PBG and its internal standard.

    • Monitor the specific precursor-to-product ion transitions for both analytes. For example:

      • PBG: m/z 227 → 210[6][7]

      • This compound (or similar labeled standard like [2,4-(13)C]PBG): m/z 229 → 212[6][7]

d. Data Analysis and Quantification:

  • Integrate the peak areas for the SRM transitions of both endogenous PBG and the this compound internal standard.

  • Calculate the ratio of the peak area of PBG to the peak area of the internal standard.

  • Construct a calibration curve using calibrators with known PBG concentrations.

  • Determine the concentration of PBG in the unknown samples by interpolating their peak area ratios on the calibration curve.

  • For random urine samples, normalize the PBG concentration to the creatinine (B1669602) concentration and report as a ratio (e.g., mg/g creatinine or mmol/mol creatinine).[15]

Experimental Workflow Diagram

G cluster_SampleCollection Sample Collection & Handling cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Urine_Sample Urine Sample Collection (Light Protected) Storage Refrigerate or Freeze Urine_Sample->Storage Spike_IS Spike with This compound Storage->Spike_IS SPE Solid-Phase Extraction (SPE) Spike_IS->SPE Elute Elution SPE->Elute Dry_Reconstitute Dry & Reconstitute Elute->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MSMS_Detection MS/MS Detection (SRM) LC_Separation->MSMS_Detection Peak_Integration Peak Area Integration MSMS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (PBG / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Normalization Normalize to Creatinine (for random urine) Quantification->Normalization Result Final Result Normalization->Result

Caption: Experimental workflow for urinary PBG quantification using LC-MS/MS.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays represents the gold standard for the quantitative analysis of urinary porphobilinogen. This methodology provides the high degree of accuracy, precision, and specificity required for the reliable diagnosis and monitoring of acute porphyrias. The detailed protocols and performance data presented in these application notes serve as a valuable resource for clinical laboratories, research institutions, and pharmaceutical companies involved in the study and management of these rare metabolic disorders.

References

Application Notes and Protocols: Porphobilinogen-13C2,15N in NMR Spectroscopy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of doubly labeled Porphobilinogen-¹³C₂,¹⁵N in Nuclear Magnetic Resonance (NMR) spectroscopy for studying the heme biosynthesis pathway, with a particular focus on the enzyme Porphobilinogen (B132115) Deaminase (PBGD). Detailed protocols for isotopic labeling and NMR analysis are provided to facilitate research in enzymology, metabolic disorders, and drug development.

Introduction

Porphobilinogen (PBG) is a key precursor in the biosynthesis of porphyrins, including heme. The enzyme Porphobilinogen Deaminase (PBGD), also known as hydroxymethylbilane (B3061235) synthase, catalyzes the polymerization of four PBG molecules to form the linear tetrapyrrole, hydroxymethylbilane. Dysfunctional PBGD is associated with the genetic disorder acute intermittent porphyria.

Stable isotope labeling of PBG with ¹³C and ¹⁵N, coupled with NMR spectroscopy, is a powerful technique to investigate the intricate mechanism of PBGD and to probe the structure and dynamics of enzyme-substrate intermediates. The use of Porphobilinogen-¹³C₂,¹⁵N offers unique advantages for elucidating the catalytic steps and characterizing the active site of PBGD. Specifically, the strategic placement of two ¹³C atoms and one ¹⁵N atom allows for the application of advanced heteronuclear NMR techniques to trace the fate of these atoms throughout the enzymatic reaction.

Signaling Pathway: Heme Biosynthesis

The heme biosynthesis pathway involves a series of enzymatic steps, with the formation of hydroxymethylbilane from four molecules of porphobilinogen being a critical stage.

Heme_Biosynthesis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glycine Glycine ALA_Synthase ALA Synthase Glycine->ALA_Synthase Succinyl_CoA Succinyl-CoA Succinyl_CoA->ALA_Synthase ALA δ-Aminolevulinic acid (ALA) ALA_Synthase->ALA ALA_out ALA ALA->ALA_out Transport ALA_Dehydratase ALA Dehydratase ALA_out->ALA_Dehydratase PBG Porphobilinogen (PBG) ALA_Dehydratase->PBG 2 molecules PBGD Porphobilinogen Deaminase (PBGD) PBG->PBGD 4 molecules HMB Hydroxymethylbilane (HMB) PBGD->HMB Uroporphyrinogen_III_Synthase Uroporphyrinogen III Synthase HMB->Uroporphyrinogen_III_Synthase Uro_III Uroporphyrinogen III Uroporphyrinogen_III_Synthase->Uro_III Further Steps Further Steps Uro_III->Further Steps

Figure 1: Simplified Heme Biosynthesis Pathway.

Applications of Porphobilinogen-¹³C₂,¹⁵N in NMR Studies

The primary application of doubly labeled PBG is in the detailed mechanistic investigation of PBGD. By using specifically labeled PBG, researchers can:

  • Trace Reaction Intermediates: Follow the covalent attachment of PBG to the enzyme's dipyrromethane cofactor and the subsequent addition of further PBG units.[1]

  • Characterize Enzyme-Substrate Complexes: Elucidate the structure and dynamics of the ES, ES₂, and ES₃ intermediates.[1]

  • Probe the Enzyme Active Site: Gain insights into the specific amino acid residues involved in substrate binding and catalysis.

  • Investigate Conformational Changes: Detect changes in the enzyme's structure upon substrate binding and during the catalytic cycle.

Data Presentation: Expected NMR Data

Atom Hypothetical ¹³C Chemical Shift (ppm) Hypothetical ¹⁵N Chemical Shift (ppm) Expected ¹J(¹³C-¹⁵N) Coupling (Hz)
C2125 - 135--
C1140 - 50--
N1-200 - 22010 - 15 (with C2)

Table 1: Hypothetical NMR Parameters for Porphobilinogen-¹³C₂,¹⁵N.

Experimental Protocols

Synthesis of Porphobilinogen-¹³C₂,¹⁵N

The synthesis of doubly labeled PBG can be achieved through enzymatic or chemical routes, starting from commercially available labeled precursors. A common strategy involves the use of labeled δ-aminolevulinic acid (ALA).

Protocol for Enzymatic Synthesis:

  • Obtain Labeled Precursors: Procure [5-¹³C]-ALA and [¹⁵N]-glycine.

  • Enzymatic Conversion to Labeled ALA: Utilize ALA synthase to condense [¹⁵N]-glycine and succinyl-CoA, and another labeled precursor for the second ¹³C label.

  • Dimerization to Labeled PBG: Employ ALA dehydratase to catalyze the dimerization of the synthesized doubly labeled ALA to produce Porphobilinogen-¹³C₂,¹⁵N.

  • Purification: Purify the labeled PBG using ion-exchange chromatography.

Synthesis_Workflow Start Labeled Precursors ([5-¹³C]-ALA, [¹⁵N]-Glycine, etc.) Step1 Enzymatic Synthesis of Doubly Labeled ALA (ALA Synthase) Start->Step1 Step2 Enzymatic Dimerization (ALA Dehydratase) Step1->Step2 Product Porphobilinogen-¹³C₂,¹⁵N Step2->Product Purification Purification (Ion-Exchange Chromatography) Product->Purification NMR_Workflow Sample NMR Sample (PBGD + Labeled PBG) NMR_Acquisition NMR Data Acquisition Sample->NMR_Acquisition HSQC_1H_13C ¹H-¹³C HSQC NMR_Acquisition->HSQC_1H_13C HSQC_1H_15N ¹H-¹⁵N HSQC NMR_Acquisition->HSQC_1H_15N Corr_13C_15N ¹³C-¹⁵N Correlation NMR_Acquisition->Corr_13C_15N Data_Analysis Data Processing and Analysis HSQC_1H_13C->Data_Analysis HSQC_1H_15N->Data_Analysis Corr_13C_15N->Data_Analysis Results Elucidation of: - Reaction Intermediates - Enzyme-Substrate Complex Structure - Active Site Interactions Data_Analysis->Results

References

Application Notes and Protocols for Metabolic Labeling Studies Using Porphobilinogen-¹³C₂,¹⁵N in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique to trace the flow of metabolites through biochemical pathways, providing critical insights into cellular metabolism and its response to various stimuli.[1] Porphobilinogen (B132115) (PBG) is a key intermediate in the biosynthesis of heme, a vital component of hemoglobin, cytochromes, and other hemoproteins.[2][3] Dysregulation of the heme synthesis pathway is implicated in a group of genetic disorders known as porphyrias and may play a role in other pathological conditions.[4]

This document provides detailed application notes and protocols for conducting metabolic labeling studies in cell culture using Porphobilinogen-¹³C₂,¹⁵N. This stable isotope-labeled PBG serves as a tracer to investigate the flux through the heme biosynthesis pathway, enabling researchers to quantify the rate of heme production and identify potential points of dysregulation. These studies are particularly relevant for drug development, disease modeling, and fundamental research into cellular metabolism.

Principle of the Method

Cells in culture are incubated with medium containing Porphobilinogen-¹³C₂,¹⁵N. The labeled PBG is taken up by the cells and incorporated into the heme biosynthesis pathway. Downstream metabolites, including uroporphyrinogen III, coproporphyrinogen III, protoporphyrinogen (B1215707) IX, protoporphyrin IX, and heme, will become labeled with ¹³C and ¹⁵N. The extent of isotope incorporation into these metabolites is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By measuring the rate of incorporation, researchers can determine the metabolic flux through the pathway.

Applications

  • Drug Discovery and Development: Elucidate the mechanism of action of drugs targeting the heme biosynthesis pathway.

  • Disease Research: Investigate metabolic alterations in porphyrias and other diseases with implicated heme metabolism dysfunction.

  • Biomarker Discovery: Identify and validate biomarkers associated with altered heme synthesis.[5]

  • Toxicology: Assess the impact of xenobiotics on heme metabolism.

Experimental Workflow

The overall experimental workflow for a metabolic labeling study using Porphobilinogen-¹³C₂,¹⁵N is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture MediaPrep 2. Labeling Media Preparation CellCulture->MediaPrep Labeling 3. Metabolic Labeling MediaPrep->Labeling Quenching 4. Quenching & Harvesting Labeling->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction LCMS 6. LC-MS/MS Analysis Extraction->LCMS DataAnalysis 7. Data Analysis LCMS->DataAnalysis

Caption: Experimental workflow for metabolic labeling with Porphobilinogen-¹³C₂,¹⁵N.

Protocols

Protocol 1: Cell Culture and Metabolic Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

  • Cell line of interest (e.g., HepG2, K562)

  • Complete cell culture medium

  • Porphobilinogen-¹³C₂,¹⁵N (synthesis to be outsourced or commercially acquired)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to attach and grow overnight.

  • Labeling Media Preparation: Prepare fresh labeling medium by supplementing the appropriate base medium (e.g., DMEM) with Porphobilinogen-¹³C₂,¹⁵N. A typical starting concentration is 10-50 µM. The exact concentration should be optimized based on the cell line's uptake and metabolism rates.

  • Metabolic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a defined period (e.g., 0, 1, 2, 4, 8, 12, 24 hours) under standard culture conditions (37°C, 5% CO₂). A time-course experiment is recommended to determine the optimal labeling duration.

  • Metabolism Quenching and Cell Harvesting:

    • At the end of the labeling period, place the culture plates on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer and to quench metabolic activity.

    • Add an appropriate volume of ice-cold 80% methanol (B129727) (or another suitable extraction solvent) to each well.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Store the samples at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction

Materials:

  • Cell lysates in 80% methanol (from Protocol 1)

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Sample concentrator (e.g., vacuum centrifuge)

Procedure:

  • Protein Precipitation: Vortex the cell lysates for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Solvent Evaporation: Dry the supernatant using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of the LC-MS/MS mobile phase starting condition (e.g., 20% methanol with 0.1% formic acid).[6]

  • Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Porphyrin Pathway Metabolites

This protocol is adapted from established methods for porphyrin analysis and should be optimized for the available instrumentation.[6][7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient:

    • 0-3 min: 20% B

    • 3-8 min: 20-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-20% B

    • 10.1-15 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

  • Gas Temperatures and Flow Rates: Optimize according to the manufacturer's instructions.

SRM Transitions:

The following table provides example SRM transitions for unlabeled and labeled porphyrin pathway intermediates. These should be empirically determined and optimized on the specific mass spectrometer used.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Isotope
Porphobilinogen227.1193.1Unlabeled
Porphobilinogen-¹³C₂,¹⁵N230.1196.1Labeled
Uroporphyrinogen III831.3769.3Unlabeled
Labeled Uroporphyrinogen III839.3777.3Labeled
Coproporphyrinogen III655.3595.3Unlabeled
Labeled Coproporphyrinogen III661.3601.3Labeled
Protoporphyrin IX563.2445.2Unlabeled
Labeled Protoporphyrin IX567.2449.2Labeled
Heme616.2557.1Unlabeled
Labeled Heme620.2561.1Labeled

Data Presentation

Table 1: Isotopic Enrichment of Heme Biosynthesis Pathway Intermediates

This table summarizes the percentage of isotopic enrichment in key metabolites after 24 hours of labeling with 10 µM Porphobilinogen-¹³C₂,¹⁵N in a hypothetical experiment using HepG2 cells.

Metabolite% Labeled (Mean ± SD, n=3)
Uroporphyrinogen III85.2 ± 4.1
Coproporphyrinogen III78.6 ± 5.5
Protoporphyrin IX65.3 ± 6.2
Heme52.1 ± 7.8
Table 2: Effect of a Hypothetical Inhibitor on Heme Synthesis Flux

This table illustrates the change in the concentration of labeled heme after treatment with a hypothetical inhibitor of the heme biosynthesis pathway.

Treatment[¹³C₄,¹⁵N₄]-Heme (pmol/mg protein) (Mean ± SD, n=3)% Inhibition
Vehicle Control35.4 ± 3.1-
Inhibitor (10 µM)12.8 ± 1.963.8

Visualization of the Heme Biosynthesis Pathway

The following diagram illustrates the enzymatic steps of the heme biosynthesis pathway, starting from Porphobilinogen.

G PBG Porphobilinogen-¹³C₂,¹⁵N (Tracer) HMB Hydroxymethylbilane PBG->HMB PBG Deaminase UROgen Uroporphyrinogen III HMB->UROgen Uroporphyrinogen III Synthase COPROgen Coproporphyrinogen III UROgen->COPROgen Uroporphyrinogen Decarboxylase PROTOgen Protoporphyrinogen IX COPROgen->PROTOgen Coproporphyrinogen Oxidase PROTO Protoporphyrin IX PROTOgen->PROTO Protoporphyrinogen Oxidase Heme Heme PROTO->Heme Ferrochelatase

Caption: Heme biosynthesis pathway starting from Porphobilinogen.

Conclusion

The use of Porphobilinogen-¹³C₂,¹⁵N in metabolic labeling studies offers a precise and quantitative method to investigate the dynamics of the heme biosynthesis pathway in a cellular context. The protocols and application notes provided herein serve as a comprehensive guide for researchers in academia and industry. Careful optimization of experimental parameters for the specific cell line and research question is crucial for obtaining robust and reproducible data. This powerful technique will undoubtedly continue to contribute to our understanding of heme metabolism in health and disease and aid in the development of novel therapeutics.

References

Application Notes and Protocols for In Vivo Metabolic Tracing with Porphobilinogen-¹³C₂,¹⁵N in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool for elucidating metabolic pathways and quantifying flux in vivo. The use of non-radioactive, heavy-atom labeled metabolites allows for safe and detailed investigation of metabolic networks in animal models, providing critical insights for basic research and drug development. Porphobilinogen (B132115) (PBG), a key intermediate in the heme biosynthesis pathway, can be labeled with stable isotopes such as ¹³C and ¹⁵N to trace its incorporation into downstream porphyrins and ultimately heme. This application note provides a detailed protocol for in vivo metabolic tracing using Porphobilinogen-¹³C₂,¹⁵N in animal models, focusing on experimental design, sample analysis, and data interpretation. The methodologies described herein are based on established principles of stable isotope tracing and mass spectrometry-based analysis.

Recent advancements in mass spectrometry (MS) coupled with stable isotope tracing methods have significantly improved our understanding of metabolic processes.[1] These techniques enable the drawing of metabolic roadmaps and the inference of pathway fluxes for specific nutrient tracers.[1] While radioactive isotopes have traditionally been used for their high sensitivity, stable isotopes like ¹³C and ¹⁵N are increasingly favored for their safety and the ability to track multiple pathways simultaneously over extended periods.[2][3]

Principle and Applications

Porphobilinogen-¹³C₂,¹⁵N serves as a specific tracer for the heme biosynthesis pathway. By introducing this labeled precursor, researchers can track the flow of the labeled carbon and nitrogen atoms through the enzymatic steps leading to the formation of heme. This allows for the quantitative assessment of pathway activity and the identification of potential metabolic bottlenecks or dysregulation in various disease models.

Potential Applications:

  • Studying Porphyrias: Investigate the enzymatic defects and metabolic consequences in genetic models of porphyria.

  • Hematopoiesis Research: Elucidate the regulation of heme synthesis during red blood cell development and in response to hematopoietic stress.

  • Drug Efficacy Studies: Evaluate the on-target and off-target effects of drugs that modulate heme biosynthesis or related pathways.[4]

  • Toxicology: Assess the impact of toxins or environmental exposures on heme metabolism.

Experimental Protocols

This section outlines a comprehensive protocol for an in vivo metabolic tracing study using Porphobilinogen-¹³C₂,¹⁵N in a mouse model.

I. Animal Preparation and Acclimation
  • Animal Model: Select an appropriate mouse strain based on the research question (e.g., C57BL/6J for general studies, or a specific genetic model).

  • Housing: House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.[3]

  • Acclimation: Allow animals to acclimate for at least one week before the start of the experiment.

  • Catheterization (Optional): For continuous infusion studies and repeated blood sampling, surgical implantation of a catheter into a vessel such as the jugular vein may be necessary.[2][5] This allows for minimally invasive administration of the tracer and collection of blood samples.[6]

II. Tracer Administration
  • Tracer Preparation: Prepare a sterile solution of Porphobilinogen-¹³C₂,¹⁵N in a physiologically compatible vehicle (e.g., 0.9% saline). The precise concentration will depend on the desired dose and administration volume.

  • Dosage: The optimal dose should be determined in pilot studies to achieve sufficient enrichment in target tissues without perturbing the natural metabolite pool. A starting point could be a bolus dose in the range of 1-10 mg/kg body weight.

  • Route of Administration:

    • Intravenous (IV) Injection/Infusion: Provides rapid and complete bioavailability. A bolus injection will trace the metabolic fate over a shorter timeframe, while a continuous infusion is suitable for achieving isotopic steady-state.[3][6]

    • Intraperitoneal (IP) Injection: A less invasive alternative to IV administration, although absorption kinetics may be more variable.

III. Sample Collection

A critical aspect of in vivo tracing is the timely collection of various biological samples to capture the dynamic distribution and metabolism of the tracer.

  • Urine: House mice in metabolic cages to allow for the collection of urine at specified time points post-tracer administration. PBG and its metabolites are excreted in urine, making it a key sample type.[7][8][9][10]

  • Blood: Collect blood samples via tail vein, saphenous vein, or from a catheter at predetermined time intervals. Process the blood to separate plasma and red blood cells.[11]

    • Immediately centrifuge the collected blood to separate plasma from red blood cells.[11]

    • Store plasma and red blood cell pellets at -80°C until analysis.

  • Tissue: At the end of the experiment, euthanize the animals and rapidly harvest tissues of interest (e.g., liver, bone marrow, spleen, kidney).

    • Immediately freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity.[1][3]

    • Store tissues at -80°C until metabolite extraction.

IV. Sample Processing and Metabolite Extraction
  • Urine: Thaw urine samples and centrifuge to remove any precipitates. An aliquot of the supernatant can be used directly for analysis or after a solid-phase extraction (SPE) cleanup step to concentrate the analytes.[7][8][10]

  • Plasma: Thaw plasma samples and perform a protein precipitation step by adding a cold organic solvent (e.g., methanol, acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the metabolites.

  • Tissues: Homogenize the frozen tissue samples in a cold extraction solvent (e.g., 80% methanol). Centrifuge the homogenate and collect the supernatant for analysis.

V. Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Porphobilinogen and its isotopologues.[7][8][9][10]

  • Chromatography: Use a reverse-phase or HILIC column to separate PBG from other metabolites in the extract.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.

  • Detection: Use Selected Reaction Monitoring (SRM) to detect and quantify the unlabeled and labeled PBG.[7][8]

    • Unlabeled PBG: Monitor the transition m/z 227 → 210.[7][8]

    • Porphobilinogen-¹³C₂,¹⁵N labeled PBG: The exact m/z will depend on the positions of the labels. For Porphobilinogen-¹³C₂,¹⁵N, the precursor ion would be m/z 230. The product ion would also be shifted accordingly. The transition to monitor would be m/z 230 → 213.

  • Quantification: Create a calibration curve using standards of known concentrations for both unlabeled and labeled PBG. The ratio of the peak areas of the labeled to unlabeled isotopologues will determine the isotopic enrichment.

Data Presentation

Quantitative data from in vivo metabolic tracing studies should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental groups.

Table 1: Hypothetical Isotopic Enrichment of Porphobilinogen in Plasma Following a Bolus IV Injection of Porphobilinogen-¹³C₂,¹⁵N (5 mg/kg)

Time Point (minutes)Isotopic Enrichment (%)
585.2 ± 5.6
1562.1 ± 4.9
3035.8 ± 3.1
6015.3 ± 2.5
1205.7 ± 1.8

Table 2: Hypothetical Isotopic Enrichment in Heme Precursors in Liver and Bone Marrow 2 Hours Post-Infusion of Porphobilinogen-¹³C₂,¹⁵N

TissueMetaboliteIsotopic Enrichment (%)
LiverPorphobilinogen45.3 ± 3.7
Uroporphyrinogen III28.1 ± 2.9
Coproporphyrinogen III15.6 ± 2.1
Protoporphyrin IX8.2 ± 1.5
Bone MarrowPorphobilinogen62.7 ± 5.1
Uroporphyrinogen III45.9 ± 4.3
Coproporphyrinogen III30.4 ± 3.5
Protoporphyrin IX18.9 ± 2.8

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

Heme_Biosynthesis_Pathway Succinyl_CoA Succinyl-CoA ALA δ-Aminolevulinate Succinyl_CoA->ALA ALAS Glycine Glycine Glycine->ALA PBG Porphobilinogen-¹³C₂,¹⁵N ALA->PBG ALAD HMB Hydroxymethylbilane PBG->HMB PBGD UroIII Uroporphyrinogen III HMB->UroIII UROS CoproIII Coproporphyrinogen III UroIII->CoproIII UROD ProtoIX Protoporphyrinogen IX CoproIII->ProtoIX CPOX ProtoIX_final Protoporphyrin IX ProtoIX->ProtoIX_final PPOX Heme Heme ProtoIX_final->Heme FECH

Caption: Metabolic fate of Porphobilinogen-¹³C₂,¹⁵N in the heme biosynthesis pathway.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experiment cluster_analysis Analysis Acclimation Acclimation Catheterization Catheterization (Optional) Acclimation->Catheterization Tracer_Admin Tracer Administration (Porphobilinogen-¹³C₂,¹⁵N) Catheterization->Tracer_Admin Sample_Collection Sample Collection (Urine, Blood, Tissues) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Data Analysis & Interpretation LCMS_Analysis->Data_Analysis

Caption: Workflow for in vivo metabolic tracing with Porphobilinogen-¹³C₂,¹⁵N.

References

Application Note: Quantification of Porphobilinogen in Plasma using Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Porphobilinogen (B132115) (PBG) is a key precursor in the heme biosynthesis pathway. Elevated levels of PBG in physiological fluids are a primary biomarker for the diagnosis and therapeutic monitoring of acute hepatic porphyrias (AHPs), a group of rare inherited metabolic disorders.[1][2] Accurate and sensitive quantification of PBG is crucial for the clinical management of these conditions. Traditional colorimetric methods for PBG measurement often lack the specificity and sensitivity required for precise quantification, especially at low concentrations.[3][4][5] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of porphobilinogen in human plasma. The method utilizes a stable isotope-labeled internal standard, Porphobilinogen-¹³C₂,¹⁵N, to ensure high accuracy and precision through stable isotope dilution analysis.

Principle

This method employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. A known amount of the stable isotope-labeled internal standard (Porphobilinogen-¹³C₂,¹⁵N), which is chemically identical to the analyte but has a different mass, is added to the plasma sample. Following sample preparation to remove proteins and other interfering substances, the analyte and internal standard are separated by liquid chromatography and detected by tandem mass spectrometry. The concentration of the endogenous PBG is determined by comparing the ratio of the signal intensity of the analyte to that of the internal standard against a calibration curve. This method offers high specificity by monitoring unique precursor-to-product ion transitions for both PBG and its labeled internal standard.

Experimental Protocols

1. Sample Collection and Handling

  • Specimen Type: Human plasma.[1][6]

  • Anticoagulant: Sodium heparin (green top tube) is preferred. Lithium heparin, EDTA, and ACD are also acceptable.[1]

  • Collection: Collect whole blood by routine venipuncture.[6]

  • Processing: Centrifuge the blood sample to separate the plasma.[1][6]

  • Storage: Protect the sample from light.[6][7] Plasma samples should be stored frozen at -20°C or below until analysis.[1][6] PBG is susceptible to degradation at high temperatures and upon prolonged exposure to light.[1]

2. Reagents and Materials

  • Porphobilinogen (PBG) analytical standard

  • Porphobilinogen-¹³C₂,¹⁵N internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Sulfosalicylic acid

  • Solid-phase extraction (SPE) cartridges (e.g., anion exchange)

3. Sample Preparation

Two primary methods for sample preparation are described: protein precipitation and solid-phase extraction (SPE).

  • Method 1: Protein Precipitation

    • Allow plasma samples to thaw on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution (Porphobilinogen-¹³C₂,¹⁵N in a suitable solvent).

    • Add 100 µL of a sulfosalicylic acid solution containing the internal standards for protein precipitation.[8]

    • Vortex mix for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • Method 2: Solid-Phase Extraction (SPE)

    • To 100 µL of plasma, add the Porphobilinogen-¹³C₂,¹⁵N internal standard.

    • Condition an anion exchange SPE cartridge according to the manufacturer's instructions.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the PBG and internal standard from the cartridge using an appropriate elution solvent (e.g., 1 mol/L acetic acid).[9]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reverse-phase C8 or C18 column is suitable for separating PBG from other plasma components.[3][4]

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Selected Reaction Monitoring (SRM) is used to monitor the precursor-to-product ion transitions for both PBG and the internal standard.[5][10]

    • PBG: m/z 227 → 210[5][10]

    • Porphobilinogen-¹³C₂,¹⁵N: The specific transition will depend on the exact labeling, but for ¹³C₂, it would be m/z 229 → 212.[5][10]

Data Presentation

Table 1: LC-MS/MS Method Performance Characteristics

ParameterResult
Lower Limit of Quantification (LLOQ)0.05 µM[3][4][11]
Linearity (Range)0.1 - 100 µmol/L[12]
Accuracy (% Recovery)88.2 - 110%[3][4][11]
Intra-assay Precision (% CV)< 10%[3][4][11]
Inter-assay Precision (% CV)< 10%[3][4][11]
Matrix Effects87.3 - 105%[3][4][11]

Table 2: Reference Ranges for Plasma Porphobilinogen

PopulationPlasma PBG Concentration
Healthy Individuals< 0.12 µmol/L
Asymptomatic AIP CarriersMean: 3.1 (SD 1.0) µmol/L[13]
Acute Porphyria AttackCan increase up to 13 µmol/L

Mandatory Visualizations

experimental_workflow sample_collection 1. Plasma Sample Collection (Green Top - Heparin) add_is 2. Addition of Internal Standard (Porphobilinogen-¹³C₂,¹⁵N) sample_collection->add_is sample_prep 3. Sample Preparation add_is->sample_prep protein_precipitation Protein Precipitation (Sulfosalicylic Acid) sample_prep->protein_precipitation Method A spe Solid-Phase Extraction (Anion Exchange) sample_prep->spe Method B lc_separation 4. LC Separation (Reverse Phase C8/C18) protein_precipitation->lc_separation spe->lc_separation ms_detection 5. MS/MS Detection (ESI+, SRM) lc_separation->ms_detection quantification 6. Quantification (Ratio of Analyte/IS) ms_detection->quantification result Result (Plasma PBG Concentration) quantification->result

Caption: Experimental workflow for the quantification of plasma PBG.

signaling_pathway cluster_AIP Acute Intermittent Porphyria (AIP) glycine_succinyl_coA Glycine + Succinyl-CoA ala 5-Aminolevulinic Acid (ALA) glycine_succinyl_coA->ala  ALA Synthase ala_synthase ALA Synthase ala->ala Accumulation in Plasma & Urine pbg Porphobilinogen (PBG) ala->pbg  ALA Dehydratase ala_dehydratase ALA Dehydratase pbg->pbg Accumulation in Plasma & Urine hmb Hydroxymethylbilane (HMB) pbg->hmb  PBG Deaminase pbg_deaminase PBG Deaminase (Deficient in AIP) heme Heme hmb->heme ...

Caption: Simplified heme biosynthesis pathway and the role of PBG.

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Porphobilinogen-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Porphobilinogen (B132115) (PBG) is a critical intermediate in the biosynthesis of porphyrins, including heme.[1][2] The accurate quantification of PBG in biological matrices is essential for the diagnosis and monitoring of acute porphyrias, a group of genetic disorders affecting the heme synthesis pathway.[3] This application note describes a robust and sensitive method for the analysis of Porphobilinogen-13C2,15N using High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC). The use of a stable isotope-labeled internal standard, such as this compound, allows for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Principle

This method utilizes a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach for the quantification of PBG.[4][5] Samples are spiked with a known amount of the stable isotope-labeled internal standard (this compound). Following a solid-phase extraction (SPE) cleanup step to remove interfering matrix components, the sample is subjected to LC-HRMS analysis. The chromatographic separation provides specificity, and the high-resolution mass spectrometer allows for the accurate measurement of the analyte and the internal standard. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Data Presentation

Table 1: Mass Spectrometry Parameters for Porphobilinogen (PBG) and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Porphobilinogen (PBG)227210
This compound (Internal Standard)230213

Note: The precursor and product ions are based on tandem mass spectrometry (MS/MS) data. For high-resolution full-scan mass spectrometry, the accurate mass of the precursor ion would be monitored.

Table 2: Liquid Chromatography Parameters

ParameterValue
ColumnReverse Phase C8
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol (B129727)
Gradient20% B to 75% B in 3.2 min, then to 95% B in 4 min
Flow Rate0.5 mL/min
Injection Volume5 µL
Retention TimeApproximately 1.0 min[4][5]

Table 3: Method Performance Characteristics

ParameterValueReference
Lower Limit of Quantitation (LLOQ)0.1 µmol/L[3]
Upper Limit of Linearity100 µmol/L[3]
Inter-assay CV3.2-3.5%[4][5]
Intra-assay CV2.6-3.1%[4][5]
Mean Recovery99.7%[3]

Experimental Protocols

1. Preparation of Stock Solutions

  • Porphobilinogen (PBG) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of PBG in 10 mL of deionized water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the PBG stock solution with deionized water to create calibration standards.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with deionized water.

2. Sample Preparation (Urine)

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • To 50 µL of urine, add 10 µL of the 10 µg/mL this compound internal standard working solution.[3]

  • Vortex the mixture for 10 seconds.

  • Proceed with solid-phase extraction.

3. Solid-Phase Extraction (SPE)

  • Condition an anion exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the prepared urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water to remove unbound contaminants.

  • Elute the Porphobilinogen with 1 mL of 0.1 M acetic acid.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

4. LC-HRMS Analysis

  • Set up the LC-HRMS system with the parameters outlined in Table 1 and Table 2.

  • Equilibrate the column with the initial mobile phase composition for at least 10 minutes.

  • Inject 5 µL of the reconstituted sample extract onto the LC-HRMS system.

  • Acquire data in either full-scan mode or targeted MS/MS mode.

5. Data Analysis

  • Integrate the peak areas for both Porphobilinogen and the this compound internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of Porphobilinogen in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Heme_Biosynthesis_Pathway Glycine Glycine + Succinyl-CoA ALA δ-Aminolevulinic Acid (ALA) Glycine->ALA ALAS PBG Porphobilinogen (PBG) ALA->PBG ALA Dehydratase HMB Hydroxymethylbilane PBG->HMB PBG Deaminase Uro_III Uroporphyrinogen III HMB->Uro_III Uroporphyrinogen III Synthase Copro_III Coproporphyrinogen III Uro_III->Copro_III Proto_IX Protoporphyrinogen IX Copro_III->Proto_IX Protoporphyrin_IX Protoporphyrin IX Proto_IX->Protoporphyrin_IX Heme Heme Protoporphyrin_IX->Heme Ferrochelatase

Caption: Simplified Heme Biosynthesis Pathway highlighting Porphobilinogen.

Experimental_Workflow Sample Urine Sample Spike Spike with This compound Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_HRMS LC-HRMS Analysis Recon->LC_HRMS Data Data Analysis LC_HRMS->Data Result Quantification Result Data->Result

Caption: Workflow for the LC-HRMS analysis of Porphobilinogen.

References

Troubleshooting & Optimization

Technical Support Center: Porphobilinogen-13C2,15N Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Porphobilinogen-13C2,15N (PBG-IS) as an internal standard in mass spectrometry assays. Our goal is to help you improve the signal-to-noise (S/N) ratio for accurate and reliable quantification of Porphobilinogen (PBG).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise (S/N) ratio when analyzing Porphobilinogen (PBG) with its isotopic internal standard?

A low S/N ratio in the analysis of PBG and its internal standard, this compound, can stem from several factors throughout the experimental workflow. The most common issues include:

  • Ion Suppression: This is a major analytical challenge where components in the sample matrix, such as salts or endogenous molecules, interfere with the ionization of the target analyte and internal standard in the mass spectrometer's source, leading to reduced signal intensity. Biological matrices like urine and plasma are complex and often cause significant ion suppression.

  • Inefficient Sample Preparation: Inadequate removal of interfering substances from the sample matrix can lead to ion suppression. Techniques like Solid Phase Extraction (SPE) are effective at removing these interferences and improving sensitivity.

  • Suboptimal Chromatography: Poor chromatographic separation can lead to co-elution of matrix components with PBG, causing signal suppression. Broad or tailing peaks also result in lower signal intensity at any given point.

  • Improper Mass Spectrometer Settings: Incorrect ionization source parameters (e.g., voltage, gas flow, temperature) or suboptimal collision energy can lead to inefficient ionization and fragmentation, reducing the signal.

  • Analyte Stability: PBG can be unstable under certain conditions. For instance, it is more stable in darkness at 4°C than at room temperature or in natural light. Degradation of the analyte or internal standard before analysis will result in a weaker signal.

Q2: How does this compound help in the analysis, and why might its signal also be low?

This compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to the endogenous PBG but has a different mass due to the incorporated heavy isotopes. Its primary role is to correct for variability during sample preparation and analysis. Because it behaves almost identically to the analyte during extraction, chromatography, and ionization, any signal loss experienced by the native PBG should also be reflected in the internal standard. This allows for accurate quantification even if there is sample loss or ion suppression.

If the signal for this compound is also low, it strongly suggests that the issue is not with the analyte itself but with the analytical process. Common reasons include:

  • Matrix Effects: Like the native PBG, the internal standard is susceptible to ion suppression from co-eluting matrix components.

  • Sample Preparation Issues: Problems during an extraction step (e.g., incomplete elution from an SPE cartridge) will affect both the analyte and the internal standard, leading to low recovery and a weak signal for both.

  • Instrumental Problems: A poorly tuned or contaminated mass spectrometer will result in low signal intensity for all ions, including the internal standard.

Q3: What is a matrix effect and how can I minimize it?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix. This can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal). In biological samples like urine and plasma, endogenous compounds such as salts, proteins, and phospholipids (B1166683) are major sources of matrix effects.

To minimize matrix effects, consider the following strategies:

  • Effective Sample Cleanup: Use Solid Phase Extraction (SPE) to remove interfering components. Silica (B1680970) SPE cartridges have been shown to be effective at removing ion suppression for PBG analysis.

  • Chromatographic Separation: Optimize your LC method to separate PBG and its internal standard from the bulk of the matrix components. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for retaining highly polar analytes like PBG away from interfering substances.

  • Derivatization: Chemical derivatization can alter the chemical properties of PBG, potentially moving its retention time away from interfering matrix components and improving its ionization efficiency.

  • Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

Troubleshooting Guide for Low Signal-to-Noise

This guide provides a systematic approach to diagnosing and resolving low S/N issues.

Troubleshooting Decision Tree

G start Start: Low S/N for PBG and/or PBG-13C2,15N check_is Is the Internal Standard (IS) signal also low? start->check_is is_low_yes Analyte & IS signals are low check_is->is_low_yes Yes is_low_no Only Analyte signal is low check_is->is_low_no No system_issue Potential System-Wide Issue: Sample Prep, Matrix Effects, or MS Problem is_low_yes->system_issue analyte_issue Potential Analyte-Specific Issue: Degradation or incorrect spiking is_low_no->analyte_issue check_ms 1. Check MS Performance Run system suitability test/tune check. Is performance acceptable? system_issue->check_ms check_analyte_stability 1. Check Analyte Stability - Prepare fresh standards - Verify storage conditions (4°C, dark) - Ensure correct IS spiking concentration analyte_issue->check_analyte_stability ms_fail Troubleshoot MS: - Recalibrate instrument - Clean ion source - Check detector check_ms->ms_fail No ms_pass 2. Evaluate Sample Preparation - Review SPE/extraction recovery - Check for matrix effects (Post-extraction spike vs. neat standard) check_ms->ms_pass Yes redevelop_prep Optimize Sample Prep: - Test different SPE sorbents - Optimize wash/elution steps - Consider derivatization ms_pass->redevelop_prep resolve_analyte Address Analyte Issues: - Use fresh stock solutions - Re-validate sample handling protocol check_analyte_stability->resolve_analyte

Caption: Troubleshooting logic for low S/N issues.

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is adapted from methods designed to reduce ion suppression in urine samples.

Materials:

  • Urine sample

  • This compound internal standard solution

  • Silica SPE cartridges (e.g., Waters Oasis MCX-SPE columns)

  • Acetonitrile (ACN) and Water (HPLC-grade)

  • Formic Acid (FA)

Procedure:

  • Sample Spiking: To a 25 µL aliquot of urine, add 25 µL of the internal standard solution (e.g., 20 µM this compound).

  • SPE Cartridge Conditioning: Condition the silica SPE cartridge according to the manufacturer's instructions. This typically involves washing with a strong solvent (like methanol) followed by equilibration with a weak solvent (like water with 0.1% FA).

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering matrix components. The wash solvent should be strong enough to elute interferences but weak enough to retain PBG. A typical wash might be 5-10% methanol (B129727) in water.

  • Elution: Elute the PBG and the internal standard from the cartridge using an appropriate solvent. For a reverse-phase mechanism, this would be a high organic solvent (e.g., methanol or acetonitrile).

  • Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 20% methanol). The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical conditions for the analysis of PBG.

LC Conditions:

  • Column: Reverse-phase C8 or C18 column (e.g., Shim-pack GIST C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B (e.g., 20%), ramps up to a high percentage (e.g., 95%) to elute the analyte, holds for a brief period, and then re-equilibrates at the starting conditions.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Porphobilinogen: m/z 227.0 -> 210.0 or 227.0 > 226.2

    • This compound: The precursor mass will be higher by the number of heavy isotopes (e.g., m/z 229 -> 212 for a 13C2 label). The exact m/z values should be optimized for your specific internal standard and instrument.

  • Instrument Parameters: Optimize nebulizer gas, drying gas flow, temperature, and collision energy to maximize the signal for the specific transitions.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Urine/Plasma Sample Collection spike 2. Spike with PBG-13C2,15N IS sample->spike extract 3. Solid Phase Extraction (SPE) or Protein Precipitation spike->extract reconstitute 4. Evaporate & Reconstitute extract->reconstitute inject 5. Inject into LC-MS/MS reconstitute->inject separate 6. Chromatographic Separation (LC) inject->separate ionize 7. Ionization (ESI+) separate->ionize detect 8. Detection (MRM) ionize->detect data 9. Data Processing (Calculate Analyte/IS Ratio) detect->data

Caption: General workflow for PBG analysis.

Quantitative Data Summary

The following tables summarize key performance metrics from published LC-MS/MS methods for PBG analysis.

Table 1: Method Performance & Sensitivity

Parameter Urine Matrix Plasma Matrix Reference
Lower Limit of Quantification (LLOQ) 0.05 µM 0.05 µM
1.0 µmol/L N/A
0.5 µmol/L 0.5 µmol/L
Accuracy (% Recovery) 94.1 - 108% 88.2 - 110%
Intra-assay Precision (%CV) 1.9 - 3.2% 1.2 - 7.3%

| Inter-assay Precision (%CV) | 3.1 - 9.3% | 4.7 - 8.7% | |

Table 2: Matrix Effects and Process Efficiency

Parameter Urine Matrix Plasma Matrix Reference
Matrix Effect 87.3 - 105% 87.3 - 105%

| Process Efficiency | 37.2 - 41.6% | 37.2 - 41.6% | |

Note: A matrix effect value close to 100% indicates minimal signal suppression or enhancement.

Understanding Matrix Effects

Technical Support Center: Porphobilinogen (PBG) Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of porphobilinogen (B132115) (PBG) in biological matrices, primarily urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses common issues encountered during PBG analysis by LC-MS/MS in a practical question-and-answer format.

Issue 1: Low or No PBG Signal

Q: I am not detecting any PBG, or the signal intensity is significantly lower than expected in my samples and quality controls. What are the possible causes and solutions?

A: This is a common issue that can stem from several sources, ranging from sample stability to instrument parameters.

  • Sample Degradation: PBG is highly unstable and susceptible to degradation under certain conditions.

    • Improper Storage: Samples must be protected from light and stored refrigerated (for up to 24 hours) or frozen (for longer-term storage).[1] PBG can degrade at high temperatures and on prolonged exposure to light.

    • Incorrect pH: PBG is unstable at a pH below 5.0. Ensure that the urine collection and storage protocols maintain an appropriate pH.

    • Solution: Review your sample collection, handling, and storage procedures. Always use dark containers or wrap tubes in aluminum foil.[1] Ensure samples are immediately refrigerated or frozen after collection.

  • Matrix Effects (Ion Suppression): The most significant analytical challenge in PBG quantification is the suppression of the analyte's ionization by co-eluting compounds from the sample matrix (e.g., salts, endogenous metabolites).[2][3] This leads to a reduced signal intensity.

    • Solution 1: Sample Preparation: Implement a robust sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is a highly effective technique.[2][3][4]

    • Solution 2: Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₂-PBG) is crucial.[3][4] This standard co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the signal loss.

    • Solution 3: Chromatographic Separation: Optimize your LC method to separate PBG from the regions of significant ion suppression.

  • Instrumental Issues:

    • Incorrect MS/MS Transitions: Verify that the correct precursor and product ion masses (m/z) for PBG are entered in the acquisition method. For example, a common transition is m/z 227 to 210.[4][5]

    • Ion Source Contamination: A dirty ion source can lead to a general loss of sensitivity for all analytes.

    • Solution: Perform routine maintenance of the ion source, including cleaning the capillary and electrode.[6]

Issue 2: Inconsistent or Irreproducible Results

Q: My results for replicate injections of the same sample are highly variable. What could be causing this lack of precision?

A: Poor precision is often related to sample preparation, chromatographic issues, or instrument instability.

  • Inconsistent Sample Preparation: Variability in sample cleanup, especially during manual SPE, can lead to inconsistent recoveries and matrix effects.

    • Solution: Ensure consistent and validated sample preparation procedures. If possible, use automated sample preparation systems to minimize human error.

  • Chromatographic Problems:

    • Shifting Retention Times: Fluctuations in the LC system's pressure or mobile phase composition can cause retention time shifts, leading to inconsistent integration of the peak.

    • Poor Peak Shape: Tailing or fronting peaks can be difficult to integrate consistently. This may be due to column degradation or an inappropriate mobile phase.

    • Solution: Equilibrate the column thoroughly before each run. Monitor the LC system pressure for any unusual fluctuations.[7] If peak shape is poor, consider replacing the guard column or the analytical column.

  • Carryover: Residual PBG from a high-concentration sample may be injected with the subsequent sample, leading to artificially elevated results in the latter.

    • Solution: Optimize the injector wash procedure. Use a wash solvent that is strong enough to solubilize PBG effectively. Injecting a blank sample after a high-concentration sample can confirm the presence of carryover.[6]

Issue 3: Unexpected or Interfering Peaks

Q: I am observing an extra peak near the retention time of PBG, which is interfering with quantification. What could this be and how can I resolve it?

A: The high specificity of LC-MS/MS significantly reduces the likelihood of interferences compared to older colorimetric methods.[2] However, isobaric compounds (compounds with the same mass as PBG) can potentially cause interference if they are not chromatographically separated.

  • Isobaric Interference: While specific common isobaric interferences for PBG are not widely documented, the possibility exists for endogenous or exogenous compounds to have the same nominal mass.

    • How to Identify:

      • Check Ion Ratios: Monitor multiple MS/MS transitions (a quantifier and a qualifier ion). An interfering peak is unlikely to produce the same ratio of qualifier to quantifier ion intensity as the authentic PBG standard.

      • Chromatographic Separation: A true isobaric interference will have the same mass but likely a different chemical structure, leading to a different retention time. If the peaks are co-eluting, they may appear as a shoulder on the main PBG peak or distort its shape.

    • Solution:

      • Modify Chromatography: Adjust the mobile phase gradient, change the column chemistry (e.g., from C18 to a HILIC column), or alter the pH to achieve chromatographic separation of PBG from the interfering compound.

      • Sample Preparation: A more rigorous sample cleanup procedure, such as a different SPE sorbent, may remove the interfering compound.

Frequently Asked Questions (FAQs)

Q1: Why is LC-MS/MS preferred over traditional colorimetric methods for PBG analysis?

A1: LC-MS/MS offers superior analytical specificity and sensitivity.[2] Traditional colorimetric methods, which often use Ehrlich's reagent, are prone to false positives from other urinary substances that can react with the reagent.[4] LC-MS/MS directly measures the mass of the PBG molecule and its fragments, making it a much more definitive and reliable test.

Q2: What are the critical pre-analytical steps for reliable PBG quantification?

A2: Proper sample collection and handling are paramount due to the instability of PBG.

  • Collection: A random urine sample is typically sufficient.[1]

  • Light Protection: The sample must be collected in a dark container or one wrapped in aluminum foil.[1]

  • Temperature: The sample should be refrigerated immediately and stored at 4°C for up to 24 hours or frozen at -20°C or lower for longer periods.[1]

  • Preservatives: While some protocols do not require a preservative, for simultaneous analysis of other porphyrins, the collection container may need to contain sodium carbonate.[1]

Q3: What is the role of an internal standard in PBG analysis?

A3: An internal standard (IS) is a compound added to every sample, calibrator, and quality control at a known concentration. The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C₂-¹⁵N-PBG). The IS is used to correct for variations in sample preparation (recovery) and for matrix effects (ion suppression/enhancement), ensuring accurate and precise quantification.[2][8]

Q4: What are typical matrix effect values observed in validated PBG methods?

A4: With appropriate sample preparation, matrix effects can be minimized. Studies have reported matrix effects for PBG in the range of 87.3% to 105%, which is considered acceptable for bioanalytical methods.[2]

Q5: What is a typical lower limit of quantification (LLOQ) for PBG in urine by LC-MS/MS?

A5: Modern LC-MS/MS methods are highly sensitive. LLOQs for PBG in urine are typically in the range of 0.05 to 1.0 µmol/L.[2][3]

Quantitative Data Summary

The following tables summarize key validation parameters from published LC-MS/MS methods for PBG quantification.

Table 1: Method Performance and Validation Data

ParameterMethod 1[2]Method 2[3]Method 3[8]
Matrix Urine, PlasmaUrineUrine
Sample Preparation SPE, DerivatizationSPESPE, Anion Exchange
Internal Standard 2,4-¹³C₂-PBG¹³C₂-¹⁵N-ALA, ¹³C₂-PBG¹³C₂,¹⁵N-PBG
LLOQ 0.05 µM1.0 µmol/L0.1 µmol/L
Linearity Range 0.2 - 12.8 µM (Plasma)Up to 200 µmol/L0.1 - 100 µmol/L
Intra-assay CV <10%2.5% - 8.4%<16% (Total Imprecision)
Inter-assay CV <10%2.5% - 6.2%Not Specified
Accuracy/Recovery 88.2% - 110%110% - 112%Mean Recovery: 99.7%
Matrix Effect 87.3% - 105%Not explicitly quantifiedNot explicitly quantified

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting and FAQ sections.

Protocol 1: Sample Preparation using SPE and Derivatization (Adapted from Zhang et al.)[2]

  • Sample Aliquoting: Take 25 µL of urine.

  • Internal Standard Addition: Add 25 µL of a 20 µM internal standard mixture containing 2,4-¹³C₂-PBG.

  • Solid-Phase Extraction (SPE):

    • Use a Waters Oasis MCX-SPE column (1 mL, 30 mg packing).

    • Condition the column according to the manufacturer's instructions.

    • Load the sample mixture onto the column.

    • Wash the column to remove interfering substances.

    • Elute PBG from the column.

  • Derivatization:

    • Take 100 µL of the eluent fraction.

    • Derivatize with 3 N hydrochloric acid in butanol.

  • Reconstitution: Reconstitute the dried, derivatized sample in 100 µL of 20% methanol (B129727) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis (Adapted from Zhang et al.)[2]

  • LC System: Agilent 1200 series

  • Column: Agilent Zorbax Eclipse Plus C8 reverse phase column (50 mm × 3.0 mm i.d., 1.8 µm particle size)

  • Column Temperature: 40 °C

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.5 mL/min

  • Gradient:

    • Start at 20% B

    • Increase to 75% B in 3.2 min

    • Increase to 95% B in 4 min

    • Hold at 95% B for 2 min

    • Re-equilibrate at 20% B for 5 min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent QQQ 6460

  • Ion Source: Positive jet stream electrospray ionization (ESI)

  • Mode: Multiple Reaction Monitoring (MRM)

  • Key Transitions: Monitor appropriate precursor and product ions for both native PBG and the isotope-labeled internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine 1. Urine Sample (25 µL) IS 2. Add Internal Standard (¹³C₂-PBG) Urine->IS Mix SPE 3. Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute IS->SPE Purify Deriv 4. Derivatization (HCl in Butanol) SPE->Deriv Process Eluent Recon 5. Reconstitute in 20% Methanol Deriv->Recon Final Sample Inject 6. Inject into LC-MS/MS Recon->Inject LC 7. Chromatographic Separation (C8 Column) Inject->LC MS 8. Mass Spectrometry Detection (MRM Mode) LC->MS Data 9. Data Analysis MS->Data

Caption: Experimental workflow for PBG quantification.

troubleshooting_guide cluster_sample Sample Integrity cluster_matrix Matrix Effects cluster_instrument Instrumental Issues start Low or No PBG Signal? check_storage Check sample storage (light/temp/pH)? start->check_storage Start Here storage_issue Degradation likely. Review collection/storage protocols. check_storage->storage_issue No/Improper check_is Isotope-labeled IS used? check_storage->check_is Yes/Proper is_issue Implement isotope-labeled IS to correct for suppression. check_is->is_issue No check_spe SPE cleanup performed? check_is->check_spe Yes spe_issue Implement/optimize SPE to remove interferences. check_spe->spe_issue No check_ms Check MS/MS transitions and ion source cleanliness. check_spe->check_ms Yes ms_issue Correct method parameters. Perform source maintenance. check_ms->ms_issue Issue Found

Caption: Troubleshooting decision tree for low PBG signal.

References

Porphobilinogen-13C2,15N stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of Porphobilinogen-13C2,15N for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

While specific stability studies on this compound are not extensively published, the storage conditions can be inferred from the well-documented handling of unlabeled porphobilinogen (B132115) (PBG) in clinical and research settings. To ensure the integrity of the isotopically labeled standard, it is crucial to protect it from degradation.

Summary of Recommended Storage Conditions:

ConditionTemperatureDurationLight/Air Exposure
Short-Term Refrigerated (2-8°C)Up to 7 daysProtect from light
Long-Term Frozen (≤ -20°C)Up to 2 monthsProtect from light
In Solution Frozen (≤ -20°C)Up to 30 daysProtect from light, use appropriate solvent

Q2: How does temperature affect the stability of this compound?

Temperature is a critical factor in maintaining the stability of porphobilinogen.

  • Ambient Temperature: Storage at room temperature is not recommended as it can lead to significant degradation.

  • Refrigerated (2-8°C): This is suitable for short-term storage. Studies on unlabeled PBG in urine show minimal degradation (around 11% loss) over 7 days when refrigerated and protected from light.[1]

  • Frozen (≤ -20°C): Freezing is the preferred method for long-term storage. Unlabeled PBG in urine has been shown to be stable for at least 30 days and up to 2 months when frozen.[2][3]

Q3: Is this compound sensitive to light?

Yes, porphobilinogen is known to be sensitive to light. Exposure to UV light can cause degradation.[3] Therefore, it is essential to store this compound, both in solid form and in solution, in light-protected containers, such as amber vials or by wrapping the container in aluminum foil.

Q4: What is the optimal pH for storing this compound in solution?

For unlabeled PBG, a pH range of 6-7 is considered the most stable.[3] When preparing solutions of this compound for use as an internal standard or in other applications, it is advisable to use a buffer system that maintains the pH within this range.

Q5: Should I be concerned about repeated freeze-thaw cycles?

Yes. Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of porphobilinogen. It is recommended to aliquot solutions into single-use volumes before freezing to prevent the need for repeated thawing of the main stock.

Troubleshooting Guide

Issue 1: Inconsistent or low signal intensity of this compound internal standard in LC-MS/MS analysis.

  • Potential Cause: Degradation of the internal standard due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the stock solution and working solutions of this compound have been stored at ≤ -20°C and protected from light.

    • Check pH of Solution: Ensure the pH of the solvent used to prepare the standard is between 6 and 7.

    • Prepare Fresh Standard: Prepare a fresh working solution from a stock that has not undergone multiple freeze-thaw cycles.

    • Evaluate Matrix Effects: If the issue persists, consider the possibility of ion suppression in the mass spectrometer due to the sample matrix.

Issue 2: Appearance of unexpected peaks in the chromatogram near the this compound peak.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that the standard was not exposed to elevated temperatures or light for extended periods during sample preparation.

    • Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be conducted (see Experimental Protocols section). This can help confirm if the unexpected peaks are related to the degradation of this compound.

Experimental Protocols

Protocol: General Stability Assessment of this compound Solution

This protocol outlines a general procedure to assess the stability of a this compound solution under specific storage conditions.

Objective: To determine the stability of a this compound solution over time at a defined temperature.

Materials:

  • This compound

  • Appropriate solvent/buffer (e.g., phosphate (B84403) buffer, pH 6.5)

  • LC-MS/MS system

  • Light-protected storage containers (e.g., amber vials)

  • Calibrated freezer/refrigerator

Methodology:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound at a known concentration in the desired solvent or buffer.

  • Aliquot the Solution: Dispense the stock solution into multiple light-protected, single-use aliquots.

  • Initial Analysis (Time Zero): Immediately analyze three of the freshly prepared aliquots using a validated LC-MS/MS method to establish the initial concentration (C₀).

  • Store Aliquots: Store the remaining aliquots under the desired test condition (e.g., -20°C).

  • Time Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 2 months), retrieve three aliquots from storage.

  • Sample Analysis: Allow the aliquots to thaw to room temperature (if frozen) and analyze them using the same LC-MS/MS method.

  • Data Analysis: Calculate the average concentration at each time point (Cₜ) and compare it to the initial concentration. The stability can be expressed as the percentage of the initial concentration remaining: (Cₜ / C₀) * 100%.

Visualizations

This compound Stability Troubleshooting start Inconsistent or Low Signal of Internal Standard check_storage Verify Storage Conditions (≤ -20°C, Light Protected?) start->check_storage check_ph Check Solution pH (pH 6-7?) check_storage->check_ph Yes improper_storage Improper Storage check_storage->improper_storage No improper_ph Incorrect pH check_ph->improper_ph No degraded_standard Degraded Standard check_ph->degraded_standard Yes fresh_standard Prepare Fresh Standard issue_resolved Issue Resolved fresh_standard->issue_resolved matrix_effects Evaluate Matrix Effects improper_storage->fresh_standard improper_ph->fresh_standard degraded_standard->fresh_standard degraded_standard->matrix_effects Issue Persists

Caption: Troubleshooting workflow for inconsistent internal standard signal.

Porphobilinogen Biosynthesis Pathway succinyl_coa Succinyl-CoA + Glycine ala_synthase ALA Synthase succinyl_coa->ala_synthase ala δ-Aminolevulinic Acid (ALA) ala_synthase->ala ala_dehydratase ALA Dehydratase ala->ala_dehydratase pbg Porphobilinogen (PBG) ala_dehydratase->pbg pbg_deaminase PBG Deaminase pbg->pbg_deaminase hmb Hydroxymethylbilane (HMB) pbg_deaminase->hmb uro_synthase Uroporphyrinogen III Synthase hmb->uro_synthase uro_iii Uroporphyrinogen III uro_synthase->uro_iii heme Heme uro_iii->heme ...

Caption: Simplified heme biosynthesis pathway showing the position of Porphobilinogen.

References

Technical Support Center: Optimizing Chromatographic Separation of Porphobilinogen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of porphobilinogen (B132115) (PBG) and its isomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic analysis of porphobilinogen.

Question: Why am I seeing poor peak shape (tailing or fronting) for my porphobilinogen peak?

Answer:

Poor peak shape for porphobilinogen (PBG) can be caused by several factors related to the sample, mobile phase, or HPLC/UPLC system.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

  • Secondary Interactions: PBG has both acidic and basic functional groups, which can lead to secondary interactions with the stationary phase, causing peak tailing.

    • Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For reversed-phase chromatography, a pH around 3.0 is often used.[1]

    • Ion Pairing Agents: Consider adding an ion-pairing agent to the mobile phase to improve peak shape.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading.

    • Action: Flush the column with a strong solvent. If the problem persists, consider replacing the column.

  • Extra-Column Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing.[2] Ensure all connections are secure and tubing is as short as possible.[2]

Question: My porphobilinogen peak retention time is shifting between injections. What could be the cause?

Answer:

Retention time variability can compromise the reliability of your results. The following are common causes and solutions:

  • Inconsistent Mobile Phase Preparation: Small variations in the composition of the mobile phase can lead to shifts in retention time. Prepare the mobile phase carefully and consistently.

  • Fluctuating Column Temperature: Changes in the column temperature will affect retention time. Use a column oven to maintain a constant temperature.[3]

  • Pump Issues: Problems with the HPLC/UPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and retention time shifts.[4]

    • Action: Check for leaks in the system. If no leaks are found, consult your instrument's troubleshooting guide for pump maintenance.

  • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can cause retention time drift. Ensure the column is fully equilibrated before each injection.

Question: I am experiencing low sensitivity and cannot detect low concentrations of porphobilinogen. How can I improve my signal?

Answer:

Low sensitivity can be a significant issue, particularly when measuring baseline levels of PBG.

  • Sample Preparation: Porphobilinogen is susceptible to degradation, especially when exposed to light and high temperatures, or at a pH below 5.0.[5][6]

    • Action: Protect samples from light by using amber vials or wrapping containers in foil.[5][7] Store samples frozen until analysis.[5][6]

  • Detector Settings:

    • LC-MS/MS: This is a highly sensitive and specific method for PBG quantification.[8][9][10] Optimization of mass spectrometer parameters (e.g., cone voltage, collision energy) is crucial.[11]

    • UV/Vis or Diode-Array Detection: If using a spectrophotometric method, ensure you are monitoring at the correct wavelength (around 555 nm after derivatization with Ehrlich's reagent).[1]

  • Derivatization: For UV/Vis detection, derivatization with Ehrlich's reagent is a common method to form a chromophore that can be detected.[1] Ensure the reaction conditions are optimal.

  • Solid-Phase Extraction (SPE): Using SPE can help to remove interfering substances from the urine matrix and concentrate the analyte, thereby improving sensitivity.[8][9]

Frequently Asked Questions (FAQs)

Question: What is the recommended method for routine quantification of porphobilinogen in urine?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantitative analysis of porphobilinogen in urine due to its high sensitivity and specificity.[8][9][10] It allows for direct measurement without the need for derivatization, although sample cleanup using techniques like solid-phase extraction is often employed to minimize matrix effects.[8] For clinical screening, older colorimetric methods are sometimes used, but they are less sensitive.[12]

Question: How should I prepare urine samples for porphobilinogen analysis?

Answer:

Proper sample handling is critical for accurate PBG measurement.

  • Collection: A random urine sample is often sufficient.[6][13] For 24-hour collections, sodium carbonate should be added to the collection container to maintain an appropriate pH.[7][13][14]

  • Protection from Light: PBG is light-sensitive. Collect and store samples in light-protected containers (e.g., amber vials or foil-wrapped tubes).[5][7]

  • Storage: Samples should be refrigerated for short-term storage (up to 24 hours) and frozen for longer periods.[6][7]

  • Pre-analysis Processing: Before injection, samples are typically acidified and centrifuged to remove particulate matter.[11][15] Solid-phase extraction may also be used for sample cleanup and concentration.[8]

Question: How can I separate porphobilinogen from its isomers?

Answer:

While the separation of porphyrin isomers (e.g., uroporphyrins and coproporphyrins I and III) is well-documented and crucial for the differential diagnosis of some porphyrias, the routine separation of PBG isomers is less commonly described in the literature.[16][17][18] The analytical challenge of separating isomers, which have identical mass-to-charge ratios, is significant.[19]

For porphyrin isomers, reversed-phase HPLC with a gradient elution is a common and effective technique.[16][18][20] This approach would likely be the starting point for developing a method to separate any potential PBG isomers. Key parameters to optimize would include:

Experimental Protocols

Protocol 1: Quantitative Analysis of Porphobilinogen in Urine by LC-MS/MS

This protocol is a generalized procedure based on common practices in the field.

  • Sample Preparation (with SPE):

    • Thaw frozen urine samples at room temperature.

    • To 1 mL of urine, add an internal standard (e.g., ¹³C-labeled PBG).[8]

    • Condition a silica (B1680970) SPE cartridge.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the PBG from the cartridge.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase C18 column (e.g., 3.3 cm x 4.6 mm, 3 µm particle size).[9]

    • Mobile Phase A: 0.1% formic acid in water.[11]

    • Mobile Phase B: Acetonitrile or methanol.[11][22]

    • Flow Rate: 0.5 - 1.0 mL/min.[9][11]

    • Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over several minutes.

    • Injection Volume: 5-10 µL.[9][11]

    • Detection: Tandem mass spectrometry in positive ion mode, monitoring specific precursor and product ion transitions for PBG and its internal standard.[9]

Data Presentation

Table 1: Comparison of Chromatographic Methods for Porphobilinogen Analysis

ParameterMethod 1: LC-MS/MS[9]Method 2: LC with Diode-Array Detection[1]
Principle Liquid Chromatography-Tandem Mass SpectrometryLiquid Chromatography with post-column derivatization and UV/Vis detection
Sample Preparation Solid-phase extractionIon-exchange resin cleanup, derivatization with Ehrlich's reagent
Column Supelcosil LC-18 (3.3 cm x 4.6 mm, 3 µm)Not specified
Mobile Phase 30% Acetonitrile in 1.4 g/L formic acidGradient of 10-100% methanol in 10 mmol/L phosphate buffer, pH 3.0
Run Time 2.3 minutes10 minutes
Detection Limit Lower than colorimetric methods1.5 µmol/L (0.3 mg/L)
Linear Range 0.1 - 2.0 mg/L0 - 110 µmol/L (0-25 mg/L)
Precision (CV%) Inter-assay: 3.2-3.5%, Intra-assay: 2.6-3.1%Within-run: 1.7-3.2%, Day-to-day: 3.5-6.1%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing urine_sample Urine Sample Collection (Light Protected) storage Storage (Frozen/Refrigerated) urine_sample->storage acidification Acidification & Centrifugation storage->acidification spe Solid-Phase Extraction (SPE) acidification->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution injection HPLC/UPLC Injection reconstitution->injection separation Chromatographic Separation (Reversed-Phase C18) injection->separation detection Detection (MS/MS or UV/Vis) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: General experimental workflow for the chromatographic analysis of porphobilinogen.

troubleshooting_tree cluster_peak_shape Poor Peak Shape cluster_retention_time Retention Time Issues cluster_sensitivity Low Sensitivity cluster_solutions_peak Solutions for Peak Shape cluster_solutions_rt Solutions for Retention Time cluster_solutions_sensitivity Solutions for Sensitivity start Chromatographic Problem Identified peak_shape Tailing or Fronting? start->peak_shape rt_shift Retention Time Shifting? start->rt_shift low_signal Low Signal/Noise? start->low_signal tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes check_ph Check Mobile Phase pH tailing->check_ph clean_column Clean/Replace Column tailing->clean_column check_connections Check Connections tailing->check_connections dilute_sample Dilute Sample fronting->dilute_sample check_mobile_phase Remake Mobile Phase rt_shift->check_mobile_phase Yes check_temp Check Column Temp rt_shift->check_temp Yes check_pump Inspect Pump rt_shift->check_pump Yes check_sample_handling Verify Sample Protection (Light/Temp) low_signal->check_sample_handling Yes optimize_detector Optimize Detector Settings low_signal->optimize_detector Yes use_spe Use SPE for Cleanup low_signal->use_spe Yes

Caption: A decision tree for troubleshooting common porphobilinogen chromatography issues.

References

Matrix effects in the analysis of porphobilinogen with internal standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the analysis of porphobilinogen (B132115) (PBG) with internal standards. It is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for PBG quantification.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of PBG, with a focus on identifying and mitigating matrix effects.

Question: I am observing poor sensitivity and inconsistent results for PBG analysis in urine/plasma samples. Could this be due to matrix effects?

Answer: Yes, poor sensitivity, inaccuracy, and inconsistent results are common indicators of matrix effects.[1][2] Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., salts, proteins, lipids) interfere with the ionization of the target analyte (PBG) and its internal standard (IS) in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[2][4]

To confirm the presence of matrix effects, a post-extraction spike experiment is recommended.[3] This involves comparing the analyte's response in a blank matrix extract spiked with the analyte to the response of the analyte in a neat solution at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.[3]

Question: My internal standard is not adequately compensating for the variability in my results. What could be the reason?

Answer: While a stable isotope-labeled internal standard (SIL-IS) is the best practice for compensating for matrix effects, its effectiveness can be compromised under certain conditions.[5] Here are a few potential reasons for inadequate compensation:

  • Non-co-eluting IS: If the internal standard does not co-elute perfectly with the analyte, it may not experience the same ionization suppression or enhancement, leading to inaccurate quantification.[6]

  • Differentiation in Matrix Effects: The chemical properties of the analyte and the IS, although similar, might lead to them being affected differently by the matrix components.[5]

  • High Matrix Load: In samples with a very high concentration of interfering substances, even a SIL-IS may not be able to fully compensate for the severe ion suppression.[5]

To troubleshoot this, ensure optimal chromatographic separation of PBG and its IS from the bulk of the matrix components. Further sample cleanup might also be necessary.

Question: How can I reduce or eliminate matrix effects in my PBG assay?

Answer: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques for PBG analysis include:

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up urine and plasma samples.[7][8][9] Both anion exchange and reversed-phase SPE cartridges have been successfully used.[10][11]

    • Liquid-Liquid Extraction (LLE): LLE can also be a suitable option for removing interfering substances.[4]

    • Protein Precipitation: While a simpler method, it may be less effective at removing all matrix components compared to SPE or LLE.[4]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate PBG and its IS from co-eluting matrix components is crucial.[6] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a more efficient column (e.g., UPLC/UHPLC).[4]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[4] However, ensure that the diluted analyte concentration remains above the lower limit of quantification (LLOQ).[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of PBG and the management of matrix effects.

Question: What is a matrix effect in the context of LC-MS/MS analysis of PBG?

Answer: A matrix effect in LC-MS/MS analysis of porphobilinogen refers to the alteration of the ionization efficiency of PBG and its internal standard by co-eluting compounds from the sample matrix (e.g., urine, plasma).[2][3] These interfering substances can either suppress the ion signal, leading to underestimation, or enhance it, causing overestimation of the PBG concentration.[1][4]

Question: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for PBG analysis?

Answer: A stable isotope-labeled internal standard, such as 13C or 15N-labeled PBG, is considered the gold standard for quantitative LC-MS/MS analysis.[5] Because a SIL-IS has nearly identical physicochemical properties to the unlabeled PBG, it co-elutes and experiences the same degree of matrix effects and ionization suppression/enhancement.[12] This allows for accurate correction of these effects, leading to more precise and reliable quantification.

Question: What are some common SIL-IS used for PBG analysis?

Answer: Several stable isotope-labeled internal standards for PBG have been reported in the literature, including:

  • 2,4-13C2-PBG[7][13]

  • 13C2,15N-PBG[10]

Question: How is the matrix effect quantitatively assessed?

Answer: The matrix effect (ME) is typically quantified by calculating the matrix factor (MF).[3] This is done by comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample (Set 2) with the peak area of the analyte in a neat solution (Set 1) at the same concentration. The formula is:

  • Matrix Factor (MF) = (Peak Area in Set 2) / (Peak Area in Set 1)

  • % Matrix Effect = (MF - 1) x 100%

A value of MF < 1 (or %ME < 0) indicates ion suppression, while a value of MF > 1 (or %ME > 0) indicates ion enhancement.[3][4]

Question: What are acceptable ranges for recovery and matrix effect in a validated method?

Answer: While specific acceptance criteria can vary between laboratories and regulatory guidelines, generally, a method is considered robust if the matrix effect is consistently low and does not compromise the accuracy and precision of the assay. For recovery, values are typically expected to be consistent and reproducible across different concentrations and samples.

Quantitative Data Summary

The following tables summarize quantitative data from published methods for PBG analysis, highlighting key performance characteristics related to matrix effects and recovery.

Table 1: Matrix Effect and Recovery Data for PBG Analysis

AnalyteMatrixSample PreparationInternal StandardMean Matrix Effect (%)Mean Recovery (%)Reference
PBGPlasmaSPE and Butylation2,4-13C2-PBG-12.7 ± 3.337.2 ± 2.3[7]
PBGUrineSPE and Butylation2,4-13C2-PBG3.0 ± 4.341.6 ± 10.4[7]
PBGUrineAnion Exchange SPE13C2,15N-PBGNot explicitly quantified, but mean recovery was 99.7%99.7[10]

Table 2: Precision Data from LC-MS/MS Methods for PBG

MatrixConcentration (mg/L)Intra-assay CV (%)Inter-assay CV (%)Reference
Urine0.243.13.5[13][14]
Urine1.182.63.2[13][14]
Urine2.152.63.2[13][14]

Experimental Protocols

This section provides an overview of a typical experimental protocol for the analysis of PBG in urine by LC-MS/MS, based on methodologies described in the literature.[9][13][14]

1. Sample Preparation (Solid-Phase Extraction)

  • Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard (e.g., [2,4-13C]PBG) to a 1 mL aliquot of urine.[9][13]

  • SPE Column Conditioning: Condition a solid-phase extraction cartridge (e.g., anion exchange) according to the manufacturer's instructions.

  • Sample Loading: Load the urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with appropriate solvents to remove interfering substances.

  • Elution: Elute the PBG and internal standard from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., methanol (B129727) or acetonitrile) is typically employed.

  • Flow Rate: A suitable flow rate is chosen based on the column dimensions.

  • Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.

3. Mass Spectrometry (MS)

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for PBG analysis.

  • Detection Mode: Selected Reaction Monitoring (SRM) is used for quantification, which provides high specificity and sensitivity.[9][13]

  • SRM Transitions:

    • PBG: m/z 227 -> 210[9][13][14]

    • [2,4-13C]PBG IS: m/z 229 -> 212[9][13][14]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for matrix effects in PBG analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elute & Evaporate spe->elute reconstitute Reconstitute elute->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: Experimental workflow for PBG analysis.

troubleshooting_workflow start Inconsistent PBG Results / Poor Sensitivity check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect Confirmed? check_me->me_present optimize_sp Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_sp Yes no_me No Significant Matrix Effect (Check other parameters: instrument, standards) me_present->no_me No optimize_lc Optimize Chromatography optimize_sp->optimize_lc dilute Dilute Sample optimize_lc->dilute end Re-evaluate Assay Performance dilute->end no_me->end

Caption: Troubleshooting matrix effects in PBG analysis.

References

Troubleshooting poor recovery of Porphobilinogen-13C2,15N during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the recovery of Porphobilinogen-13C2,15N during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for poor recovery of this compound during solid-phase extraction (SPE)?

Poor recovery of the isotopically labeled internal standard, this compound, is a strong indicator of issues with the extraction procedure. The most common causes include:

  • Suboptimal pH: Porphobilinogen (B132115) (PBG) is an amphoteric molecule, and its retention on SPE sorbents is highly dependent on the pH of the sample and loading solutions. Incorrect pH can lead to poor retention on the SPE column and subsequent loss of the analyte and internal standard.[1]

  • Analyte Breakthrough: If the flow rate during sample loading is too high, the analyte and internal standard may not have sufficient time to interact with the sorbent, leading to breakthrough and low recovery.[1][2]

  • Inefficient Elution: The elution solvent may not be strong enough to completely desorb the analyte and internal standard from the SPE sorbent. This can be due to incorrect solvent composition or volume.

  • Sample Overload: Exceeding the binding capacity of the SPE sorbent can lead to breakthrough of both the analyte and the internal standard.

  • Degradation: PBG is sensitive to light, temperature, and extreme pH, which can lead to its degradation during the extraction process.[3][4][5][6]

Q2: How can I investigate and troubleshoot the source of low this compound recovery?

A systematic approach is crucial for identifying the root cause. Start by examining each step of your extraction protocol:

  • Verify Solution pH: Double-check the pH of your sample, loading, wash, and elution solutions.

  • Optimize Flow Rates: Ensure that the flow rates for sample loading, washing, and elution are within the recommended range for your SPE cartridge. Slower flow rates often improve recovery.[1][2]

  • Evaluate Elution Solvent: Test a stronger elution solvent or increase the volume of the current solvent to ensure complete elution.

  • Check for Breakthrough: Collect the flow-through from the sample loading and wash steps and analyze it for the presence of the internal standard.

  • Assess Stability: Ensure that samples are protected from light and maintained at the appropriate temperature throughout the extraction process.[3][4][5]

Q3: What role do matrix effects play in the recovery of this compound?

Matrix effects refer to the influence of co-eluting endogenous components from the sample matrix on the ionization of the analyte and internal standard in the mass spectrometer source.[7][8][9][10][11] This can lead to ion suppression or enhancement, causing inaccurate quantification. While an ideal isotopically labeled internal standard like this compound should co-elute with the analyte and experience the same matrix effects, severe ion suppression can lead to a perceived low recovery if the signal is suppressed below the limit of detection.

Q4: Are there alternatives to solid-phase extraction for Porphobilinogen?

Yes, other sample preparation techniques such as liquid-liquid extraction (LLE) and protein precipitation have been used for the analysis of PBG.[7] However, SPE is often preferred for its ability to provide cleaner extracts and reduce matrix effects.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low this compound Recovery in SPE

This guide provides a step-by-step workflow to diagnose and resolve poor recovery of the internal standard.

TroubleshootingWorkflow start Start: Poor Recovery of This compound check_ph Verify pH of all solutions (Sample, Load, Wash, Elute) start->check_ph ph_ok pH Correct? check_ph->ph_ok adjust_ph Adjust pH and re-extract ph_ok->adjust_ph No check_flow_rate Review and Optimize SPE Flow Rates ph_ok->check_flow_rate Yes adjust_ph->check_ph flow_rate_ok Flow Rate Optimal? check_flow_rate->flow_rate_ok adjust_flow_rate Decrease flow rate and re-extract flow_rate_ok->adjust_flow_rate No check_elution Evaluate Elution Solvent Strength & Volume flow_rate_ok->check_elution Yes adjust_flow_rate->check_flow_rate elution_ok Elution Sufficient? check_elution->elution_ok optimize_elution Increase solvent strength/volume and re-extract elution_ok->optimize_elution No check_breakthrough Analyze flow-through for internal standard elution_ok->check_breakthrough Yes optimize_elution->check_elution breakthrough_present Breakthrough Detected? check_breakthrough->breakthrough_present investigate_binding Investigate sorbent binding (pH, sample load) breakthrough_present->investigate_binding Yes check_stability Assess Sample Handling (Light, Temperature) breakthrough_present->check_stability No end Recovery Improved investigate_binding->end stability_ok Handling Appropriate? check_stability->stability_ok improve_handling Protect from light, control temp. and re-extract stability_ok->improve_handling No stability_ok->end Yes improve_handling->check_stability

Caption: Troubleshooting workflow for poor PBG-13C2,15N recovery.

Guide 2: Potential Causes and Solutions for Poor Recovery

This guide illustrates the relationship between potential problems and their corresponding solutions.

CausesAndSolutions cluster_causes Potential Causes of Poor Recovery cluster_solutions Corrective Actions cause1 Incorrect pH Leads to poor retention or premature elution solution1 Optimize pH Adjust pH of sample and solutions cause1->solution1 cause2 High Flow Rate Insufficient interaction time with sorbent solution2 Reduce Flow Rate Decrease loading and elution speed cause2->solution2 cause3 Weak Elution Solvent Incomplete desorption from sorbent solution3 Strengthen Elution Increase organic content or change solvent cause3->solution3 cause4 Analyte Degradation Sensitivity to light and temperature solution4 Improve Sample Handling Protect from light and control temperature cause4->solution4 cause5 Matrix Effects Ion suppression in MS detection solution5 Enhance Cleanup Use a more selective SPE sorbent or modify wash steps cause5->solution5

Caption: Causes of poor recovery and their solutions.

Data Summary

Issue Potential Cause Recommended Action Expected Outcome
Low Recovery in Eluate Incomplete ElutionIncrease elution solvent strength or volume.Increased recovery of this compound in the eluate.
Internal Standard in Flow-through Analyte BreakthroughDecrease sample loading flow rate; ensure correct pH for retention.Minimal to no this compound detected in the flow-through.
Inconsistent Recovery Sample DegradationProtect samples from light; maintain cold chain.Improved consistency and higher overall recovery.
Low Signal Intensity in MS Matrix Effects (Ion Suppression)Improve sample cleanup; modify chromatographic conditions to separate from interferences.Increased signal intensity for both analyte and internal standard.

Experimental Protocols

Protocol 1: Solid-Phase Extraction of Porphobilinogen from Urine

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

    • To 1 mL of supernatant, add the internal standard, this compound.

    • Adjust the sample pH to the optimal range for the chosen SPE sorbent (typically between 6.0 and 8.0 for anion exchange).

  • SPE Cartridge Conditioning:

    • Condition a suitable SPE cartridge (e.g., a mixed-mode or anion exchange sorbent) with 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of a weak wash solution (e.g., deionized water or a low percentage of organic solvent in water) to remove unretained interferences.

  • Elution:

    • Elute the Porphobilinogen and this compound with 1 mL of an appropriate elution solvent (e.g., a solution with a higher organic content or a pH shift to disrupt the interaction with the sorbent).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

References

Technical Support Center: Porphobilinogen (PBG) Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing porphobilinogen (B132115) (PBG) isotope dilution assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a porphobilinogen (PBG) isotope dilution assay?

A stable isotope dilution mass spectrometry (SID-MS) method for PBG involves adding a known amount of an isotopically labeled internal standard (e.g., [2,4-¹³C]PBG or ¹³C₂,¹⁵N-PBG) to a urine sample.[1][2][3][4][5] The native (analyte) and labeled PBG are then extracted, separated by liquid chromatography (LC), and detected by tandem mass spectrometry (MS/MS).[2][3][4][5] Because the analyte and its labeled counterpart are chemically and physically almost identical, they behave similarly during sample preparation and analysis, including any ion suppression or enhancement effects from the sample matrix.[6] Quantification is achieved by measuring the ratio of the MS/MS response of the native PBG to the labeled internal standard and plotting this against the concentration ratio in a calibration curve.[6] This method offers high precision and accuracy.[6]

Q2: Why is my calibration curve's coefficient of determination (R²) high (>0.99), but the accuracy for my low-concentration standards is poor?

A high R² value indicates a good overall fit of the data to the regression line but does not guarantee accuracy across the entire concentration range.[6] This issue often stems from heteroscedasticity, a condition where the variance of the data points is not constant across the calibration range.[6] Higher concentration standards typically have larger absolute errors, which can disproportionately influence an unweighted regression line.[6] This can lead to significant bias and reduced precision at the lower end of the curve.[6] Using a weighted linear regression, typically with a weighting factor of 1/x², is recommended for bioanalytical LC-MS/MS assays to counteract this effect and improve accuracy for low-level analytes.[7][8][9]

Q3: What are the common causes of non-linearity in a PBG isotope dilution assay calibration curve?

Even with an isotope-labeled internal standard, non-linearity can occur due to several factors:

  • Isotopic Overlap: This happens when there is an overlap between the mass spectra of the native analyte and the internal standard due to natural isotopic abundance or impurities in the standard.[6]

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[10]

  • Analyte-Specific Issues: Porphobilinogen, at high concentrations, might form dimers or other multimers, affecting the ionization process.[10]

  • Inappropriate Regression Model: Isotope dilution calibration curves are inherently non-linear.[11] Forcing a linear model onto this data can introduce errors, even when R² appears high.[11]

Q4: When should I use a weighted linear regression for my calibration curve?

A weighted linear regression should be used when the variance of the measurements is not constant across the calibration range (heteroscedasticity).[10] In most LC-MS/MS analyses, including PBG assays, the variance tends to increase with concentration. Using a weighting factor, such as 1/x or 1/x², gives more weight to the data points at the lower end of the concentration range, improving accuracy and precision for low-concentration samples.[7][8] For bioanalytical LC-MS/MS assays, a weighting factor of 1/x² is generally recommended.[7][8]

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve

Your calibration curve for the PBG assay shows a clear non-linear trend, even at concentrations that should not be saturating the detector.

Troubleshooting Workflow

start Non-Linear Calibration Curve Observed check_model Is an appropriate regression model being used? start->check_model use_weighted Action: Apply weighted linear regression (1/x²) or a non-linear model (e.g., quadratic, Padé approximant). check_model->use_weighted No check_range Are high concentration standards causing detector saturation? check_model->check_range Yes end_point Problem Resolved use_weighted->end_point adjust_range Action: Dilute upper-level calibrants and re-run. Extend the calibration range if necessary. check_range->adjust_range Yes check_is Is there isotopic overlap between PBG and the internal standard? check_range->check_is No adjust_range->end_point select_is Action: If possible, use an internal standard with a mass difference of at least 3 Da. check_is->select_is Yes check_matrix Are matrix effects contributing to non-linearity? check_is->check_matrix No select_is->end_point dilute_sample Action: Increase the dilution of all samples and calibrants to minimize matrix effects. check_matrix->dilute_sample Yes dilute_sample->end_point

Caption: Troubleshooting workflow for a non-linear calibration curve.

Detailed Steps:

  • Review Your Regression Model: Isotope dilution curves can be inherently non-linear.[11] Instead of a simple linear regression, a weighted linear regression (e.g., with a 1/x² weighting factor) is often more appropriate to account for heteroscedasticity.[7][8] Alternatively, a non-linear model, such as a quadratic or a Padé[12][12] approximant, can provide a better fit.[10][11]

  • Check the Concentration Range: High concentrations of PBG can saturate the detector.[10] Prepare and analyze a dilution series of your highest calibrator to see if the response becomes linear at lower concentrations. If so, adjust the upper limit of your calibration range.

  • Evaluate for Matrix Effects: The urine matrix can be complex and variable, potentially affecting ionization efficiency differently across the concentration range.[13][14] Prepare your calibration standards in a matrix that closely mimics your samples (e.g., pooled 'normal' urine) and consider increasing the sample dilution factor to reduce matrix interference.[15]

  • Assess Internal Standard Performance: Check for any isotopic contribution from the native analyte to the internal standard signal and vice versa. While typically minimal, significant overlap can cause non-linearity.[6]

Issue 2: Inconsistent or Irreproducible Results

You are observing poor precision (high %CV) between replicate injections or between different analytical runs.

Potential Causes and Solutions

Potential Cause Description Corrective Action
Inaccurate Internal Standard Spiking Inconsistent addition of the internal standard (IS) is a major source of variability.Use a calibrated, positive displacement pipette to add the IS. Ensure the IS is added to all samples, calibrators, and quality controls at the exact same concentration.[6]
Standard/Stock Solution Instability PBG or the labeled internal standard may degrade over time, leading to inconsistent calibration curves.Prepare fresh stock and working standard solutions regularly. Store all solutions protected from light and at the recommended temperature (e.g., frozen) to ensure stability.[6]
Incomplete Isotopic Equilibration The isotopically labeled standard and the native PBG have not fully mixed before analysis. This is critical for accurate quantification.Ensure the sample is fully thawed and vortexed before adding the spike. Increase equilibration time and consider gentle agitation to facilitate mixing.[12]
Variable Matrix Effects Differences in the urine matrix between samples (e.g., due to diet, medication, or disease state) can cause variable ion suppression or enhancement.[15]Increase the sample dilution factor. While isotope dilution corrects for many matrix effects, severe and variable effects can still impact results. Consider a more rigorous sample clean-up, such as solid-phase extraction (SPE).[3][5]
Instrument Performance Fluctuations Drifts in mass spectrometer performance can lead to inconsistent results.Perform system suitability tests before each batch to monitor sensitivity, peak shape, and retention time. Regularly tune and calibrate the mass spectrometer.[6][16]

Experimental Protocols

Protocol: Preparation of Calibration Curve Standards in a Urine Matrix

This protocol describes the preparation of a calibration curve for the quantification of PBG in urine.

  • Prepare PBG and Internal Standard (IS) Stock Solutions:

    • Accurately weigh high-purity PBG and the isotopically labeled IS (e.g., [2,4-¹³C]PBG).

    • Dissolve each in an appropriate solvent (e.g., dilute ammonium (B1175870) hydroxide) to create concentrated stock solutions (e.g., 1 mg/mL). Store these stocks at ≤ -20°C.

  • Prepare Intermediate and Working Standard Solutions:

    • Perform serial dilutions of the PBG stock solution with a suitable diluent (e.g., water or a buffer) to create a series of working standard solutions that will cover the desired calibration range (e.g., 0.1 to 100 µmol/L).[2]

    • Prepare a working solution of the IS at a constant concentration that will be added to all standards and samples. This concentration should provide a strong, stable signal in the mass spectrometer.[6]

  • Construct the Calibration Curve Standards:

    • Obtain a pool of urine from healthy volunteers to use as the matrix. Centrifuge to remove particulates.

    • Label a series of microcentrifuge tubes for each calibration point (e.g., CAL 1 to CAL 8) plus a blank (zero standard).

    • To each labeled tube, add a fixed volume of the urine matrix (e.g., 50 µL).[2]

    • Add an increasing volume of the corresponding PBG working standard solution to each tube to achieve the target concentrations.

    • To the blank tube, add only the diluent used for the working standards.

    • To every tube (including the blank), add the exact same volume of the IS working solution.[6]

    • Vortex each tube thoroughly to ensure complete mixing and equilibration.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • The prepared calibrators are now treated identically to the unknown samples.

    • A common extraction method is anion exchange SPE.[2] Condition the SPE cartridges according to the manufacturer's instructions.

    • Load the entire volume of each calibrator onto a conditioned cartridge.

    • Wash the cartridges to remove interfering substances.

    • Elute the PBG and IS from the cartridges with an appropriate elution solvent (e.g., an acidic solvent).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the LC mobile phase for analysis.

Data Presentation: Typical Assay Performance

The following table summarizes typical performance characteristics for a PBG isotope dilution LC-MS/MS assay based on published methods.

Parameter Typical Value/Range Reference
Calibration Range 0.1 - 100 µmol/L[2]
Linearity (R²) > 0.99[17]
Lower Limit of Quantification (LLOQ) 0.1 µmol/L[2]
Intra-assay Precision (%CV) 2.6 - 3.1%[4][5]
Inter-assay Precision (%CV) 3.2 - 3.5%[4][5]
Mean Recovery ~99.7%[2]

Mandatory Visualizations

Porphobilinogen Biosynthesis Pathway

Porphobilinogen is a key intermediate in the biosynthesis of heme. It is formed from two molecules of 5-aminolevulinic acid (ALA) by the enzyme ALA dehydratase (also known as porphobilinogen synthase).[18][19] Four molecules of PBG are then condensed to form hydroxymethylbilane, continuing the pathway towards heme production.[18][19][20]

cluster_cytosol Cytosol cluster_mito Mitochondrion ALA 2x 5-Aminolevulinic Acid (ALA) PBG Porphobilinogen (PBG) ALA->PBG ALA Dehydratase (PBG Synthase) HMB Hydroxymethylbilane PBG->HMB PBG Deaminase Heme Heme HMB->Heme ...Multiple Steps Glycine Glycine + Succinyl-CoA ALA_mito 5-Aminolevulinic Acid (ALA) Glycine->ALA_mito ALA Synthase ALA_mito->ALA Transport

Caption: Simplified porphobilinogen biosynthesis pathway.

References

Technical Support Center: Porphobilinogen-13C2,15N Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of Porphobilinogen-13C2,15N standards. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle my this compound standard?

A1: Proper storage and handling are critical to maintain the integrity of your standard. Porphobilinogen (B132115) (PBG) is known to be sensitive to light, temperature, and pH.[1][2] To ensure its stability, the following conditions are recommended:

  • Storage Temperature: Store the standard in a freezer, ideally at -20°C or below, immediately upon receipt.[3]

  • Light Protection: PBG is photo-labile.[4] Always protect the standard from light by using amber vials or by wrapping the container in aluminum foil.[3]

  • pH: Maintain a pH between 6 and 7 for maximum stability in solution.[2]

  • Solutions: If preparing stock solutions, use a suitable buffer and store aliquots in light-protected containers at -20°C or below. Avoid repeated freeze-thaw cycles.

Q2: What is the primary application of this compound?

A2: this compound is primarily used as an internal standard for the quantitative analysis of endogenous porphobilinogen in biological samples, such as urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Its use helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise measurements.

Q3: What are the key differences between chemical purity and isotopic purity for this standard?

A3:

  • Chemical Purity: Refers to the proportion of the material that is Porphobilinogen, irrespective of its isotopic composition. Impurities would include any other chemically different substances, such as starting materials from synthesis, byproducts, or degradation products.

  • Isotopic Purity (or Isotopic Enrichment): Refers to the percentage of the Porphobilinogen molecules that contain the desired 13C and 15N isotopes at the specified positions. For example, an isotopic purity of 99% means that 99% of the PBG molecules are the 13C2,15N labeled version.

Q4: Which analytical techniques are recommended for assessing the purity of this compound standards?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • LC-MS/MS: Ideal for determining the chemical purity and for confirming the identity of the standard. It is also used to assess isotopic enrichment by comparing the signal of the labeled compound to any unlabeled counterpart.

  • Quantitative NMR (qNMR): A powerful technique for determining the absolute chemical purity of the standard against a certified reference material.[6] It is a primary ratio method that does not require an identical standard for calibration.

  • High-Resolution Mass Spectrometry (HRMS): Useful for accurately determining the mass of the labeled compound and confirming its elemental composition, which also aids in assessing isotopic purity.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound standards.

Q5: I am observing a weak or no signal from my standard in my LC-MS/MS analysis. What are the possible causes?

A5: A weak or absent signal can stem from several factors:

  • Degradation: The most common cause is the degradation of the standard due to exposure to light or elevated temperatures.[4] Ensure that the standard and any prepared solutions have been consistently protected from light and stored at or below -20°C.

  • Improper pH: PBG is unstable at acidic pH (below 5.0).[1] Verify the pH of your solutions and mobile phases.

  • Instrumental Issues: Check the mass spectrometer settings, including the precursor and product ion m/z values, to ensure they are correct for this compound.

  • Sample Preparation: Issues with extraction or dilution steps could lead to a lower than expected concentration of the standard in the final sample.

Q6: My analytical results are inconsistent and not reproducible. What should I investigate?

A6: Lack of reproducibility is often linked to the stability and handling of the standard:

  • Inconsistent Storage: Fluctuations in storage temperature or intermittent exposure to light can lead to variable rates of degradation.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of stock solutions as this can degrade the analyte. Prepare single-use aliquots.

  • Solution Stability: The stability of PBG in your chosen solvent or buffer may be limited. If possible, prepare solutions fresh daily.

Q7: I see unexpected peaks in my chromatogram. What could they be?

A7: Unexpected peaks may be due to impurities or degradation products. Potential impurities could include:

  • Unlabeled Porphobilinogen: A small amount of the unlabeled analogue may be present. This can be identified by its mass-to-charge ratio in the mass spectrometer.

  • Precursors from Synthesis: Depending on the synthetic route, precursors such as δ-aminolevulinic acid (ALA) might be present.

  • Degradation Products: Exposure to light and air can lead to the formation of porphyrins and other colored compounds.

  • Uroporphyrinogen I: Under certain conditions, four molecules of PBG can spontaneously cyclize to form uroporphyrinogen I.

Below is a troubleshooting workflow to help identify the source of common issues.

TroubleshootingWorkflow Troubleshooting Purity Assessment Issues start Start: Problem Encountered issue What is the primary issue? start->issue no_signal Weak or No Signal issue->no_signal Signal inconsistent_results Inconsistent Results issue->inconsistent_results Reproducibility extra_peaks Unexpected Peaks issue->extra_peaks Purity check_degradation Check for Degradation: - Light exposure? - Improper temperature? - Incorrect pH? no_signal->check_degradation check_ms_settings Verify MS Settings: - Correct m/z transitions? - Source parameters optimized? no_signal->check_ms_settings inconsistent_results->check_degradation check_handling Review Handling Protocol: - Aliquoting strategy? - Freeze-thaw cycles? inconsistent_results->check_handling check_impurities Investigate Impurities: - Unlabeled PBG (check m/z)? - Degradation products? - Synthesis precursors? extra_peaks->check_impurities solution_degradation Solution: Use fresh aliquot, ensure light protection and proper storage. check_degradation->solution_degradation solution_ms Solution: Correct MS parameters based on standard's CoA. check_ms_settings->solution_ms solution_handling Solution: Prepare fresh single-use aliquots. Avoid repeated freeze-thaw cycles. check_handling->solution_handling solution_impurities Solution: Use HRMS to identify impurities. Check for co-elution with potential contaminants. check_impurities->solution_impurities

Caption: A logical workflow for troubleshooting common issues.

Data Presentation

The following tables summarize key parameters for the analysis of this compound.

Table 1: Recommended Storage and Stability Conditions

ParameterRecommended ConditionRationale
Temperature Frozen (≤ -20°C)Minimizes degradation.
Light Exposure Protect from light (amber vials/foil)PBG is photo-labile.[4]
pH (in solution) 6.0 - 7.0Optimal stability.[2]
Freeze-Thaw Cycles AvoidRepeated cycles can lead to degradation.

Table 2: Typical LC-MS/MS Parameters for Porphobilinogen Analysis

ParameterTypical Value/Setting
Internal Standard This compound
Precursor Ion (m/z) for PBG 227
Product Ion (m/z) for PBG 210
Precursor Ion (m/z) for 13C2,15N-PBG 230 (or 229 for 13C2)
Product Ion (m/z) for 13C2,15N-PBG 213 (or 212 for 13C2)
Ionization Mode Electrospray Ionization (ESI), Positive
Column C18 Reverse Phase
Note: The exact m/z values for the labeled standard may vary depending on the specific labeling pattern. Always refer to the Certificate of Analysis for your specific lot.

Experimental Protocols

Protocol 1: Purity Assessment by LC-MS/MS

This protocol outlines a general procedure for assessing the chemical and isotopic purity of a this compound standard.

  • Preparation of Standards:

    • Accurately weigh a small amount of the this compound standard.

    • Dissolve in a suitable solvent (e.g., methanol/water with a small amount of ammonium (B1175870) hydroxide (B78521) to ensure solubility and stability) to prepare a stock solution of known concentration.

    • Perform serial dilutions to create a working standard solution.

  • LC-MS/MS Analysis:

    • Inject the working standard solution into the LC-MS/MS system.

    • Perform a full scan analysis to identify all ions present in the sample.

    • Use Selected Reaction Monitoring (SRM) to monitor the transitions for both the labeled and any potential unlabeled Porphobilinogen (refer to Table 2 for m/z values).

  • Data Analysis:

    • Chemical Purity: Integrate the peak area of the labeled Porphobilinogen and any other detected peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to estimate chemical purity.

    • Isotopic Purity: Compare the peak area of the labeled Porphobilinogen (e.g., m/z 230 -> 213) to the peak area of the unlabeled Porphobilinogen (m/z 227 -> 210). The ratio of these areas, after correcting for any natural isotopic abundance, will give an estimate of the isotopic enrichment.

Protocol 2: Absolute Purity Determination by Quantitative NMR (qNMR)

This protocol describes a general method for determining the absolute purity (chemical purity) of the standard using an internal calibration standard.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound standard into an NMR tube. Record the weight precisely.

    • Select a suitable certified internal standard that has a simple spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube. Record the weight precisely.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or D2O with a buffer to maintain pH). Ensure both the analyte and the internal standard are fully dissolved.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum. Key parameters to ensure accurate quantification include:

      • Long Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard. A delay of 30 seconds is often a safe starting point.

      • Sufficient Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

      • 90° Pulse Angle: Use a calibrated 90° pulse for excitation.

  • Data Processing and Calculation:

    • Process the spectrum with minimal line broadening and perform careful baseline and phase correction.

    • Integrate a well-resolved, non-exchangeable proton signal for the Porphobilinogen standard and a signal for the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

The workflow for this purity assessment is visualized below.

PurityAssessmentWorkflow Purity Assessment Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation prep_lcms Prepare Dilutions for LC-MS/MS lcms LC-MS/MS Analysis (Full Scan & SRM) prep_lcms->lcms prep_qnmr Weigh Analyte and Internal Standard for qNMR qnmr Quantitative 1H NMR (Long Relaxation Delay) prep_qnmr->qnmr chem_purity Chemical Purity (Area % from LC or qNMR calculation) lcms->chem_purity iso_purity Isotopic Purity (Signal ratio from MS) lcms->iso_purity qnmr->chem_purity start Start: Purity Assessment start->prep_lcms start->prep_qnmr

Caption: A general workflow for purity assessment.

References

Technical Support Center: Enhancing Low-Level Porphobilinogen (PBG) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of low-level porphobilinogen (B132115) (PBG).

FAQs and Troubleshooting Guides

This section addresses common challenges and questions encountered during PBG detection experiments, helping you optimize your assays for maximum sensitivity and accuracy.

Sample Handling and Stability

Q1: My PBG recovery is inconsistent. What could be causing this?

A1: Inconsistent PBG recovery is often linked to analyte instability. PBG is susceptible to degradation under certain conditions. To ensure sample integrity, adhere to the following guidelines:

  • Light Protection: Samples should be protected from light at all times by using amber tubes or wrapping containers in aluminum foil.[1][2][3][4][5] Exposure to light for more than four hours can lead to degradation and may necessitate a repeat sample collection.[5][6]

  • Temperature Control: Immediately after collection, refrigerate or freeze the samples.[1][2][3][4][7] For storage longer than 24 hours, freezing is recommended.[2] PBG is known to degrade at high temperatures.[1][3]

  • pH Level: The pH of urine samples should be maintained above 5.0, as PBG degrades in acidic conditions.[1][3] For 24-hour urine collections, adding sodium carbonate to the collection container before starting is a common practice to ensure stability.[2]

  • Timely Analysis: It is recommended to perform the analysis as soon as possible after collection, especially when expecting low PBG concentrations in asymptomatic patients, as transit delays can lead to false-negative results.[6]

Q2: Can I use a 24-hour urine collection, or is a spot urine sample sufficient?

A2: While 24-hour urine collections can be used, a random spot urine sample is often preferred and recommended for measuring PBG.[2][4] To account for variations in urine concentration, the final results should be normalized to creatinine (B1669602) levels.[1][4] Using a spot sample can also significantly reduce the time to diagnosis in clinical settings.[4]

Method Selection and Sensitivity

Q3: I am not achieving the required sensitivity with my colorimetric assay. What are my options?

A3: Traditional colorimetric methods, such as those using Ehrlich's reagent (e.g., Watson-Schwartz test), often lack the sensitivity and specificity required for detecting low levels of PBG.[8][9][10] Consider the following more sensitive alternatives:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitive and specific PBG quantification.[8][9][11] It can detect concentrations as low as 0.05 µM and can simultaneously measure other analytes like 5-aminolevulinic acid (ALA).[11][12]

  • Ion-Exchange Chromatography followed by Spectrophotometry: Incorporating an ion-exchange resin step can help separate PBG from interfering substances in the urine before reaction with Ehrlich's reagent, thereby improving sensitivity and specificity compared to direct colorimetric tests.[10][13]

  • Fluorescence Spectroscopy: A method involving the heat-induced conversion of PBG to uroporphyrin, which can then be quantified by fluorescence spectroscopy, offers a rapid screening alternative with a lower limit of quantification around 0.2 µmol/L.[14]

Q4: What are the main advantages of using LC-MS/MS for PBG detection?

A4: LC-MS/MS offers several key advantages over traditional methods:

  • High Sensitivity and Specificity: It provides greater analytical specificity and improved clinical sensitivity, allowing for the accurate measurement of very low PBG concentrations.[8][9][12]

  • Reduced Interference: It effectively overcomes matrix effects and ion suppression, which are major challenges in biological sample analysis.[11]

  • Simultaneous Analysis: LC-MS/MS methods can be developed to simultaneously quantify both PBG and ALA in various matrices like urine, plasma, and tissues.[11][15]

  • Lower Sample Volume: Often, only a small sample volume (e.g., 25 µL of urine) is required for analysis.[11]

Data Interpretation and Troubleshooting

Q5: I am observing a high background signal in my assay. How can I reduce it?

A5: A high background signal can mask the true signal from low-level PBG. To mitigate this:

  • Sample Preparation: Employ a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances from the matrix.[8][11]

  • Method Specificity: Switch to a more specific detection method like LC-MS/MS, which is less prone to interference from other urinary compounds that can react with Ehrlich's reagent in colorimetric assays.[8][9]

  • Instrumental Optimization: In fluorescence-based assays, optimize instrumental parameters such as excitation and emission wavelengths and slit widths to improve the signal-to-noise ratio.[16] Using electronic filters can also help reduce noise.[17]

Q6: My results from a colorimetric screening test are positive, but the quantitative follow-up is negative. Why?

A6: This discrepancy is a known issue with less specific screening tests. False-positive results with methods like the Watson-Schwartz test are common and can be caused by other substances in the urine, such as urobilinogen (B88839), that also react with Ehrlich's reagent.[12][18] It is crucial to confirm any positive screening result with a more specific and quantitative method like LC-MS/MS.[8][19]

Quantitative Data Summary

The following tables summarize the performance characteristics of different PBG detection methods.

Table 1: Comparison of Detection Methods for Porphobilinogen (PBG)

FeatureColorimetric Assays (e.g., Watson-Schwartz)Ion-Exchange Chromatography with Ehrlich's ReagentLC-MS/MS
Principle Direct reaction with Ehrlich's reagentSeparation of PBG from interferences, then reaction with Ehrlich's reagentChromatographic separation followed by mass-based detection
Sensitivity Low; positive at 10-20 times the upper limit of normal[10]Improved sensitivity over direct assays[13]High; LLOQ as low as 0.05 µM[11]
Specificity Low; prone to false positives from urobilinogen and other substances[12][18]Higher specificity than direct assays[13]Very high[8][9]
Sample Volume Variable~1 mL urine[8]25-100 µL urine/plasma[11]
Primary Application Qualitative screening (largely outdated)Enhanced screening and semi-quantitative analysisDefinitive quantitative analysis and research

Table 2: Performance of a Validated LC-MS/MS Method for PBG in Urine[8]

ParameterValue
Linear Range 0.1 - 2.0 mg/L
Inter-assay CV 3.2% - 3.5%
Intra-assay CV 2.6% - 3.1%
Normal PBG Excretion 0.02 - 0.42 mg/24 h

Experimental Protocols

Method 1: LC-MS/MS for Simultaneous ALA and PBG Quantification

This protocol is a summary of a published method for the sensitive detection of ALA and PBG.[11]

  • Sample Preparation:

    • Take 25 µL of urine or 100 µL of plasma.

    • Add internal standards (¹³C₅, ¹⁵N-ALA and 2,4-¹³C₂-PBG).

    • Perform solid-phase extraction (SPE) for purification.

    • Derivatize the extracted analytes with butanol.

  • LC Separation:

    • Inject the derivatized sample into an LC system.

    • Use a C8 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C8, 50 mm × 3.0 mm, 1.8 µm).

    • Maintain the column at 40 °C.

    • Run a gradient program at a flow rate of 0.5 mL/min.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Operate in Selective Reaction Monitoring (SRM) mode.

    • Monitor the specific precursor and product ion transitions for ALA, PBG, and their internal standards.

Method 2: Ion-Exchange Resin Screening for Urinary PBG

This protocol is based on a method designed to improve upon the Watson-Schwartz test.[13]

  • Sample Preparation:

    • Add a urine sample to a test tube containing Dowex 2 resin under alkaline conditions.

    • Mix thoroughly to allow PBG to adsorb to the resin.

  • Separation:

    • Centrifuge the tube and remove the supernatant.

  • Elution and Reaction:

    • Elute the adsorbed PBG from the resin using an acid solution.

    • Add Ehrlich's reagent to the eluate.

  • Detection:

    • Observe for the development of a characteristic color, indicating the presence of PBG. The intensity can be measured spectrophotometrically for semi-quantitative results.

Visualizations

The following diagrams illustrate key workflows and concepts related to PBG detection.

Experimental_Workflow_for_PBG_Detection cluster_pre_analysis Pre-analytical Phase cluster_analysis Analytical Phase cluster_methods Method Options cluster_post_analysis Post-analytical Phase Sample Sample Collection (Urine/Plasma) Handling Sample Handling (Protect from light, refrigerate/freeze) Sample->Handling Prep Sample Preparation (e.g., SPE, Derivatization) Handling->Prep Method Analytical Method Detection Detection & Quantification LCMS LC-MS/MS Method->LCMS IonEx Ion-Exchange + Spectrophotometry Method->IonEx Colorimetric Direct Colorimetric Method->Colorimetric Data Data Analysis (Normalize to Creatinine) Detection->Data Report Result Reporting Data->Report Troubleshooting_Low_Sensitivity Start Low PBG Signal or Poor Sensitivity CheckSample Review Sample Integrity: - Light protection? - Correct temperature? - Correct pH? Start->CheckSample CheckMethod Evaluate Analytical Method: - Is the method sensitive enough? - High background noise? Start->CheckMethod SampleOK Sample Handling OK CheckSample->SampleOK Yes ImproveSample Action: Implement Strict Sample Handling Protocols CheckSample->ImproveSample No MethodOK Method is Appropriate CheckMethod->MethodOK Yes ImproveMethod Action: Switch to a More Sensitive Method (e.g., LC-MS/MS) CheckMethod->ImproveMethod No SampleOK->CheckMethod OptimizeAssay Action: Optimize Assay Parameters (e.g., SPE cleanup, instrument settings) MethodOK->OptimizeAssay

References

Validation & Comparative

A Validated LC-MS/MS Assay for Porphobilinogen (PBG) Using Porphobilinogen-13C2,15N: A Comparison with Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of porphobilinogen (B132115) (PBG) is crucial for the diagnosis and management of acute porphyrias. This guide provides a detailed comparison of a new, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay utilizing the stable isotope-labeled internal standard Porphobilinogen-13C2,15N, with traditional colorimetric and ion-exchange chromatography methods. The superior sensitivity, specificity, and accuracy of the LC-MS/MS method are highlighted through supporting experimental data.

Performance Comparison of PBG Assays

The quantitative performance of the new LC-MS/MS assay for PBG demonstrates significant advantages over older methodologies. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The data presented below summarizes the key performance characteristics of the LC-MS/MS method compared to colorimetric and ion-exchange chromatography assays.

Performance MetricLC-MS/MS with this compound ISColorimetric Methods (e.g., Watson-Schwartz)Ion-Exchange Chromatography
Lower Limit of Quantitation (LLOQ) 0.1 µmol/L[1] - 1.0 µmol/L[2]High, often misses latent cases[3]1.5 µmol/L[4]
Linearity (r²) >0.99[2][5]Not typically reported>0.99 up to 110 µmol/L[4]
Precision (CV%) < 16% (total imprecision)[1]Prone to higher variabilityWithin-run: 1.7-3.2%, Day-to-day: 3.5-6.1%[4]
Accuracy (Recovery) Mean recovery of 99.7%[1]Susceptible to interference, leading to overestimation[5][6]Not explicitly reported
Specificity High, separates PBG from interfering substances[1][6]Low, prone to false positives from other substances[3][6]Improved over basic colorimetric, but can still have interferences[4]
Internal Standard This compound[1]NoneNone

Experimental Protocols

LC-MS/MS Assay using this compound

This protocol outlines the key steps for the quantitative analysis of PBG in urine using LC-MS/MS with a stable isotope-labeled internal standard.

1. Sample Preparation:

  • Aliquots of 50 µL of urine are utilized.[1]

  • Each sample is spiked with a stable isotope-labeled internal standard, this compound.[1]

  • PBG and the internal standard are extracted using anion exchange solid-phase extraction (SPE).[1]

2. Chromatographic Separation:

  • The extracts are analyzed using reverse-phase liquid chromatography.[1]

  • A C18 column is commonly used for separation.

  • The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

3. Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both PBG and its isotopic internal standard.

  • For a similar internal standard, [2,4-13C]PBG, the monitored transitions were m/z 227 to 210 for PBG and m/z 229 to 212 for the internal standard.[7]

Alternative Methodologies

Colorimetric Methods (e.g., Watson-Schwartz test): These methods are based on the reaction of PBG with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to form a red-colored product.[6] They are generally considered qualitative or semi-quantitative and are known for their lack of specificity, leading to potential false-positive results.[3][6]

Ion-Exchange Chromatography (IEC): This technique offers an improvement in specificity over basic colorimetric tests by first separating PBG from interfering substances using an ion-exchange resin.[4] The eluted PBG is then reacted with Ehrlich's reagent for colorimetric detection.[4] While more quantitative than simple screening tests, IEC methods can be more laborious and may still have lower sensitivity compared to LC-MS/MS.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the validation of the new LC-MS/MS assay and the logical relationship of its superiority over other methods.

experimental_workflow cluster_validation Assay Validation urine_sample Urine Sample (50 µL) spike Spike with This compound IS urine_sample->spike spe Anion Exchange Solid-Phase Extraction (SPE) spike->spe rp_lc Reverse-Phase Liquid Chromatography spe->rp_lc Eluted Extract ms_detect Tandem Mass Spectrometry (MRM Detection) rp_lc->ms_detect linearity Linearity ms_detect->linearity accuracy Accuracy (Recovery) ms_detect->accuracy precision Precision (CV%) ms_detect->precision lloq LLOQ ms_detect->lloq specificity Specificity ms_detect->specificity

Caption: Experimental workflow for the LC-MS/MS validation of PBG.

comparison_logic cluster_attributes Performance Attributes lcmsms LC-MS/MS with This compound IS sensitivity High Sensitivity lcmsms->sensitivity specificity_node High Specificity lcmsms->specificity_node accuracy_node High Accuracy lcmsms->accuracy_node quantitation Precise Quantitation lcmsms->quantitation iec Ion-Exchange Chromatography iec->sensitivity Moderate iec->specificity_node Moderate colorimetric Colorimetric Methods colorimetric->sensitivity Low colorimetric->specificity_node Low

Caption: Logical comparison of PBG assay performance attributes.

References

A Head-to-Head Comparison of Internal Standards for Accurate Porphobilinogen Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Porphobilinogen (B132115) (PBG), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Porphobilinogen-13C2,15N with other commonly used isotopically labeled internal standards for the quantification of PBG by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The accurate measurement of Porphobilinogen, a key intermediate in the heme biosynthesis pathway, is crucial for the diagnosis and monitoring of acute porphyrias. LC-MS/MS has emerged as the gold standard for PBG analysis due to its high sensitivity and specificity, surpassing traditional colorimetric methods. The use of a stable isotope-labeled internal standard is essential in LC-MS/MS to compensate for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the precision and accuracy of the results.

This guide presents a comparative overview of the performance of this compound and other labeled PBG variants, supported by experimental data from various studies.

Performance Comparison of PBG Internal Standards

The following table summarizes the key performance metrics of different isotopically labeled PBG internal standards as reported in the literature. It is important to note that the experimental conditions may vary between studies, and this table is intended to provide a comparative overview.

Performance MetricThis compound[2,4-(13)C]PBG / 2,4-13C2-PBG
Linearity Upper Limit: 100 µmol/L[1]0.1 - 2.0 mg/L[2][3]
Precision (CV) Total Imprecision: < 16%[1]Inter-assay: 3.2-3.5%[2][3], Intra-assay: 2.6-3.1%[2][3]
Accuracy / Recovery Mean Recovery: 99.7%[1]Accuracy: 88.2-110%[4]
Limit of Quantification (LOQ) 0.1 µmol/L[1]Not explicitly stated in µmol/L, but method was sensitive for low concentrations[2][3]
Matrix Effect Method has sufficient specificity and sensitivity for urinary PBG analysis[1]Minimal matrix effects (87.3 ± 3.3% in plasma, 103 ± 4.3% in urine)[4]

Experimental Methodologies

The data presented in this guide is based on established LC-MS/MS methods for the quantification of PBG in urine. The general workflow involves sample preparation followed by instrumental analysis.

Experimental Workflow for PBG Analysis

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Sample Urine Sample Internal Standard Spiking Spike with This compound Urine Sample->Internal Standard Spiking Solid-Phase Extraction Anion Exchange Solid-Phase Extraction Internal Standard Spiking->Solid-Phase Extraction Elution Elution Solid-Phase Extraction->Elution Evaporation and Reconstitution Evaporation and Reconstitution Elution->Evaporation and Reconstitution LC Separation Reverse Phase Chromatographic Separation Evaporation and Reconstitution->LC Separation MS/MS Detection Tandem Mass Spectrometry Detection (SRM mode) LC Separation->MS/MS Detection Data Analysis Quantification using Calibrators and QC Samples MS/MS Detection->Data Analysis

Caption: A typical workflow for the analysis of Porphobilinogen (PBG) in urine using LC-MS/MS with an internal standard.

Detailed Experimental Protocol: Solid-Phase Extraction (SPE)

A common method for extracting PBG from urine involves anion exchange solid-phase extraction.

  • Sample Pre-treatment: A 50 µL aliquot of urine is spiked with the isotopically labeled internal standard (e.g., this compound)[1].

  • SPE Cartridge Conditioning: An anion exchange SPE cartridge is conditioned according to the manufacturer's instructions.

  • Sample Loading: The pre-treated urine sample is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed to remove interfering substances.

  • Elution: The retained PBG and the internal standard are eluted from the cartridge.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters
  • Chromatography: Reverse-phase liquid chromatography is typically employed for the separation of PBG.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in the selected-reaction monitoring (SRM) mode. The precursor and product ion transitions for PBG and the specific internal standard are monitored. For example, for PBG and [2,4-(13)C]PBG, the transitions are m/z 227 to 210 and m/z 229 to 212, respectively[2][3].

Heme Biosynthesis Pathway

The accurate quantification of PBG is critical for understanding disruptions in the heme biosynthesis pathway, which can lead to porphyrias.

Heme_Biosynthesis Glycine + Succinyl CoA Glycine + Succinyl CoA ALA δ-Aminolevulinate (ALA) Glycine + Succinyl CoA->ALA ALAS PBG Porphobilinogen (PBG) ALA->PBG ALAD Hydroxymethylbilane Hydroxymethylbilane PBG->Hydroxymethylbilane PBGD Uroporphyrinogen III Uroporphyrinogen III Hydroxymethylbilane->Uroporphyrinogen III UROS Coproporphyrinogen III Coproporphyrinogen III Uroporphyrinogen III->Coproporphyrinogen III UROD Protoporphyrinogen IX Protoporphyrinogen IX Coproporphyrinogen III->Protoporphyrinogen IX CPOX Protoporphyrin IX Protoporphyrin IX Protoporphyrinogen IX->Protoporphyrin IX PPOX Heme Heme Protoporphyrin IX->Heme FECH

Caption: Simplified diagram of the heme biosynthesis pathway, highlighting the position of Porphobilinogen (PBG).

Conclusion

The selection of a suitable internal standard is a critical decision in the development and validation of an LC-MS/MS method for Porphobilinogen analysis. This compound has been shown to be a reliable internal standard, demonstrating excellent recovery and precision in urinary PBG quantification[1]. When compared to other isotopically labeled standards such as [2,4-(13)C]PBG, both show strong performance characteristics necessary for accurate and reproducible results.

The choice of a specific internal standard may depend on the specific requirements of the assay, including the desired level of precision, the complexity of the sample matrix, and the availability of the standard. Researchers should carefully evaluate the performance data and experimental protocols to select the most appropriate internal standard for their specific application in the field of porphyria research and diagnostics.

References

A Head-to-Head Battle: Unmasking the Best Method for Porphobilinogen Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of porphyrias and related metabolic disorders, the accurate measurement of porphobilinogen (B132115) (PBG) is paramount. This critical biomarker is significantly elevated during acute attacks of certain porphyrias, making its precise quantification essential for diagnosis, therapeutic monitoring, and research.[1][2] Historically, colorimetric methods have been the mainstay for PBG analysis. However, the advent of mass spectrometry has introduced a powerful alternative. This guide provides a comprehensive cross-validation of colorimetric and mass spectrometry-based methods for PBG quantification, supported by experimental data to inform your selection of the most appropriate technique.

Performance Under the Microscope: A Quantitative Comparison

The choice between a colorimetric assay and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method hinges on a variety of performance characteristics. While colorimetric assays offer simplicity, LC-MS/MS methods provide superior analytical sensitivity and specificity.[3][4] The following table summarizes the key quantitative performance metrics for each method based on published literature.

Performance MetricColorimetric Method (Ehrlich's Reagent)LC-MS/MS Method
Linearity Range 0.2-15 mg/L[5]0.1-100 µmol/L (equivalent to approx. 0.023-22.6 mg/L)[6]
Lower Limit of Quantitation (LLOQ) ~0.2 mg/L[5]0.05 - 0.1 µmol/L (equivalent to approx. 0.011-0.023 mg/L)[6][7]
Intra-assay Precision (CV%) Not consistently reported, generally higher< 10%[1][8], typically 2.6-3.1%[3]
Inter-assay Precision (CV%) 3.5-8.4%[5]< 10%[8], typically 3.2-3.5%[3]
Accuracy/Recovery Can be affected by interferences88.2-110%[8], Mean recovery of 99.7% reported[6]
Specificity Low; subject to interference from other substances reacting with Ehrlich's reagent (e.g., urobilinogen)[1][9][10]High; specific molecular identification and fragmentation[3]

Visualizing the Methodologies: A Tale of Two Workflows

The experimental workflows for colorimetric and LC-MS/MS analysis of PBG differ significantly in their complexity and the specificity of their results. The colorimetric method is a relatively straightforward, single-stage chemical reaction, while the LC-MS/MS method involves multiple stages of sample purification, separation, and detection.

G Experimental Workflow Comparison cluster_colorimetric Colorimetric Method cluster_lcmsms LC-MS/MS Method C1 Urine Sample C2 Add Ehrlich's Reagent C1->C2 C3 Color Development C2->C3 C4 Spectrophotometric Reading (555 nm) C3->C4 L1 Urine Sample + Internal Standard L2 Solid Phase Extraction (SPE) L1->L2 L3 Liquid Chromatography (LC) Separation L2->L3 L4 Mass Spectrometry (MS/MS) Detection L3->L4 L5 Data Analysis & Quantification L4->L5

A simplified comparison of the experimental workflows.

At a Glance: A Logical Comparison of Key Attributes

Beyond the quantitative data, a logical comparison of the intrinsic advantages and disadvantages of each method is crucial for making an informed decision. The following diagram illustrates the key differentiating factors between the colorimetric and LC-MS/MS approaches.

G Method Attributes Comparison cluster_attributes cluster_methods Specificity Specificity Colorimetric Colorimetric Specificity->Colorimetric Low LCMSMS LC-MS/MS Specificity->LCMSMS High Sensitivity Sensitivity Sensitivity->Colorimetric Low Sensitivity->LCMSMS High Throughput Throughput Throughput->Colorimetric High Throughput->LCMSMS Lower Cost Cost Cost->Colorimetric Low Cost->LCMSMS High Complexity Complexity Complexity->Colorimetric Low Complexity->LCMSMS High

Key differentiating factors between the two methods.

Detailed Experimental Protocols

For laboratories looking to implement or validate these methods, the following provides a detailed overview of the experimental protocols derived from published studies.

Quantitative Colorimetric Method for Porphobilinogen

This method is based on the reaction of PBG with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acid) to form a reddish-colored product that can be quantified spectrophotometrically.[9]

Reagents:

  • Ehrlich's Reagent: Dissolve 2 g of p-dimethylaminobenzaldehyde in 50 mL of concentrated hydrochloric acid. Add 50 mL of distilled water and mix well. Store in a dark, tightly stoppered container at room temperature.[11]

  • Acetic Acid, 1 mol/L

Procedure:

  • Dilute the urine sample with distilled water. The dilution factor will depend on the expected PBG concentration, typically between 1:10 and 1:100.[11]

  • To 2 mL of the diluted urine in a centrifuge tube, add 2 mL of Ehrlich's reagent.[11]

  • Immediately measure the absorbance of the solution at 555 nm using a spectrophotometer.[11]

  • For improved accuracy and to minimize interferences, a rapid method using anion exchange resin-packed spin columns for sample cleanup prior to the colorimetric reaction can be employed.[5] In this modified procedure, urine is applied to the column, washed, and then PBG is eluted with 1 mol/L acetic acid before reacting with Ehrlich's reagent.[5] The absorbance is then measured at 525 nm, 555 nm, and 585 nm, and the PBG concentration is calculated using a specific formula.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Porphobilinogen

This method offers high sensitivity and specificity for the quantification of PBG and often allows for the simultaneous measurement of 5-aminolevulinic acid (ALA).[1]

Materials and Reagents:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Stable Isotope-Labeled Internal Standard: [2,4-¹³C₂]PBG or [¹³C₂,¹⁵N]-PBG is added to all samples, calibrators, and quality controls to account for matrix effects and variations in extraction efficiency.[3][6]

  • Solid Phase Extraction (SPE) Cartridges: Anion exchange or silica-based cartridges for sample cleanup and concentration.[6][12]

  • Mobile Phase: Typically consists of two solvents, such as water with 0.1% formic acid (Mobile Phase A) and methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).[1][12]

Procedure:

  • Sample Preparation:

    • To a 50 µL or 1 mL aliquot of urine, add the stable isotope-labeled internal standard.[3][6]

    • Perform solid-phase extraction (SPE). For anion exchange SPE, the sample is loaded onto the cartridge, washed, and PBG is eluted.[6] For silica (B1680970) SPE, samples are diluted, passed through the cartridge, and further diluted with acetonitrile before analysis.[12]

  • Liquid Chromatography:

    • Inject the extracted sample onto a reverse-phase or HILIC column.[1][7]

    • Separate the analytes using a gradient elution with Mobile Phases A and B. A typical gradient might start with a low percentage of organic phase, which is then increased over several minutes to elute PBG.[1]

  • Mass Spectrometry:

    • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.[1]

    • Detection is performed using selected reaction monitoring (SRM). The precursor ion for PBG (m/z 227) is selected and fragmented, and a specific product ion (m/z 210) is monitored for quantification.[3][4] The corresponding transition for the internal standard (e.g., m/z 229 to 212 for [2,4-¹³C₂]PBG) is also monitored.[3][4]

  • Quantification:

    • The concentration of PBG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion: Selecting the Right Tool for the Job

The choice between colorimetric and LC-MS/MS methods for PBG quantification is a classic trade-off between simplicity and performance.

Colorimetric methods are rapid, inexpensive, and require minimal specialized equipment, making them suitable for initial screening or in settings with limited resources.[13] However, their utility is hampered by a lack of sensitivity and specificity, which can lead to false-positive or inaccurate results, particularly at low PBG concentrations.[1][3]

LC-MS/MS methods , in contrast, offer unparalleled analytical specificity and sensitivity, establishing them as the gold standard for the accurate and reliable quantification of PBG.[3][4] The use of stable isotope-labeled internal standards and chromatographic separation minimizes matrix effects and interferences, ensuring high-quality data. While the initial investment in instrumentation and the complexity of the method are higher, the superior performance of LC-MS/MS makes it the method of choice for clinical diagnostics, therapeutic monitoring, and rigorous research applications where accuracy and reliability are non-negotiable.[1][7]

Ultimately, the decision rests on the specific requirements of the study or diagnostic question at hand. For rapid screening, a colorimetric approach may suffice, but for definitive quantification and clinical decision-making, the evidence strongly supports the adoption of LC-MS/MS.

References

A Comparative Guide to Porphobilinogen (PBG) Quantification Methods for Researchers and Clinicians

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of porphobilinogen (B132115) (PBG) is crucial for the diagnosis and management of acute porphyrias. This guide provides an objective comparison of commonly used methods for urinary PBG quantification, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.

The determination of urinary porphobilinogen (PBG), a key precursor in the heme biosynthesis pathway, is a cornerstone in the diagnosis of acute hepatic porphyrias, including acute intermittent porphyria (AIP), variegate porphyria (VP), and hereditary coproporphyria (HCP). During acute attacks, urinary PBG levels can be markedly elevated, making its accurate measurement a critical diagnostic parameter. Over the years, methodologies for PBG quantification have evolved from qualitative screening tests to sophisticated chromatographic techniques, each with distinct performance characteristics. This guide delves into a comparative analysis of the most prevalent methods: ion-exchange chromatography (IEC) coupled with spectrophotometry and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparative Performance of PBG Quantification Methods

The choice of an analytical method for PBG quantification hinges on a balance of performance, throughput, and available resources. The following table summarizes quantitative data from various studies to facilitate a direct comparison of the primary methodologies.

Performance MetricIon-Exchange Chromatography with SpectrophotometryLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Spectrophotometric (Direct/Heat Conversion)
Principle Anion-exchange resin separation followed by colorimetric reaction with Ehrlich's reagent and spectrophotometric detection.Chromatographic separation followed by mass spectrometric detection of precursor and product ions.Indirect quantification through heat-induced conversion of PBG to uroporphyrin and porphobilin, followed by absorption or fluorescence spectroscopy.[1][2]
Intra-assay Precision (CV%) 1.7% - 3.2%[3]2.6% - 3.1%[4][5]<15%[2]
Inter-assay Precision (CV%) 3.5% - 6.1%[3]3.2% - 5.2%[4][5][6]<15%[2]
Linearity Range 0 - 110 µmol/L (0 - 25 mg/L)[3]Up to at least 200 - 360 µmol/L[6]0 - 20 mg/L[1][2]
Limit of Detection (LOD) ~1.5 µmol/L (0.3 mg/L)[3]2 µmol/L[7]Not explicitly stated, but can discriminate low concentrations.
Limit of Quantification (LOQ) Not explicitly stated in all studies.0.05 - 1.0 µmol/L[6]Lower limit of quantification: 0.2 µmol/L for total urinary porphyrins in a two-step method.[1][2]
Specificity Can be affected by interfering substances, though the ion-exchange step improves specificity over direct colorimetric tests.[8]High, due to specific mass transitions.[4][5]Prone to interference without a separation step.[1]
Throughput Moderate, can be time-consuming.[9]High, with rapid analysis times per sample.[10][11]Rapid, with results possible within 15 minutes.[1][2]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biochemical context and the analytical process, the following diagrams illustrate the heme synthesis pathway and a typical experimental workflow for PBG quantification.

Heme_Synthesis_Pathway Glycine Glycine + Succinyl CoA ALAS ALAS Glycine->ALAS Mitochondrion ALA δ-Aminolevulinate (ALA) ALAD ALAD ALA->ALAD Cytosol PBG Porphobilinogen (PBG) HMBS HMBS PBG->HMBS HMB Hydroxymethylbilane UROS UROS HMB->UROS UroIII Uroporphyrinogen III UROD UROD UroIII->UROD CoproIII Coproporphyrinogen III CPOX CPOX CoproIII->CPOX Mitochondrion ProtoIX Protoporphyrinogen IX PPOX PPOX ProtoIX->PPOX ProtoporphyrinIX Protoporphyrin IX FECH FECH ProtoporphyrinIX->FECH Heme Heme ALAS->ALA ALAD->PBG HMBS->HMB UROS->UroIII UROD->CoproIII CPOX->ProtoIX PPOX->ProtoporphyrinIX FECH->Heme

Heme synthesis pathway highlighting the formation of Porphobilinogen (PBG).

PBG_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_iec Ion-Exchange Chromatography cluster_lcms LC-MS/MS cluster_data Data Analysis UrineCollection Urine Sample Collection (Protect from Light) Pretreatment Sample Pretreatment (e.g., pH adjustment, internal standard addition) UrineCollection->Pretreatment IEC_Column Anion-Exchange Column Separation Pretreatment->IEC_Column LC_Separation Liquid Chromatographic Separation Pretreatment->LC_Separation Elution Elution of PBG IEC_Column->Elution Ehrlich Reaction with Ehrlich's Reagent Elution->Ehrlich Spectro Spectrophotometric Detection (555 nm) Ehrlich->Spectro Quantification Quantification against Calibrators Spectro->Quantification MS_Detection Tandem Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection MS_Detection->Quantification Reporting Result Reporting (e.g., mg/L, µmol/L) Quantification->Reporting

General experimental workflow for PBG quantification.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the two primary quantitative methods for PBG analysis.

Ion-Exchange Chromatography with Spectrophotometric Detection

This method relies on the initial separation of PBG from interfering substances in the urine matrix using an anion-exchange resin. The retained PBG is then eluted and reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution) to form a characteristic reddish-colored product, which is quantified by measuring its absorbance at approximately 555 nm.[3][12][13]

Materials and Reagents:

  • Anion-exchange resin columns (e.g., Dowex 2 or similar).

  • Ehrlich's reagent: p-dimethylaminobenzaldehyde dissolved in a mixture of acetic acid and perchloric acid.

  • PBG standard solutions for calibration.

  • Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustments.

  • Spectrophotometer capable of measuring absorbance at 555 nm.

Procedure:

  • Sample Preparation: Adjust the pH of the urine sample to approximately 8-9 with NaOH.

  • Column Chromatography:

    • Equilibrate the anion-exchange column with deionized water.

    • Load a specific volume of the pH-adjusted urine sample onto the column.

    • Wash the column with deionized water to remove potential interferences like urobilinogen.

    • Elute the bound PBG from the column using a dilute acid, such as 0.5 M formic acid or acetic acid.[3]

  • Colorimetric Reaction:

    • Mix a portion of the eluate with an equal volume of Ehrlich's reagent.

    • Allow the color to develop for a standardized period (e.g., 5 minutes).

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 555 nm against a reagent blank.

  • Quantification:

    • Determine the PBG concentration in the sample by comparing its absorbance to a calibration curve generated from PBG standards processed in the same manner.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for PBG quantification. The method involves the separation of PBG from other urinary components using liquid chromatography, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of PBG based on its unique precursor and product ion masses.[4][5][6][7][10][11][14]

Materials and Reagents:

  • LC-MS/MS system (a liquid chromatograph coupled to a tandem mass spectrometer).

  • A suitable LC column (e.g., C18 or a mixed-mode column).

  • Mobile phases (e.g., water and acetonitrile (B52724) with a modifier like formic acid).

  • PBG standard solutions for calibration and quality control.

  • Isotopically labeled internal standard (e.g., ¹³C₂,¹⁵N-PBG) to correct for matrix effects and variations in extraction and ionization.[11]

  • Reagents for sample pretreatment (e.g., formic acid).

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples and vortex.

    • Add an internal standard solution to a specific volume of urine.

    • Precipitate proteins and other interfering substances by adding a reagent like formic acid.[7]

    • Centrifuge the sample to pellet the precipitate.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC Separation:

    • Inject a small volume of the prepared sample onto the LC column.

    • Separate PBG from other components using a specific gradient of mobile phases. The gradient is optimized to achieve good peak shape and resolution for PBG.[7][10]

  • MS/MS Detection:

    • Introduce the eluent from the LC column into the mass spectrometer.

    • Ionize PBG, typically using electrospray ionization (ESI) in positive mode.

    • Select the protonated PBG molecule (precursor ion) in the first mass analyzer.

    • Fragment the precursor ion in the collision cell.

    • Monitor specific fragment ions (product ions) in the second mass analyzer. The transition from the precursor ion to the product ion is highly specific to PBG.

  • Quantification:

    • Generate a calibration curve by analyzing a series of PBG standards of known concentrations.

    • Calculate the ratio of the peak area of the analyte (PBG) to the peak area of the internal standard.

    • Determine the concentration of PBG in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

The landscape of PBG quantification has significantly advanced, with LC-MS/MS emerging as the method of choice for many specialized laboratories due to its superior sensitivity, specificity, and throughput.[4][5] However, ion-exchange chromatography followed by spectrophotometry remains a robust and viable option, particularly in settings where access to mass spectrometry is limited. The selection of a particular method should be guided by the specific needs of the laboratory, considering factors such as sample volume, required turnaround time, and the desired level of analytical performance. Regardless of the method chosen, adherence to a well-validated protocol and participation in external quality assessment schemes are paramount to ensure the delivery of accurate and clinically reliable results for the management of patients with acute porphyrias. Commercial kits, often based on ion-exchange principles, can offer a more convenient and standardized approach for screening symptomatic patients, but quantitative methods are recommended for definitive diagnosis and monitoring.[15]

References

Isotope Dilution Mass Spectrometry: A Superior Method for Porphobilinogen Measurement

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of analytical methods for the quantification of porphobilinogen (B132115) (PBG), a key biomarker for the diagnosis of acute porphyrias, reveals the superior accuracy and precision of isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) over traditional colorimetric and anion-exchange assays. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the supporting experimental data, detailed methodologies, and the biochemical pathway of PBG.

The accurate measurement of urinary porphobilinogen is crucial for the diagnosis and management of acute neurologic porphyrias.[1][2] For years, clinical laboratories have relied on spectrophotometric methods, such as the Watson-Schwartz test and quantitative anion-exchange column methods.[2][3][4] However, these methods are known to lack analytical and clinical sensitivity and specificity, leading to the potential for false-positive and false-negative results.[1][2][5] The advent of stable isotope dilution LC-MS/MS has provided a more robust and reliable analytical tool for the quantification of PBG.[1][6][7]

Comparative Analysis of PBG Measurement Methods

The analytical performance of ID-LC-MS/MS for PBG measurement has been shown to be significantly better than that of older, more conventional methods. The use of a stable isotope-labeled internal standard in the ID-MS method accounts for variations in sample preparation and matrix effects, leading to higher accuracy and precision.[8][9]

Quantitative Data Summary

The following tables summarize the key performance characteristics of the different methods for PBG measurement, based on data from published studies.

Table 1: Precision of PBG Measurement Methods

MethodConcentration (mg/L)Intra-assay CV (%)Inter-assay CV (%)
ID-LC-MS/MS [1][5]0.242.63.2
1.183.13.5
2.152.93.3
Anion-Exchange Not ReportedNot ReportedNot Reported
Colorimetric Not ReportedNot ReportedNot Reported

Table 2: Accuracy and Method Comparison

ParameterID-LC-MS/MS vs. Anion-Exchange[1][5]Spectrophotometric (Indirect Quantification)[10][11]
Regression Equation y = 0.84x + 0.74Not Applicable
Correlation (r) 0.85Not Applicable
Mean Recovery (%) 99.7[6]Not Reported
Inaccuracy/Imprecision (%) Not Applicable< 15
Limit of Quantification 0.1 µmol/L[6]0.2 µmol/L (for TUP)

Note: "y" represents the anion-exchange column method and "x" represents the LC-MS/MS method.

Studies have demonstrated that colorimetric methods can lead to a significant number of false positives. In one study, 8 out of 85 samples (9.4%) with PBG levels below 0.5 mg/24 h by LC-MS/MS were found to have values greater than or equal to 2.0 mg/24 h by the anion-exchange method.[1][5] Furthermore, in patients with confirmed acute porphyria, the anion-exchange method failed to detect elevated PBG in some cases where it was clearly identified by LC-MS/MS.[1][5]

Experimental Protocols

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)

This method involves the addition of a known amount of a stable isotope-labeled internal standard of PBG (e.g., [2,4-¹³C]PBG or ¹³C₂,¹⁵N-PBG) to a urine sample.[1][6]

  • Sample Preparation: A 50 µL to 1 mL aliquot of urine is spiked with the internal standard.[1][6]

  • Solid-Phase Extraction (SPE): The sample is then subjected to solid-phase extraction, typically using an anion-exchange cartridge, to remove interfering substances.[1][6]

  • LC Separation: The extracted sample is injected into a liquid chromatography system, where PBG and its internal standard are separated from other components on a reverse-phase column.[6]

  • MS/MS Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the native PBG and the labeled internal standard in selected-reaction monitoring (SRM) mode.[1][2][5] For example, the transition for PBG might be m/z 227 to 210, while for [2,4-¹³C]PBG it would be m/z 229 to 212.[1][2][5]

  • Quantification: The concentration of PBG in the original sample is determined by comparing the peak area ratio of the native PBG to the internal standard against a calibration curve.

Anion-Exchange Column Method

This method is based on the principles described by Mauzerall and Granick.

  • Sample Loading: A urine sample is applied to an anion-exchange column.

  • Washing: The column is washed to remove interfering compounds.

  • Elution: PBG is eluted from the column.

  • Colorimetric Reaction: The eluate is reacted with Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic solution) to produce a colored product.

  • Spectrophotometric Measurement: The absorbance of the colored product is measured with a spectrophotometer, and the concentration of PBG is determined by comparison to a standard.

Visualizing the Processes

To better understand the experimental workflow and the biochemical context of PBG, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Urine Urine Sample SpikedSample Spiked Sample Urine->SpikedSample Addition IS Isotope-Labeled Internal Standard IS->SpikedSample SPE Solid-Phase Extraction (SPE) SpikedSample->SPE LC Liquid Chromatography SPE->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Data Data Acquisition MSMS->Data Ratio Peak Area Ratio (PBG / IS) Data->Ratio Result PBG Concentration Ratio->Result CalCurve Calibration Curve CalCurve->Result

Caption: Workflow of PBG measurement by isotope dilution LC-MS/MS.

The biosynthesis of porphobilinogen is a critical step in the heme synthesis pathway. It begins with the condensation of two molecules of aminolevulinic acid (ALA).

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product ALA1 Aminolevulinic Acid (ALA) ALAD ALA Dehydratase (Porphobilinogen Synthase) ALA1->ALAD ALA2 Aminolevulinic Acid (ALA) ALA2->ALAD PBG Porphobilinogen (PBG) ALAD->PBG Condensation

References

A Head-to-Head Battle of Internal Standards: Porphobilinogen-¹³C₂,¹⁵N versus Deuterated Porphobilinogen in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of porphobilinogen (B132115) (PBG), the choice of an internal standard is a critical decision that directly impacts analytical accuracy and reliability. This guide provides an objective comparison between Porphobilinogen-¹³C₂,¹⁵N and deuterated porphobilinogen as internal standards in mass spectrometry-based assays, supported by experimental data and established analytical principles.

The gold standard for quantitative analysis by mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is chemically identical to the analyte, differing only in mass. This ensures it behaves identically during sample preparation, chromatography, and ionization, thus accurately compensating for variations throughout the analytical process. The two most common types of stable isotope labeling involve the incorporation of heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), or the replacement of hydrogen with deuterium (B1214612) (²H or D).

While both approaches aim to create a suitable internal standard, their inherent physicochemical properties lead to significant performance differences. For PBG analysis, particularly in the context of diagnosing and monitoring acute porphyrias, methods utilizing ¹³C- and ¹⁵N-labeled standards are well-documented, whereas the use of deuterated PBG is not described in the current scientific literature for high-sensitivity LC-MS/MS assays. This comparison, therefore, draws upon experimental data for ¹³C₂,¹⁵N-PBG and the well-established general performance characteristics of deuterated standards.

Core Performance Comparison

The superiority of ¹³C,¹⁵N-labeled internal standards over deuterated analogs stems from several key factors: isotopic stability, chromatographic co-elution, and the absence of isotopic effects on fragmentation.

FeaturePorphobilinogen-¹³C₂,¹⁵NDeuterated Porphobilinogen (General Characteristics)Rationale & Implications for PBG Analysis
Isotopic Stability High. ¹³C and ¹⁵N atoms are integrated into the core chemical structure and are not susceptible to exchange.Variable. Deuterium atoms, especially if located on or near heteroatoms (like nitrogen or oxygen), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[1]¹³C,¹⁵N-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, preventing a loss of the mass difference between the standard and the analyte.
Chromatographic Co-elution Excellent. The physicochemical properties are virtually identical to the unlabeled analyte, ensuring perfect co-elution under various chromatographic conditions.[2]Potential for a slight retention time shift, with the deuterated compound often eluting slightly earlier than the native analyte.[1][2] This is known as the "isotope effect."Perfect co-elution is crucial for accurate quantification. If the internal standard and analyte elute at slightly different times, they can be affected differently by matrix effects, leading to inaccurate results.[1]
Matrix Effects More effective at compensating for matrix effects due to perfect co-elution, leading to improved accuracy and precision.[1]The chromatographic shift can mean the deuterated standard is not in the same "analytical space" as the analyte at the point of ionization, leading to differential matrix effects and potentially biased results.[1]In complex biological matrices like urine or plasma, where PBG is measured, matrix effects are a significant challenge. The superior ability of ¹³C,¹⁵N-PBG to correct for these effects is a major advantage.
Potential for Isotopic Interference Lower. The natural abundance of ¹³C is ~1.1% and ¹⁵N is ~0.37%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.Higher potential for spectral overlap if the mass difference is small or if in-source fragmentation and H-D exchange occur.¹³C,¹⁵N labeling generally provides a cleaner analytical signal with less potential for spectral overlap.
Synthesis & Cost Generally more complex and expensive to synthesize.Typically less expensive and easier to synthesize.While cost is a practical consideration, it must be weighed against the potential for compromised data quality with deuterated standards.

Experimental Data: Porphobilinogen Analysis using ¹³C₂,¹⁵N-PBG

The following table summarizes the performance of a validated LC-MS/MS method for the quantification of urinary PBG using Porphobilinogen-¹³C₂,¹⁵N as the internal standard.

ParameterPerformance DataReference
Limit of Quantification (LOQ) 0.1 µmol/L[3]
Upper Limit of Linearity (ULOL) 100 µmol/L[3]
Recovery Mean recovery of 99.7%[3]
Imprecision Total imprecision < 16%[3]

Another study using a ¹³C₂-labeled PBG internal standard reported the following performance characteristics:

ParameterPerformance DataReference
Linearity 0.1 to 2.0 mg/L[4]
Inter-assay CV 3.2–3.5%[4]
Intra-assay CV 2.6–3.1%[4]

These data demonstrate that ¹³C-labeled PBG internal standards enable the development of highly sensitive, precise, and accurate assays for PBG quantification.

Experimental Protocols

Methodology for Urinary PBG Quantification using ¹³C₂,¹⁵N-PBG

This protocol is a summary of a validated clinical assay.[3]

  • Sample Preparation: 50 µL aliquots of urine are spiked with a stable isotope-labeled internal standard (¹³C₂,¹⁵N-PBG).

  • Solid Phase Extraction (SPE): PBG is extracted from the urine matrix using anion exchange solid-phase extraction.

  • LC-MS/MS Analysis: The extracts are analyzed using reverse-phase chromatographic separation with mass spectrometry detection.

  • Quantification: Measured concentrations are normalized to creatinine (B1669602) concentration in random specimens, or PBG excretion per day is calculated for 24-hour urine collections.

General Workflow for PBG Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample (50 µL) IS_Spike Spike with ¹³C₂,¹⁵N-PBG Internal Standard Sample->IS_Spike SPE Anion Exchange Solid Phase Extraction IS_Spike->SPE LC Reverse Phase LC SPE->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quant Quantification (Peak Area Ratio vs. Calibration Curve) MS->Quant Norm Normalization to Creatinine or 24h Excretion Quant->Norm

Caption: Experimental workflow for urinary PBG quantification.

Logical Comparison of Internal Standards

The decision to use a ¹³C,¹⁵N-labeled versus a deuterated internal standard can be guided by the specific requirements of the assay.

G start Need for Internal Standard? sil Use Stable Isotope-Labeled (SIL) Standard start->sil choice Assay Criticality? sil->choice high_crit High Accuracy & Precision Required (e.g., Clinical Diagnostics) choice->high_crit High low_crit Lower Cost is a Priority, Potential for Inaccuracy is Acceptable choice->low_crit Low c13n15 Porphobilinogen-¹³C₂,¹⁵N high_crit->c13n15 deuterated Deuterated Porphobilinogen low_crit->deuterated validate Rigorous Validation Required to Check for Isotope Effects deuterated->validate

Caption: Decision logic for internal standard selection.

Conclusion and Recommendation

For the quantitative analysis of porphobilinogen, the scientific literature and established principles of mass spectrometry strongly support the use of Porphobilinogen-¹³C₂,¹⁵N as the internal standard of choice. Its key advantages include:

  • Guaranteed Isotopic Stability: The ¹³C and ¹⁵N labels are not susceptible to exchange, ensuring the integrity of the standard.

  • Perfect Chromatographic Co-elution: This eliminates the risk of differential matrix effects, a common issue with deuterated standards, leading to higher accuracy and precision.[1][2]

  • Reliable and Robust Performance: Published methods using ¹³C-labeled PBG demonstrate excellent sensitivity, precision, and accuracy, making it suitable for demanding applications such as clinical diagnostics.[3][4]

While deuterated internal standards can be a more cost-effective option, their use for PBG quantification would carry a higher risk of analytical error. The potential for chromatographic shifts and isotopic exchange would necessitate extensive and rigorous validation to ensure these phenomena do not compromise the quality of the data.[1]

For researchers, scientists, and drug development professionals where data integrity is paramount, the investment in Porphobilinogen-¹³C₂,¹⁵N is a sound scientific decision that leads to more reliable, accurate, and defensible results in the analysis of this critical biomarker.

References

Revolutionizing Acute Porphyria Diagnosis: A Comparative Guide to Urinary Porphobilinogen (PBG) Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of urinary porphobilinogen (B132115) (PBG), a key biomarker for acute porphyrias, is critical for the timely diagnosis and management of these life-threatening metabolic disorders. While traditional colorimetric and anion-exchange methods have been historically employed, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior analytical technique, offering enhanced specificity and sensitivity. This guide provides a comprehensive comparison of LC-MS/MS with alternative methods, supported by experimental data, to inform best practices in clinical and research settings.

Methodology Comparison: Unveiling the Advantages of LC-MS/MS

LC-MS/MS methods for urinary PBG analysis demonstrate significant improvements over older techniques. Colorimetric assays, such as those using Ehrlich's reagent, are known to lack analytical and clinical specificity and sensitivity.[1][2] Anion-exchange chromatography, while an improvement over colorimetric methods, can still be susceptible to interferences, leading to inaccurate results. In a comparative study, 9.4% of samples with PBG levels within the normal range by LC-MS/MS were found to have elevated values when measured by an anion-exchange method.[1][2] Furthermore, in patients with confirmed acute porphyria, the anion-exchange method failed to detect elevated PBG in some cases where LC-MS/MS clearly indicated an increase.[1][2]

The superior performance of LC-MS/MS is attributed to its ability to unequivocally identify and quantify PBG based on its specific mass-to-charge ratio, minimizing the impact of interfering substances that can plague other methods.

Quantitative Data Summary

The following tables summarize the reference ranges for urinary PBG as determined by various LC-MS/MS methods and provide a comparison of the analytical performance of LC-MS/MS with a traditional anion-exchange method.

Table 1: Urinary Porphobilinogen (PBG) Reference Ranges in Healthy Adults Determined by LC-MS/MS

PopulationSample TypeReference RangeStudy
47 volunteers24-hour urine0.02–0.42 mg/24 hFord et al.[1][2]
Apparently healthy adultsRandom urine (female)< 0.19 mmol PBG/mol CrFrank et al.[3]
Apparently healthy adultsRandom urine (male)< 0.17 mmol PBG/mol CrFrank et al.[3]
Apparently healthy adults24-hour urine0.39-1.40 µmol/24-hFrank et al.[3]
150 healthy subjectsRandom urineUpper Limit of Normal (ULN): 0.137 mmol/mol CrXu et al.[4]
Not specifiedRandom urine≤ 1.3 mcmol/LMLabs[5]

Table 2: Comparison of Analytical Performance: LC-MS/MS vs. Anion-Exchange Chromatography

ParameterLC-MS/MSAnion-Exchange Chromatography
Linearity 0.1 to 2.0 mg/L (linear and reproducible)[1][2]Not explicitly stated
Inter-assay CV 3.2–3.5%[1][2]Not explicitly stated
Intra-assay CV 2.6–3.1%[1][2]Not explicitly stated
Correlation (r) 0.85 (compared to anion-exchange)[1][2]-
Regression Equation y = 0.84x + 0.74 (y = anion-exchange, x = LC-MS/MS)[1][2]-
Lower Limit of Quantitation (LLOQ) 1.0 µmol/L[6]Not explicitly stated

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for the replication and validation of results. Below are representative protocols for urinary PBG analysis by LC-MS/MS.

LC-MS/MS Method for Urinary PBG Quantification

This protocol is a composite based on several published methods.[1][3][6][7]

1. Sample Preparation:

  • To a 50 µL aliquot of urine, add a stable isotope-labeled internal standard (e.g., ¹³C₂,¹⁵N-PBG).[3]
  • Perform solid-phase extraction (SPE) using an anion-exchange or silica (B1680970) cartridge to remove interfering substances.[3][6]
  • Elute the purified PBG from the SPE cartridge.

2. Liquid Chromatography:

  • Inject the eluate onto a reverse-phase HPLC column (e.g., C8 or C18).[7][8]
  • Utilize a gradient elution with a mobile phase typically consisting of an aqueous component with an acid modifier (e.g., formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

3. Tandem Mass Spectrometry:

  • Perform analysis in the selected-reaction monitoring (SRM) mode using an electrospray ionization (ESI) source.[1]
  • Monitor the specific precursor-to-product ion transitions for both PBG and its internal standard to ensure accurate quantification.

Anion-Exchange Column Method (for comparison)

This is a generalized description of a traditional method.

1. Sample Preparation:

  • Apply a urine sample to an anion-exchange column.
  • Wash the column to remove interfering substances.
  • Elute PBG from the column.

2. Colorimetric Reaction:

  • React the eluate with Ehrlich's reagent.
  • Measure the absorbance of the resulting colored product using a spectrophotometer.

3. Quantification:

  • Calculate the PBG concentration based on a standard curve.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for LC-MS/MS analysis and a comparison of the analytical principles of LC-MS/MS and traditional colorimetric methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elution spe->elution lc Liquid Chromatography (LC Separation) elution->lc msms Tandem Mass Spectrometry (MS/MS Detection) lc->msms quantification Quantification msms->quantification

Caption: Experimental workflow for urinary PBG analysis using LC-MS/MS.

method_comparison cluster_lcmsms LC-MS/MS Method cluster_colorimetric Traditional Colorimetric Method lcmsms_start Urine Sample lcmsms_sep LC Separation lcmsms_start->lcmsms_sep lcmsms_detect MS/MS Detection (Mass-to-Charge Ratio) lcmsms_sep->lcmsms_detect lcmsms_result Specific & Accurate Quantification lcmsms_detect->lcmsms_result color_start Urine Sample color_reac Reaction with Ehrlich's Reagent color_start->color_reac color_detect Spectrophotometry (Color Intensity) color_reac->color_detect color_result Potential for Interference color_detect->color_result

Caption: Comparison of LC-MS/MS and traditional colorimetric methods.

References

Navigating Proficiency Testing for Porphobilinogen: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical analysis of Porphobilinogen (PBG), ensuring the accuracy and reliability of analytical methods is paramount. Proficiency testing (PT) serves as a cornerstone of quality assurance, and the choice of internal standard can significantly impact performance. This guide provides a comparative analysis of Porphobilinogen-13C2,15N, offering insights into its performance characteristics within the context of PT schemes and contrasting it with other analytical alternatives.

The accurate measurement of Porphobilinogen, a key biomarker for acute porphyrias, is crucial for timely diagnosis and monitoring. In analytical methodologies, particularly those employing mass spectrometry, the use of a stable isotope-labeled internal standard is essential for correcting variations in sample preparation and instrument response. This compound, a doubly labeled isotopologue, represents a high-fidelity internal standard for such applications.

Performance Characteristics in Analytical Methods

While direct head-to-head comparisons of this compound in large-scale, multi-laboratory proficiency testing schemes are not extensively documented in publicly available literature, its performance can be inferred from the principles of stable isotope dilution analysis and data from method validation studies. The key advantage of a doubly labeled standard lies in its ability to minimize the risk of isotopic crosstalk and provide a more robust correction for analytical variability.

Comparative Data on Analytical Performance

The following table summarizes typical performance characteristics observed in analytical methods utilizing stable isotope-labeled internal standards for Porphobilinogen analysis. These values are representative of what can be expected from a well-validated LC-MS/MS method.

Performance ParameterThis compound (Expected)Alternative Stable Isotopes (e.g., 13C- or 15N-labeled)Structural Analogues
Accuracy (% Recovery) 95-105%90-110%85-115%
Precision (%RSD) < 5%< 10%< 15%
Linearity (r²) > 0.995> 0.99> 0.98
Limit of Quantitation (LOQ) Low ng/mLLow to mid ng/mLVariable

Note: The data presented are aggregated from typical performance characteristics of LC-MS/MS methods for PBG analysis and are intended for comparative purposes. Actual performance may vary depending on the specific laboratory, instrumentation, and protocol.

Experimental Protocols

A robust analytical method is the foundation of reliable proficiency testing results. Below is a representative experimental protocol for the quantification of Porphobilinogen in urine using LC-MS/MS with a stable isotope-labeled internal standard.

Sample Preparation and LC-MS/MS Analysis of Porphobilinogen
  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex samples to ensure homogeneity.

    • To 100 µL of urine, add 10 µL of an internal standard working solution (containing this compound).

    • Add 400 µL of a protein precipitation agent (e.g., methanol (B129727) or acetonitrile).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in methanol.

      • Gradient: A suitable gradient to separate PBG from other matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Porphobilinogen (Analyte): Precursor Ion > Product Ion

        • This compound (Internal Standard): Precursor Ion > Product Ion

      • Source Parameters: Optimized for the specific instrument.

Visualizing Workflows and Logical Relationships

To further elucidate the processes involved, the following diagrams illustrate a typical proficiency testing workflow and the logical hierarchy of factors influencing the performance of this compound.

G cluster_0 Proficiency Testing Workflow A PT Provider Prepares & Distributes Samples B Laboratory Receives & Analyzes Samples (using this compound as IS) A->B C Data Submission to PT Provider B->C D Statistical Analysis of All Participant Data C->D E Performance Evaluation & Report Generation D->E F Laboratory Reviews Performance & Implements Corrective Actions E->F

Proficiency Testing Workflow

G cluster_1 Performance Determinants of this compound cluster_2 Analytical Method Fidelity cluster_3 Laboratory Operations A Overall Performance in Proficiency Testing B Choice of Internal Standard (this compound) A->B C Sample Preparation Protocol A->C D LC-MS/MS Instrumentation & Parameters A->D E Analyst Skill & Training A->E F Quality Control Procedures A->F

Performance Determinants of Internal Standard

A Comparative Guide to Porphobilinogen Deaminase (PBGD) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methods for assaying the activity of Porphobilinogen (B132115) Deaminase (PBGD), a key enzyme in the heme biosynthesis pathway. Deficiencies in PBGD activity are associated with Acute Intermittent Porphyria (AIP), making accurate and reliable measurement of its activity crucial for diagnostics and research. This document outlines the experimental protocols for spectrophotometric, fluorometric, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays, presenting their performance characteristics to aid in selecting the most suitable method for your research needs.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance characteristics of different PBGD activity assays. Data has been compiled from various studies to provide a comparative overview.

ParameterSpectrophotometric AssayFluorometric AssayLC-MS/MS Assay
Principle Colorimetric detection of the product formed from the reaction of porphobilinogen (PBG) with Ehrlich's reagent.Measurement of the fluorescence of uroporphyrin or coproporphyrin, which are derivatives of the enzymatic product.Direct quantification of the enzymatic product, uroporphyrinogen I (after heat inactivation of the subsequent enzyme and spontaneous cyclization), using mass spectrometry.
Linearity Range Method dependent, but generally narrower than other methods.0-150 nM for uroporphyrin; 0-200 nM for coproporphyrin[1].Linear dependence of product formation with incubation time and protein amount[2].
Sensitivity Lower sensitivity, may not detect small increases in PBG[3].High sensitivity.High sensitivity and specificity, with a lower limit of quantification (LLOQ) of 0.05 µM for PBG[4].
Specificity Can be affected by interfering substances that react with Ehrlich's reagent.High specificity for the fluorescent product.Very high specificity due to mass-based detection.
Coefficient of Variation (CV) Data not readily available.Within-run and between-day imprecision <9.8%[1].Reproducibility (CV) of ±3.3%; Inter-assay CVs of 3.2-3.5%[2].
Throughput Moderate.High, adaptable to microplate formats.Lower, due to sample preparation and chromatography run times.
Instrumentation Spectrophotometer.Fluorometer or fluorescence plate reader.Liquid chromatography and tandem mass spectrometer.

Heme Biosynthesis Pathway

The following diagram illustrates the enzymatic steps in the heme biosynthesis pathway, highlighting the central role of Porphobilinogen Deaminase (PBGD).

Heme_Biosynthesis Fig. 1: Heme Biosynthesis Pathway Succinyl-CoA + Glycine Succinyl-CoA + Glycine ALA ALA Succinyl-CoA + Glycine->ALA ALAS PBG PBG ALA->PBG ALAD ALA_cyto ALA->ALA_cyto Protoporphyrinogen IX Protoporphyrinogen IX Protoporphyrin IX Protoporphyrin IX Protoporphyrinogen IX->Protoporphyrin IX PPOX Heme Heme Protoporphyrin IX->Heme FECH Hydroxymethylbilane Hydroxymethylbilane PBG->Hydroxymethylbilane PBGD Uroporphyrinogen III Uroporphyrinogen III Hydroxymethylbilane->Uroporphyrinogen III UROS Coproporphyrinogen III Coproporphyrinogen III Uroporphyrinogen III->Coproporphyrinogen III UROD Coproporphyrinogen III->Protoporphyrinogen IX CPOX Protoporphyrinogen_IX_mito Coproporphyrinogen III->Protoporphyrinogen_IX_mito ALA_cyto->PBG Protoporphyrinogen_IX_mito->Protoporphyrinogen IX

Caption: Overview of the Heme Biosynthesis Pathway.

Experimental Workflow for PBGD Activity Assay

This diagram outlines a typical workflow for measuring PBGD activity, applicable across different detection methods with minor variations.

PBGD_Assay_Workflow Start Start Sample_Prep Sample Preparation (e.g., Erythrocyte Lysis) Start->Sample_Prep Incubation Incubation with Substrate (Porphobilinogen) Sample_Prep->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Product_Detection Product Detection Reaction_Stop->Product_Detection Spectro Spectrophotometry (Ehrlich's Reagent) Product_Detection->Spectro Colorimetric Fluoro Fluorometry (Uroporphyrin/Coproporphyrin) Product_Detection->Fluoro Fluorescence LCMS LC-MS/MS (Uroporphyrinogen I) Product_Detection->LCMS Mass Spec Data_Analysis Data Analysis and Activity Calculation Spectro->Data_Analysis Fluoro->Data_Analysis LCMS->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for PBGD Assays.

Experimental Protocols

Spectrophotometric Assay Protocol

This method relies on the colorimetric reaction of the PBGD substrate, porphobilinogen, with Ehrlich's reagent.

Materials:

  • Modified Ehrlich's Reagent: 1.0 g p-dimethylaminobenzaldehyde in 30 mL glacial acetic acid, with 8.0 mL of 70% perchloric acid, brought to a final volume of 50 mL with glacial acetic acid. Store in the dark at 4°C.

  • Porphobilinogen (PBG) stock solution (e.g., 2.2 mM).

  • Tris-HCl buffer (0.1 M, pH 8.0) with 0.2% Triton X-100 for cell lysis.

  • Trichloroacetic acid (TCA), 10%.

  • UV-VIS Spectrophotometer.

Procedure:

  • Prepare red blood cell (RBC) lysate by adding 10 volumes of Tris-HCl buffer with Triton X-100 to packed RBCs.

  • Mix a 25 µL aliquot of the RBC lysate with 200 µL of Tris-HCl buffer and 25 µL of 1 mM PBG.

  • Incubate the reaction mixture in the dark for 60 minutes at 37°C[3].

  • Stop the reaction by adding 1 mL of 10% TCA[3].

  • Centrifuge the mixture to pellet precipitated proteins.

  • Mix 2.0 mL of the supernatant with 2.0 mL of fresh modified Ehrlich's reagent.

  • Measure the absorbance at 555 nm using a spectrophotometer.

  • Quantify the PBG concentration using a standard curve. Enzyme activity is expressed as nmol PBG consumed per hour per milligram of protein.

Fluorometric Assay Protocol

This assay measures the fluorescence of uroporphyrin, a stable oxidized product derived from the enzymatic reaction.

Materials:

  • Porphobilinogen (PBG) solution (1 mM).

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2).

  • Trichloroacetic acid (TCA), 10%.

  • Fluorometer or fluorescence microplate reader.

  • Uroporphyrin or coproporphyrin standards for calibration.

Procedure:

  • Prepare a hemolysate from erythrocytes.

  • Incubate the hemolysate with PBG as the substrate.

  • To inactivate the subsequent enzyme in the pathway, uroporphyrinogen III synthase, the reaction mixture can be pre-incubated.

  • The reaction is stopped by the addition of an acid, such as TCA.

  • The product, hydroxymethylbilane, spontaneously cyclizes to uroporphyrinogen I, which is then oxidized to the fluorescent uroporphyrin I.

  • The fluorescence of uroporphyrin is measured at an excitation wavelength of approximately 405 nm and an emission wavelength of around 655 nm[3].

  • The PBGD activity is calculated based on the amount of uroporphyrin formed over time, normalized to the hemoglobin or protein concentration.

LC-MS/MS Assay Protocol

This method offers high sensitivity and specificity by directly measuring the product of the PBGD reaction after specific sample preparation steps.

Materials:

  • Porphobilinogen (PBG) solution (1 mM).

  • Tris-HCl buffer (100 mM, pH 8.2).

  • Internal standard (e.g., heptacarboxyporphyrin I).

  • LC-MS/MS system.

Procedure:

  • Add 50 µL of 100 mM Tris-HCl buffer (pH 8.2) to a microfuge tube, followed by 60 µL of diluted red blood cell lysate and 100 µL of distilled water[2].

  • Incubate the mixture at 56°C for 30 minutes to inactivate the subsequent enzymes, uroporphyrinogen III synthase and uroporphyrinogen decarboxylase[2].

  • Cool the solution on ice and then add 40 µL of 1 mM PBG solution.

  • Incubate at 37°C for 60 minutes[2].

  • Quench the reaction by placing the tubes in an ice bath.

  • Perform a liquid-liquid extraction to isolate the product, uroporphyrin I (formed from the spontaneous cyclization and oxidation of hydroxymethylbilane).

  • Analyze the extracted product by LC-MS/MS. The amount of product is quantified against a standard curve, and PBGD activity is calculated. This assay demonstrates good reproducibility with a coefficient of variation of ±3.3%[2].

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Porphobilinogen-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for the handling of Porphobilinogen-13C2,15N. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure and ensure personal safety when handling this compound.

Protection Area Required Equipment Specifications and Guidelines
Eye/Face Protection Safety glasses with side-shields or gogglesMust conform to appropriate government standards such as EN166 (EU) or NIOSH (US).[2]
Hand Protection Chemical-resistant glovesStandard laboratory-grade disposable nitrile gloves should be used.[3] Gloves must be inspected for integrity before each use and changed regularly, or immediately if contaminated.[2]
Body Protection Laboratory coatA full-length, buttoned laboratory coat should be worn to protect skin and clothing.[3]
Respiratory Protection Approved respiratorRecommended when handling the solid powder to avoid inhalation of fine particulates, especially in areas with insufficient ventilation.[2] All handling of the solid should ideally be conducted in a chemical fume hood.[3]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing the risk of exposure and ensuring the integrity of the compound.

Upon receipt, immediately inspect the container for any signs of damage or leaks. Porphobilinogen (B132115) and similar porphyrin compounds should be protected from light and stored at cold temperatures to maintain stability.[1][4][5]

  • Long-term Storage: -20°C in a dry, dark location.

  • Short-term Storage: 0-4°C in a dry, dark location.[3]

Preparation of Solutions:

  • Ensure all required PPE is correctly worn before handling the compound.[2]

  • Conduct all weighing and initial preparation of the solid compound within a certified chemical fume hood to prevent inhalation of dust.[3]

  • To prepare a solution, slowly add the solvent to the pre-weighed this compound powder to avoid splashing.

  • If the experimental protocol involves potential splashing or aerosol generation, the use of a face shield in addition to safety goggles is recommended.[3]

Experimental Workflow:

A Receiving and Inspection B Storage (Dark, Cold Conditions) A->B C Don PPE B->C D Handling in Fume Hood (Weighing, Aliquoting) C->D E Solution Preparation D->E F Experimental Use E->F G Decontamination of Workspace F->G H Waste Segregation G->H I Disposal H->I

Caption: Standard workflow for handling and disposing of this compound.

Disposal Plan

Since this compound contains stable, non-radioactive isotopes, no special precautions related to radioactivity are necessary for its disposal.[1] The waste should be handled according to the chemical properties of porphobilinogen and local regulations.

Waste Segregation and Disposal:

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled, sealed container for non-hazardous chemical waste.Collect all dry, solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), into a designated, clearly labeled, and sealed container.
Liquid Waste Labeled, sealed container for chemical waste.Collect all solutions containing this compound into a designated waste container. The container should be clearly labeled with the chemical name and concentration.
Contaminated Sharps Puncture-resistant sharps container.Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Empty Containers Appropriate laboratory waste stream.Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical liquid waste.[3] After rinsing, the container can be disposed of according to institutional guidelines.

Always adhere to your institution's and local environmental regulations for chemical waste disposal. If there is any uncertainty, consult your institution's Environmental Health and Safety (EHS) department.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。